molecular formula C6H9N3S B372080 4-Pyrimidinamine, 2-(ethylthio)- CAS No. 54308-63-3

4-Pyrimidinamine, 2-(ethylthio)-

Katalognummer: B372080
CAS-Nummer: 54308-63-3
Molekulargewicht: 155.22g/mol
InChI-Schlüssel: XXVJBOUBVBZMNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Pyrimidinamine, 2-(ethylthio)- is a useful research compound. Its molecular formula is C6H9N3S and its molecular weight is 155.22g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyrimidinamine, 2-(ethylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrimidinamine, 2-(ethylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-ethylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVJBOUBVBZMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Pyrimidinamine, 2-(ethylthio)-: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Substituted Aminopyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleobases and a wide array of pharmaceuticals.[1][2] Among the vast landscape of pyrimidine derivatives, 2-substituted aminopyrimidines represent a particularly valuable class of compounds. Their unique electronic and structural features allow them to serve as versatile intermediates and key pharmacophores in the development of novel therapeutic agents.[3][4] This guide focuses on a specific, yet important, member of this family: 4-Pyrimidinamine, 2-(ethylthio)-, a molecule holding considerable potential for further exploration in drug discovery and development.

This technical guide provides a comprehensive overview of 4-Pyrimidinamine, 2-(ethylthio)-, including its chemical identity, physicochemical properties, a detailed plausible synthetic protocol, and a discussion of its potential applications, particularly in the context of modern drug development. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Core Compound Identification

  • Chemical Name: 4-Pyrimidinamine, 2-(ethylthio)-

  • Synonyms: 2-(ethylthio)pyrimidin-4-amine

  • CAS Number: 54308-63-3

  • Molecular Formula: C₆H₉N₃S

  • Molecular Weight: 155.22 g/mol

Physicochemical and Computed Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development, influencing factors from reaction kinetics to bioavailability. While experimental data for 4-Pyrimidinamine, 2-(ethylthio)- is not extensively published, the following table summarizes key computed properties that provide valuable insights into its molecular characteristics.

PropertyValueSource
Molecular Weight 155.22 g/mol [1]
XLogP3 1.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 77.1 Ų[1]
Complexity 99[1]
Exact Mass 155.05171847 g/mol [1]

Note: The properties listed above are computationally derived and are intended to provide an approximation of the compound's characteristics. Experimental validation is recommended.

Synthesis and Reaction Chemistry

The synthesis of 2-thioalkyl-4-aminopyrimidines can be approached through several established routes in heterocyclic chemistry. A common and effective strategy involves the condensation of a suitable three-carbon precursor with an S-alkylisothiourea. This method offers a direct and often high-yielding pathway to the desired pyrimidine core.[5][6]

Plausible Synthetic Pathway

A logical and experimentally sound approach to synthesize 4-Pyrimidinamine, 2-(ethylthio)- involves a base-mediated condensation reaction. This protocol is based on well-established methods for the synthesis of similar pyrimidine derivatives.[5][6]

synthesis_workflow reagents S-Ethylisothiourea + β-Ketoester/nitrile intermediate Condensation Intermediate reagents->intermediate Base (e.g., NaOEt) cyclization Intramolecular Cyclization intermediate->cyclization Acid/Heat product 4-Pyrimidinamine, 2-(ethylthio)- cyclization->product

Caption: Plausible synthetic workflow for 4-Pyrimidinamine, 2-(ethylthio)-.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a step-by-step methodology for the synthesis of 4-Pyrimidinamine, 2-(ethylthio)-, based on the general principles of pyrimidine synthesis.[5][6]

Materials:

  • S-Ethylisothiourea hydrobromide

  • Cyanoacetic acid or a suitable β-ketoester

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Standard laboratory glassware and reflux apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve S-ethylisothiourea hydrobromide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

  • Addition of Base: To the stirred solution, add sodium ethoxide (2.2 equivalents) portion-wise, maintaining the temperature below 25 °C. Stir the resulting mixture for 30 minutes at room temperature.

  • Addition of the Carbon Source: Slowly add a solution of cyanoacetic acid (1.0 equivalent) in anhydrous ethanol to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. To the resulting residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-Pyrimidinamine, 2-(ethylthio)-.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The melting point of the purified product should also be determined and compared to any available literature values.

Applications in Drug Discovery

The pyrimidine core is a privileged scaffold in drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking.[3][4] The presence of an amino group at the 4-position and an ethylthio group at the 2-position of 4-Pyrimidinamine, 2-(ethylthio)- offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

The 2-aminopyrimidine motif is found in a number of clinically approved drugs and investigational agents, highlighting its therapeutic relevance.[3][4] Derivatives of this scaffold have shown a broad spectrum of biological activities, including:

  • Anticancer Activity: Many pyrimidine derivatives are potent inhibitors of various kinases, which are key targets in oncology.[7] The 2-aminopyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

  • Antiviral and Antimicrobial Activity: The structural similarity of pyrimidines to nucleobases makes them excellent candidates for the development of antiviral and antimicrobial agents that interfere with nucleic acid synthesis or other essential metabolic pathways in pathogens.[4]

  • Anti-inflammatory and Immunomodulatory Effects: Certain pyrimidine derivatives have been shown to modulate inflammatory pathways and immune responses, suggesting their potential use in treating autoimmune diseases and other inflammatory conditions.[4]

logical_relationship core 4-Pyrimidinamine, 2-(ethylthio)- derivatization Chemical Derivatization (e.g., N-alkylation, Suzuki coupling) core->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Role of the core compound in a drug discovery pipeline.

Safety and Handling

  • Potential Hazards:

    • Harmful if swallowed.

    • Causes skin irritation.

    • May cause an allergic skin reaction.

    • Causes serious eye damage.

    • May cause respiratory irritation.

  • Handling Precautions:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place.

In case of exposure, seek immediate medical attention and refer to the appropriate safety data sheet for detailed first-aid measures.

Conclusion

4-Pyrimidinamine, 2-(ethylthio)- is a valuable building block for medicinal chemistry and drug discovery. Its straightforward, plausible synthesis and the versatile reactivity of its functional groups make it an attractive starting point for the development of novel therapeutic agents targeting a wide range of diseases. While further experimental characterization of its physicochemical properties is warranted, the information presented in this guide provides a solid foundation for researchers and scientists to explore the full potential of this promising pyrimidine derivative.

References

  • Voskoboynik, O. Yu., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256–272.
  • Chen, J., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(10), 5435-5439.
  • PubChem. (n.d.). 2-(Methylthio)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylthio)pyrimidin-4-amine - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (n.d.). 4-pyrimidinamine, 2-(ethylthio)- | 54308-63-3. Retrieved from [Link]

  • AccelaChem. (n.d.). 54308-63-3, 2-(ethylthio)pyrimidin-4-amine. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • ResearchGate. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Retrieved from [Link]

  • ResearchGate. (2020). Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. Synthesis of furo-[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines. Retrieved from [Link]

  • MDPI. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(ethylthio)-4-pyrimidinamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(ethylthio)-4-pyrimidinamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrimidine core functionalized with an amino group and an ethylthio substituent, is present in a variety of biologically active molecules. The strategic placement of these functional groups allows for further chemical modifications, making it a versatile precursor for the synthesis of more complex molecular architectures, including kinase inhibitors and other therapeutic agents.

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(ethylthio)-4-pyrimidinamine. It is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices. The synthesis of this compound can be broadly approached from two distinct strategies: the construction of the pyrimidine ring from acyclic precursors and the functionalization of a pre-existing pyrimidine scaffold. Each approach carries its own set of advantages and challenges, which will be discussed in detail to enable informed decisions in a laboratory setting.

Pathway 1: Pyrimidine Ring Construction from Acyclic Precursors

This bottom-up approach involves the cyclization of acyclic starting materials to form the pyrimidine ring, followed by functional group interconversion to arrive at the target molecule. A common and effective strategy in this category is the condensation of an S-alkylisothiourea with a three-carbon electrophile, followed by amination.

Overview of the Strategy

This pathway typically begins with the reaction of S-ethylisothiourea with a β-ketoester or a related synthon to form a 2-(ethylthio)pyrimidin-4-one intermediate. The pyrimidone is then activated by conversion to a 4-chloro derivative, which is subsequently displaced by an amino group to yield the final product. This multi-step process offers flexibility in the choice of starting materials and allows for the synthesis of a wide range of analogues.

Reaction Scheme

cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination S-ethylisothiourea S-ethylisothiourea intermediate_1 2-(ethylthio)pyrimidin-4-one S-ethylisothiourea->intermediate_1 Base (e.g., NaOEt) beta-ketoester β-ketoester (e.g., ethyl acetoacetate) beta-ketoester->intermediate_1 intermediate_2 4-chloro-2-(ethylthio)pyrimidine intermediate_1->intermediate_2 POCl₃ final_product 2-(ethylthio)-4-pyrimidinamine intermediate_2->final_product NH₃

Caption: Pathway 1: Pyrimidine Ring Construction.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(ethylthio)-6-methylpyrimidin-4(3H)-one

  • Reagent Preparation : In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup : To the sodium ethoxide solution, add S-ethylisothiourea hydrobromide (1.0 eq.) and ethyl acetoacetate (1.0 eq.).

  • Reaction Execution : Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation : After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The solvent is then removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired pyrimidone.

Step 2: Synthesis of 4-chloro-2-(ethylthio)-6-methylpyrimidine

  • Reaction Setup : In a fume hood, place the 2-(ethylthio)-6-methylpyrimidin-4(3H)-one (1.0 eq.) in a round-bottom flask.

  • Reaction Execution : Carefully add phosphorus oxychloride (POCl₃, 3-5 eq.) to the flask. Heat the mixture at reflux for 2-3 hours.

  • Work-up and Isolation : After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. The aqueous mixture is then neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.

Step 3: Synthesis of 2-(ethylthio)-6-methyl-4-pyrimidinamine

  • Reaction Setup : Dissolve the 4-chloro-2-(ethylthio)-6-methylpyrimidine (1.0 eq.) in a suitable solvent such as ethanol in a sealed pressure vessel.

  • Reaction Execution : Add a solution of ammonia in ethanol (or aqueous ammonia) in excess. Heat the mixture at 100-120 °C for 12-24 hours.

  • Work-up and Isolation : After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to afford 2-(ethylthio)-4-pyrimidinamine.

Scientific Rationale and Mechanistic Insights

The initial cyclocondensation is a classic example of a Biginelli-type reaction, where the more nucleophilic nitrogen of the S-ethylisothiourea attacks the more electrophilic carbonyl carbon of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the stable pyrimidine ring. The use of a strong base like sodium ethoxide is crucial to deprotonate the starting materials and facilitate the condensation.

The subsequent chlorination of the pyrimidone with POCl₃ is a standard method to convert a hydroxyl group on a heterocyclic ring into a good leaving group (chloride). The lone pair on the nitrogen atom attacks the phosphorus atom of POCl₃, leading to the formation of a phosphoryl intermediate which is then displaced by a chloride ion.

Finally, the amination step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrimidine ring is susceptible to attack by nucleophiles like ammonia. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, followed by the elimination of the chloride ion to restore aromaticity.

Advantages and Disadvantages
Advantages Disadvantages
High flexibility in starting materials, allowing for the synthesis of a variety of analogues.Multi-step process with the need to isolate intermediates.
Readily available and relatively inexpensive starting materials.The use of hazardous reagents like sodium metal and POCl₃ requires careful handling.
Well-established and scalable chemistry.Can be time-consuming due to the multiple reaction and purification steps.

Pathway 2: Functionalization of a Pre-existing Pyrimidine Ring

This convergent approach starts with a commercially available, pre-formed pyrimidine ring, typically a dihalopyrimidine, and introduces the desired functional groups through sequential nucleophilic substitutions.

Overview of the Strategy

The most common starting material for this pathway is 2,4-dichloropyrimidine. The synthesis hinges on the regioselective displacement of the two chlorine atoms. Generally, the chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. This inherent reactivity difference allows for a controlled, stepwise introduction of the ethylthio and amino groups.

Reaction Scheme

cluster_0 Step 1: Regioselective Thioetherification cluster_1 Step 2: Amination 2,4-dichloropyrimidine 2,4-dichloropyrimidine intermediate_1 4-chloro-2-(ethylthio)pyrimidine 2,4-dichloropyrimidine->intermediate_1 EtSNa Sodium ethanethiolate (EtSNa) EtSNa->intermediate_1 final_product 2-(ethylthio)-4-pyrimidinamine intermediate_1->final_product NH₃

Caption: Pathway 2: Modification of a Dihalopyrimidine.

Detailed Experimental Protocol

Step 1: Synthesis of 4-chloro-2-(ethylthio)pyrimidine

  • Reagent Preparation : Prepare a solution of sodium ethanethiolate by adding ethanethiol (1.0 eq.) to a suspension of sodium hydride (1.0 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

  • Reaction Setup : In a separate flask, dissolve 2,4-dichloropyrimidine (1.0 eq.) in the same anhydrous solvent.

  • Reaction Execution : Slowly add the solution of sodium ethanethiolate to the solution of 2,4-dichloropyrimidine at a low temperature (e.g., 0 °C to room temperature). The reaction is typically rapid. Monitor by TLC.

  • Work-up and Isolation : Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is dried and concentrated. The crude product is often of sufficient purity for the next step, or it can be purified by column chromatography.

Step 2: Synthesis of 2-(ethylthio)-4-pyrimidinamine

  • Reaction Setup : In a pressure vessel, dissolve the 4-chloro-2-(ethylthio)pyrimidine (1.0 eq.) in a suitable solvent (e.g., ethanol or isopropanol).

  • Reaction Execution : Add an excess of a solution of ammonia in the corresponding alcohol (or concentrated aqueous ammonia). Seal the vessel and heat to 100-130 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Isolation : After cooling the reaction vessel, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield 2-(ethylthio)-4-pyrimidinamine.

Scientific Rationale and Mechanistic Insights

The success of this pathway relies on the principle of regioselectivity in nucleophilic aromatic substitution on the pyrimidine ring. The greater electrophilicity of the C4 position compared to the C2 position in 2,4-dichloropyrimidine directs the initial attack of the soft nucleophile, sodium ethanethiolate, to this position. This selectivity is a result of the electron-withdrawing effects of the two nitrogen atoms in the ring, which is more pronounced at the para-position (C4) relative to one nitrogen and ortho to the other (C2).

Once the ethylthio group is installed at the 2-position, the remaining chlorine at the 4-position is activated for a second SNAr reaction with ammonia. The reaction proceeds through a similar Meisenheimer intermediate as described in Pathway 1. The use of a sealed vessel and elevated temperatures is necessary to drive the reaction with the relatively weaker nucleophile, ammonia, to completion.

Advantages and Disadvantages
Advantages Disadvantages
More convergent and often involves fewer steps than ring construction.Success is highly dependent on the regioselectivity of the substitution reactions.
Commercially available starting material (2,4-dichloropyrimidine).Potential for the formation of isomeric byproducts if selectivity is not well-controlled.
Can be more efficient in terms of overall yield and atom economy.The use of pressurized and heated reaction conditions requires specialized equipment.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1: Ring ConstructionPathway 2: Ring Modification
Number of Steps Typically 3 stepsTypically 2 steps
Starting Materials Simple, acyclic precursorsDihalopyrimidine
Key Challenge Handling of hazardous reagents (POCl₃)Achieving high regioselectivity
Flexibility High, for analogue synthesisModerate, depends on available substituted dichloropyrimidines
Overall Yield Moderate to goodGood to excellent
Scalability Generally scalableScalable, with considerations for pressure reactions

Conclusion

The synthesis of 2-(ethylthio)-4-pyrimidinamine can be effectively achieved through two primary strategic approaches: the construction of the pyrimidine ring from acyclic precursors and the functionalization of a pre-existing dihalopyrimidine. The choice between these pathways will often depend on the specific requirements of the research or development program, including the desired scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for handling certain reagents and reaction conditions.

Pathway 2, the modification of 2,4-dichloropyrimidine, is often favored for its convergency and efficiency, provided that the regioselectivity of the nucleophilic substitutions can be well-controlled. Pathway 1, while involving more steps, offers greater flexibility for creating a diverse range of analogues by varying the initial building blocks. A thorough understanding of the chemical principles and experimental nuances of each pathway, as presented in this guide, is essential for the successful and efficient synthesis of this important chemical intermediate.

References

  • Guan, A. et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14, 5435-5439. [Link]

  • Voskoboynik, O. Y. et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256–272. [Link]

  • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. [Link]

  • Bruening, F. et al. (2017). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. European Journal of Organic Chemistry, 2017(22), 3222-3228. [Link]

  • Wan, Z.-K. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(21), 10692–10707. [Link]

Chemical stability and storage conditions for 4-Pyrimidinamine, 2-(ethylthio)-

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Stability and Storage of 4-Pyrimidinamine, 2-(ethylthio)-

Authored by: A Senior Application Scientist

This guide provides a detailed technical overview of the chemical stability and optimal storage conditions for 4-Pyrimidinamine, 2-(ethylthio)-, a crucial intermediate in pharmaceutical research and development. By understanding the inherent chemical properties of its constituent functional groups—the aminopyrimidine core and the ethylthioether side chain—researchers can implement storage and handling protocols that preserve the compound's integrity and ensure the reliability of experimental outcomes.

Molecular Profile and Inherent Stability Considerations

4-Pyrimidinamine, 2-(ethylthio)- possesses a molecular structure that dictates its reactivity and stability. The pyrimidine ring, an aromatic heterocycle, is generally stable. However, the presence of an amino group and a thioether linkage introduces specific vulnerabilities that must be addressed during storage and handling.

PropertyValueSource
CAS Number 54308-63-3[1]
Molecular Formula C6H9N3S[1]
Molecular Weight 155.22 g/mol [1]
Appearance Crystalline solid (typical)[2]

The primary determinants of this compound's stability are the susceptibility of the thioether group to oxidation and the potential reactivity of the aminopyrimidine ring system under certain conditions.

Potential Degradation Pathways

While specific degradation studies on 4-Pyrimidinamine, 2-(ethylthio)- are not extensively published, an understanding of the chemistry of thioethers and aminopyrimidines allows for the postulation of likely degradation routes.

Oxidation of the Ethylthioether Group

The sulfur atom in the ethylthioether group is susceptible to oxidation, which can occur in the presence of atmospheric oxygen, and is accelerated by light and elevated temperatures.[3] This oxidation can proceed through two main stages:

  • Sulfoxide Formation: The initial oxidation product is the corresponding sulfoxide.

  • Sulfone Formation: Further oxidation of the sulfoxide leads to the formation of a sulfone.

These oxidative degradation pathways alter the molecule's electronic properties, polarity, and three-dimensional structure, which can have significant consequences for its biological activity and downstream chemical reactions.

Thioether Oxidation 4-Pyrimidinamine, 2-(ethylthio)- 4-Pyrimidinamine, 2-(ethylthio)- Sulfoxide Derivative Sulfoxide Derivative 4-Pyrimidinamine, 2-(ethylthio)-->Sulfoxide Derivative [O] Sulfone Derivative Sulfone Derivative Sulfoxide Derivative->Sulfone Derivative [O]

Caption: Oxidation cascade of the ethylthioether group.

Pyrimidine Ring Degradation

The pyrimidine ring itself is relatively stable, but like other nitrogen-containing heterocycles, it can be susceptible to degradation under harsh acidic or basic conditions, or in the presence of strong oxidizing agents.[4] Biological degradation pathways for pyrimidines are well-documented and typically involve enzymatic ring opening.[5][6][7] While not directly applicable to chemical storage, these pathways highlight the inherent reactivity of the pyrimidine core. For chemical stability, the primary concern is avoiding conditions that could lead to hydrolysis or other ring-compromising reactions.

Recommended Storage and Handling Protocols

Based on the chemical nature of 4-Pyrimidinamine, 2-(ethylthio)-, the following storage and handling procedures are recommended to minimize degradation and ensure long-term stability.

Storage Conditions

To mitigate the risks of oxidation and other degradation pathways, the following storage conditions are paramount:

ParameterRecommendationRationale
Temperature -20°C is recommended for long-term storage.[2][8] Some suppliers utilize cold-chain transportation, indicating temperature sensitivity.[1] For short-term storage, 2-8°C can be acceptable.[9]Lower temperatures slow down the rate of chemical reactions, including oxidation.[10]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[3][11]The high susceptibility of thiols and thioethers to air oxidation necessitates storage in an inert atmosphere.[3]
Light Protect from light by using an amber vial or storing in a dark location.Light can catalyze oxidative processes.
Moisture Store in a tightly sealed container in a dry environment.[4][12][13]Moisture can facilitate hydrolytic degradation and other undesirable reactions.
Handling Procedures

Proper handling is critical to prevent the introduction of contaminants that can accelerate degradation:

  • Inert Atmosphere Handling: For weighing and aliquoting, it is best practice to use a glove box or to flush the container with an inert gas before and after use.[11]

  • Avoid Contamination: Use clean, dry spatulas and equipment. Avoid introducing moisture or reactive substances into the storage container.

  • Solution Stability: Aqueous solutions of similar compounds are not recommended for storage for more than one day.[2] If solutions are prepared, they should be used promptly. For longer-term storage in solution, consider using anhydrous, deoxygenated organic solvents.

Experimental Workflow for Stability Assessment

To ensure the integrity of 4-Pyrimidinamine, 2-(ethylthio)- for experimental use, a periodic stability assessment is recommended, especially for older batches or material that may have been exposed to suboptimal conditions.

Stability Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Decision Start Obtain Sample of 4-Pyrimidinamine, 2-(ethylthio)- Dissolve Dissolve in appropriate solvent (e.g., HPLC-grade acetonitrile or methanol) Start->Dissolve HPLC High-Performance Liquid Chromatography (HPLC) with UV detection Dissolve->HPLC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Dissolve->NMR LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC->LCMS Confirm Identity of Impurities Analyze Analyze data for purity and presence of degradation products Compare Compare results to a reference standard or initial analysis Analyze->Compare Decision Decision: Suitable for use or discard Compare->Decision End End Decision->End End of Assessment

Caption: A typical workflow for assessing the stability of 4-Pyrimidinamine, 2-(ethylthio)-.

Conclusion

The chemical stability of 4-Pyrimidinamine, 2-(ethylthio)- is primarily influenced by the susceptibility of its ethylthioether group to oxidation. By implementing stringent storage and handling protocols that control temperature, atmosphere, light, and moisture, researchers can significantly extend the shelf-life of this compound and ensure the integrity of their scientific work. Regular analytical assessment of the material's purity is a crucial component of a robust quality control strategy.

References

  • PubChem. 2-(Methylthio)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • Seydel, J. K. (1967). [Stability studies of 2-ethyl-pyridine-4-carbonic acid-thioamide (etionamide)]. Arzneimittelforschung, 17(7), 812–816. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256. [Link]

  • Reddit. (2013). Handling thiols in the lab. r/chemistry. [Link]

  • Saeed, S., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14079–14095. [Link]

  • PubChem. 4-Pyrimidinol, 2-(ethylthio)-. National Center for Biotechnology Information. [Link]

  • Voskoboynik, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256–272. [Link]

  • Chemistry Learner. Thioether: Structure, Formula, Synthesis, and Examples. [Link]

  • ResearchGate. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. [Link]

  • ResearchGate. (2021). Effects of storage conditions on thiol disulfide homeostasis. [Link]

  • National Center for Biotechnology Information. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14079–14095. [Link]

  • ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and... [Link]

  • National Center for Biotechnology Information. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • MDPI. (2022). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. [Link]

  • National Institutes of Health. (2023). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. [Link]

  • JoVE. (2023). Video: Preparation and Reactions of Thiols. [Link]

  • PubChem. 4-Aminopyrimidine. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

Sources

4-Pyrimidinamine, 2-(ethylthio)- mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticipated Mechanism of Action of 4-Pyrimidinamine, 2-(ethylthio)- in Biological Systems

Abstract

4-Pyrimidinamine, 2-(ethylthio)- belongs to the broad and pharmacologically significant class of aminopyrimidine derivatives. While direct and extensive research on this specific molecule is not widely available in public literature, its structural motifs are prevalent in a multitude of biologically active agents. This guide synthesizes the current understanding of closely related 2-(alkylthio)-4-aminopyrimidine analogues to project a scientifically grounded, putative mechanism of action for the title compound. We will explore the most probable molecular targets, the associated signaling pathways, and the experimental methodologies crucial for the validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this chemical scaffold.

Introduction: The Prominence of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in hydrogen bonding and other non-covalent interactions with a wide array of biological targets through its nitrogen atoms.[1] This versatile structure is a key component in numerous natural products, such as thiamine (vitamin B1), and is integral to a variety of synthetic drugs with diverse therapeutic applications.[1] The introduction of a thioether linkage at the 2-position, as seen in 4-Pyrimidinamine, 2-(ethylthio)-, further enhances its potential for specific molecular interactions and provides a handle for synthetic elaboration.

Derivatives of 2-aminopyrimidine have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][2] This broad activity profile underscores the importance of elucidating the specific mechanisms of action for individual analogues to harness their full therapeutic potential.

Postulated Molecular Targets and Mechanisms of Action

Based on the extensive research into structurally similar compounds, the biological activity of 4-Pyrimidinamine, 2-(ethylthio)- is likely mediated through the inhibition of key enzymes involved in cellular signaling, proliferation, and survival. The following sections detail the most probable molecular targets and their associated mechanisms.

Kinase Inhibition: A Primary Mode of Action

A predominant mechanism of action for many aminopyrimidine derivatives is the inhibition of protein kinases. These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition.

CDKs are essential regulators of the cell cycle, and their aberrant activity is frequently observed in cancer cells.[3] Several 2-aminopyrimidine derivatives have been identified as potent CDK inhibitors.[3]

  • Postulated Mechanism: 4-Pyrimidinamine, 2-(ethylthio)- is hypothesized to bind to the ATP-binding pocket of CDKs, such as CDK1, CDK2, and CDK4. The aminopyrimidine core would likely form hydrogen bonds with the hinge region of the kinase, while the ethylthio group could occupy a hydrophobic pocket, contributing to binding affinity and selectivity. Inhibition of CDK activity would lead to cell cycle arrest, preventing cancer cell proliferation.[3]

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[4] The aminopyrimidine core has been successfully utilized to develop potent PLK4 inhibitors.[4]

  • Postulated Mechanism: Similar to CDK inhibition, 4-Pyrimidinamine, 2-(ethylthio)- could act as a competitive inhibitor of ATP at the PLK4 active site. Inhibition of PLK4 would disrupt centriole duplication, leading to mitotic errors and ultimately, cancer cell death.[4]

Antifolate Activity: Targeting Nucleotide Synthesis

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidylate, a necessary precursor for DNA synthesis. Inhibition of TS is a clinically validated anticancer strategy. Several pyrrolo[2,3-d]pyrimidines with a 2-amino-5-arylthio substitution pattern have shown potent TS inhibitory activity.[5]

  • Postulated Mechanism: While 4-Pyrimidinamine, 2-(ethylthio)- is a simpler pyrimidine, the presence of the 2-amino and a thioether substituent suggests a potential, albeit likely weaker, interaction with the folate binding site of TS. This would disrupt the synthesis of dTMP, leading to an imbalance in nucleotide pools and subsequent inhibition of DNA replication in rapidly dividing cancer cells.[5]

Allosteric Inhibition of Heat Shock Protein 70 (Hsp70)

Hsp70 is a molecular chaperone that plays a critical role in protein folding and is a key regulator of cell survival, particularly in cancer cells where it helps to maintain the function of oncoproteins.[6] Recent studies have identified a novel allosteric binding pocket on Hsp70 that can be targeted by small molecules, including pyrimidine derivatives.[6]

  • Postulated Mechanism: It is conceivable that 4-Pyrimidinamine, 2-(ethylthio)- could bind to this allosteric site on Hsp70. This binding event would induce a conformational change in the protein, disrupting its chaperone activity and its interaction with co-chaperones and client proteins. This would lead to the degradation of key oncoproteins and the induction of apoptosis in cancer cells.[6]

Experimental Workflows for Mechanism of Action Elucidation

Validating the hypothesized mechanisms of action requires a systematic and multi-faceted experimental approach. The following workflows are essential for characterizing the biological activity of 4-Pyrimidinamine, 2-(ethylthio)-.

Initial Target Identification and Validation

The first step is to identify the primary biological target(s) of the compound.

  • Kinase Panel Screening: A broad panel of recombinant kinases should be used to assess the inhibitory activity of 4-Pyrimidinamine, 2-(ethylthio)-. This will provide an initial profile of its selectivity.

  • Enzyme Inhibition Assays: For promising targets identified in the screen, detailed enzyme inhibition assays should be performed to determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[7]

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm target engagement in a cellular context by measuring the change in thermal stability of a target protein upon ligand binding.

Cellular Assays to Determine Functional Effects

Once a primary target is validated, cellular assays are crucial to understand the downstream functional consequences of target inhibition.

  • Cell Proliferation Assays: The effect of the compound on the growth of various cancer cell lines should be assessed using assays such as the MTT or CellTiter-Glo assay.[8]

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which is a hallmark of CDK inhibitors.[8]

  • Apoptosis Assays: To determine if the compound induces programmed cell death, assays that measure caspase activation, PARP cleavage, or Annexin V staining can be employed.[7]

In Vivo Efficacy Studies

The final step in preclinical mechanism of action studies is to evaluate the compound's efficacy in animal models.

  • Xenograft Models: The antitumor activity of 4-Pyrimidinamine, 2-(ethylthio)- can be assessed in mice bearing human tumor xenografts. Tumor growth inhibition would provide strong evidence of its in vivo efficacy.

Visualizing the Postulated Mechanisms

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.

Kinase_Inhibition_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Receptor Tyrosine Kinase->Kinase Cascade (e.g., MAPK) Activates Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Activates CDK/Cyclin Complex CDK/Cyclin Complex Cell Cycle Progression Cell Cycle Progression CDK/Cyclin Complex->Cell Cycle Progression Drives 4-Pyrimidinamine_2-ethylthio 4-Pyrimidinamine, 2-(ethylthio)- 4-Pyrimidinamine_2-ethylthio->CDK/Cyclin Complex Inhibits Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival Promotes

Caption: Postulated kinase inhibition pathway of 4-Pyrimidinamine, 2-(ethylthio)-.

MOA_Workflow A Compound Synthesis & Characterization B Biochemical Assays (Kinase Panel, IC50) A->B C Cellular Assays (Proliferation, Cell Cycle, Apoptosis) B->C D Target Engagement (CETSA) B->D E In Vivo Studies (Xenograft Models) C->E D->C F Mechanism of Action Established E->F

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

While the precise mechanism of action for 4-Pyrimidinamine, 2-(ethylthio)- remains to be definitively elucidated, its chemical structure strongly suggests activity as an inhibitor of key cellular enzymes, most notably protein kinases. The aminopyrimidine scaffold provides a robust platform for engaging with the ATP-binding sites of these targets, and the ethylthio moiety offers potential for enhanced affinity and selectivity. The experimental workflows outlined in this guide provide a clear roadmap for researchers to systematically investigate and validate the biological activities of this promising compound. Further research in this area is warranted to unlock the full therapeutic potential of 4-Pyrimidinamine, 2-(ethylthio)- and related analogues.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link][4]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2022). MDPI. Retrieved January 25, 2026, from [Link][8]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2022). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). (2018). Neuropharmacology, 134(Pt A), 14-22. [Link]

  • ChemInform Abstract: Reaction of 2-Alkylthio-6-aminopyrimidin-4(3H)-ones with Ethyl Bromopyruvate. Synthesis of Furo[2,3-d]pyrimidine and Furo[3,2-e]imidazo[1,2-c]pyrimidine Carboxylates. (2010). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). (2018). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). ResearchGate. Retrieved January 25, 2026, from [Link][2]

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. (2022). MDPI. Retrieved January 25, 2026, from [Link]

  • Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. (2015). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link][6]

  • Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. (2012). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Novel 2-amino-4-oxo-5-arylthio-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase. (2007). PubMed. Retrieved January 25, 2026, from [Link][5]

  • 2-Amino-N-pyrimidin-4-ylacetamides as A2A receptor antagonists: 1. Structure-activity relationships and optimization of heterocyclic substituents. (2008). PubMed. Retrieved January 25, 2026, from [Link]

  • 2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones alleviate LPS-induced inflammation by modulating cell metabolism via CD73 upon macrophage polarization. (2024). PubMed. Retrieved January 25, 2026, from [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved January 25, 2026, from [Link]

  • Determinants involved in subtype-specific functions of rat trace amine-associated receptors 1 and 4. (2013). PubMed. Retrieved January 25, 2026, from [Link]

  • 2-(Methylthio)pyrimidin-4-amine | C5H7N3S | CID 259225. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). In E3S Web of Conferences (Vol. 522, p. 01004). EDP Sciences. [Link][1]

  • Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2005). Journal of Medicinal Chemistry, 48(8), 2688–2691. [Link][3]

Sources

In Silico Modeling of 2-(ethylthio)pyrimidin-4-amine Binding to Protein Kinases: A Workflow for Mechanistic Insight and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Foreword: Beyond Static Pictures to Dynamic Understanding

In the landscape of modern drug discovery, protein kinases remain a paramount class of therapeutic targets, central to cellular signaling pathways whose dysregulation often leads to diseases like cancer.[1] The pyrimidine scaffold has emerged as a "privileged" chemical motif for kinase inhibition, largely due to its structural resemblance to the adenine ring of ATP, enabling it to form critical hydrogen bond interactions within the kinase hinge region.[2][3] This guide focuses on a representative molecule, 2-(ethylthio)pyrimidin-4-amine , to illustrate a robust, field-proven in silico workflow designed to predict, validate, and quantify its binding to protein kinases.

Our philosophy is to move beyond the limitations of single, static predictions. We will construct a narrative that begins with a computationally inexpensive "snapshot" of the binding event and progressively builds confidence by layering on more sophisticated, dynamic, and energetically refined analyses. This multi-stage approach is not merely a sequence of steps; it is a self-validating system where each phase provides a critical checkpoint, ensuring the scientific integrity of the model before committing to more computationally demanding simulations. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational modeling to gain mechanistic insights and accelerate the discovery of novel kinase inhibitors.

Chapter 1: The Integrated In Silico Philosophy

The core of our approach is an integrated workflow that combines molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. This synergy is crucial because it addresses the inherent limitations of each individual technique, thereby increasing the overall confidence in the computational predictions.[2][4]

  • Molecular Docking: This is our starting point. It provides a rapid and efficient method to predict the likely binding pose of our ligand, 2-(ethylthio)pyrimidin-4-amine, within the kinase's ATP-binding pocket. It answers the fundamental question: "How might this molecule fit?"[5]

  • Molecular Dynamics (MD) Simulations: Docking provides a static hypothesis. MD simulations test this hypothesis by introducing dynamics. By simulating the protein-ligand complex in a near-physiological environment with explicit water, ions, and controlled temperature, we can assess the stability of the predicted binding pose over time.[6][7] This step answers the question: "Is the predicted pose stable?"

  • Binding Free Energy Calculations (MM/PBSA): Finally, we move to quantify the strength of the interaction. Using snapshots from the stable MD trajectory, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) provide an estimation of the binding free energy, offering a more refined metric than simple docking scores and allowing us to identify the key amino acid residues driving the interaction.[8][9] This answers the question: "How strong is the interaction and what governs it?"

This tiered approach ensures that significant computational resources for MD and free energy calculations are only spent on protein-ligand poses that have already passed the initial, rapid validation checks of docking and stability analysis.

G cluster_0 Integrated Workflow Philosophy a Hypothesis Generation b Hypothesis Testing & Refinement a->b Is the pose stable? c Interaction Quantification b->c What is the binding energy? c->a Refine hypothesis for new ligands

Caption: The core philosophy of the integrated in silico workflow.

Chapter 2: The Static Model - High-Confidence Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] The accuracy of this prediction is fundamentally dependent on the quality of the input structures and the validation of the protocol itself.

System Preparation: The Foundation of Accuracy

Garbage in, garbage out. This axiom is paramount in computational modeling. Meticulous preparation of both the protein kinase and the ligand is the most critical determinant of a successful docking study.

Experimental Protocol: Protein Preparation

  • Obtain Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).[10] For this example, let's assume we are using a structure of Aurora Kinase A (e.g., PDB ID: 5ZAN).

  • Initial Cleanup: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including co-crystallized ligands, ions, and water molecules.[4] The rationale is to create a clean binding site, preventing interference from non-relevant molecules.

  • Add Hydrogens & Assign Charges: Use a structure preparation tool (e.g., Schrödinger's Protein Preparation Wizard, CHARMM-GUI) to add hydrogen atoms, as they are typically not resolved in crystal structures but are vital for forming hydrogen bonds.[11] This step also involves assigning appropriate protonation states for titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.

  • Energy Minimization: Perform a brief, constrained energy minimization on the protein structure. This step relieves any steric clashes or geometric strain introduced during the preparation process, resulting in a more energetically favorable starting structure. The constraints on the backbone prevent significant deviation from the experimentally determined conformation.

Experimental Protocol: Ligand Preparation (2-(ethylthio)pyrimidin-4-amine)

  • Generate 3D Structure: Draw the 2D structure of 2-(ethylthio)pyrimidin-4-amine in a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.[12]

  • Energy Minimization & Charge Assignment: Using a molecular mechanics force field (e.g., MMFF94 or a quantum mechanics method), perform a thorough energy minimization of the 3D structure. This ensures a low-energy, geometrically reasonable starting conformation. Crucially, assign partial atomic charges using a method compatible with the force field that will be used later in MD simulations (e.g., AM1-BCC for GAFF, or CGenFF for CHARMM).[13][14]

  • Define Torsions: Identify all rotatable bonds in the ligand. This flexibility is essential for the docking algorithm to explore different conformations within the binding site.[12]

Docking Protocol & Validation: Building Trust in the Model

A docking protocol is only trustworthy if it can reproduce known experimental results. Therefore, a critical self-validation step is to "redock" a co-crystallized ligand back into its own protein structure.[6][15]

Experimental Protocol: Docking and Validation

  • Define the Binding Site: Define the docking search space (the "grid box") by centering it on the position of the co-crystallized ligand. The box should be large enough to encompass the entire binding site and allow for some ligand flexibility, but not so large as to introduce excessive and irrelevant search space.[4]

  • Redocking Validation: Using a docking program like AutoDock Vina or GOLD, dock the extracted co-crystallized ligand back into the prepared protein.[16]

  • Calculate RMSD: The primary metric for success is the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-ranked docked pose and the original crystallographic pose.[17][18] A successful validation is typically defined by an RMSD value of less than 2.0 Å. [19] This confirms that your chosen docking parameters are capable of finding the experimentally observed binding mode.

  • Production Docking: Once the protocol is validated, use the exact same parameters to dock your ligand of interest, 2-(ethylthio)pyrimidin-4-amine.

G cluster_prep System Preparation cluster_val Protocol Validation (Redocking) cluster_prod Production Docking PDB Kinase PDB Structure PrepProt Prepare Protein (Add H, Assign Charge, Minimize) PDB->PrepProt Ligand2D 2D Ligand Structure PrepLig Prepare Ligand (3D Convert, Assign Charge, Minimize) Ligand2D->PrepLig Redock Redock Co-crystal Ligand PrepProt->Redock Dock Dock 2-(ethylthio)pyrimidin-4-amine PrepLig->Dock RMSD Calculate RMSD Redock->RMSD RMSD->Dock RMSD < 2.0 Å? (Protocol Validated) Analyze Analyze Top Poses Dock->Analyze

Caption: The molecular docking workflow, including critical validation steps.

Analysis of the Docked Pose

Analysis of the top-scoring pose for 2-(ethylthio)pyrimidin-4-amine should focus on biochemically relevant interactions. For kinase inhibitors, the most critical interaction is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes.[3] The pyrimidine core is adept at this, with the N1 and N3 atoms often acting as hydrogen bond acceptors and the 4-amino group as a donor.[20]

Table 1: Example Docking Results for Protocol Validation

Metric Value Interpretation
Binding Affinity (Score) -8.5 kcal/mol A quantitative estimate of binding affinity; lower is better.
RMSD to Crystal Pose 1.1 Å Excellent. The protocol successfully reproduced the known binding mode.

| Key Hinge Interactions | Met104 (backbone) | The docked pose recapitulates the critical hinge-binding interactions. |

Chapter 3: The Dynamic Model - Assessing Pose Stability with MD Simulation

A docked pose is a static, idealized snapshot. In reality, proteins are dynamic entities that constantly fluctuate. MD simulation allows us to introduce this dynamic reality, providing a much more rigorous test of our binding hypothesis.[7] It allows us to observe whether the ligand remains stably bound or if it drifts away from the initial docked pose, which would cast doubt on its validity.[2][4]

Building and Equilibrating the Simulation System

The starting point for MD is the highest-confidence docked pose from Chapter 2. This complex is placed in a simulated environment that mimics physiological conditions.

Experimental Protocol: MD System Setup (using GROMACS)

  • Force Field Selection: Choose an appropriate force field for the protein (e.g., CHARMM36m, AMBER14SB) and ensure the ligand parameters (generated in step 2.1) are compatible.[14]

  • System Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model). This explicit solvation is crucial for accurately modeling the hydrophobic effect and water-mediated interactions.[21]

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the overall system charge and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the complex and the newly added solvent/ions.

  • Equilibration: This is a two-phase process to bring the system to the target temperature and pressure.

    • NVT Ensemble (Constant Volume): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the protein-ligand complex.

    • NPT Ensemble (Constant Pressure): Switch to a constant pressure ensemble to bring the system to the correct density (e.g., at 1 bar pressure) while maintaining the target temperature.[22] Successful equilibration is confirmed by monitoring the convergence of temperature, pressure, and density values.

Start Best Docked Pose Solvate Solvate in Water Box Start->Solvate Ions Add Neutralizing Ions Solvate->Ions Minimize Energy Minimization Ions->Minimize NVT NVT Equilibration (Heat to 300K) Minimize->NVT Remove clashes NPT NPT Equilibration (Adjust Pressure to 1 bar) NVT->NPT System at target Temp Production Production MD Run (e.g., 100 ns) NPT->Production System at target Temp & Pressure

Caption: The workflow for Molecular Dynamics (MD) simulation setup.

Production Simulation and Trajectory Analysis

After equilibration, the production simulation is run for a duration sufficient to observe the stability of the complex, typically on the order of 100 nanoseconds or more.[23] The resulting trajectory file is a record of the atomic positions over time, which can be analyzed to extract valuable insights.

Key Trajectory Analyses:

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone (relative to the starting structure) is plotted over time to assess overall protein stability. The RMSD of the ligand (relative to the protein binding site) is plotted to confirm it remains stably bound in its pocket. A stable ligand will show a low, fluctuating RMSD (e.g., < 3 Å) after an initial equilibration period.[24]

  • Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each protein residue to identify regions of high flexibility versus regions that become more rigid upon ligand binding. High fluctuations in the binding site could indicate an unstable interaction.[24]

  • Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified during docking analysis (e.g., between the pyrimidine core and the kinase hinge) is monitored throughout the simulation. High occupancy (>75%) of these bonds provides strong evidence for a stable and specific interaction.

Table 2: Example MD Simulation Analysis Metrics (100 ns Simulation)

Analysis Metric Result Interpretation
Protein Backbone RMSD Plateau at 2.1 Å The protein structure is stable throughout the simulation.
Ligand RMSD (in binding site) Plateau at 1.5 Å Excellent. The ligand remains stably bound in its initial docked pose.
Hinge H-Bond Occupancy Met104: 92% The critical hinge interaction is maintained, confirming the binding mode.

| RMSF of Activation Loop | Reduced fluctuation | Ligand binding stabilizes a key regulatory region of the kinase. |

Chapter 4: Quantifying the Interaction - Binding Free Energy

While MD simulations confirm the stability of the binding pose, they do not directly provide a measure of binding affinity. End-point methods like MM/PBSA offer a computationally efficient means to estimate the binding free energy (ΔG) from the MD trajectory, providing a more physically realistic energy value than a docking score.[9][25]

The MM/PBSA Method

The MM/PBSA method calculates the binding free energy by taking snapshots from a stable portion of the MD trajectory and computing the difference in the free energies of the complex, the free protein, and the free ligand.[8]

The master equation is: ΔGbind = Gcomplex - (Greceptor + Gligand)

Where each term is calculated as: Gx = EMM + Gsolvation - TΔS

  • EMM: The molecular mechanics energy (van der Waals and electrostatic).

  • Gsolvation: The solvation free energy, split into polar (calculated with a Poisson-Boltzmann model) and non-polar (often estimated from the solvent-accessible surface area) components.

  • TΔS: The conformational entropy term, which is computationally expensive and often ignored when ranking similar compounds, as the assumption is that the change in entropy will be comparable.[26]

Experimental Protocol: MM/PBSA Calculation

  • Select Trajectory Frames: From the stable region of the production MD trajectory (identified by the RMSD plateau), extract a set of snapshots (e.g., 100 frames).

  • Run Calculation: Use a tool like g_mmpbsa for GROMACS to perform the MM/PBSA calculation on the extracted frames.[8] This involves calculating the energy terms for the complex, the receptor alone, and the ligand alone for each snapshot.

  • Average Results: Average the calculated ΔGbind values across all snapshots to obtain the final estimated binding free energy.

  • Per-Residue Decomposition: A powerful feature of MM/PBSA is the ability to decompose the total binding energy into contributions from individual amino acid residues.[8] This pinpoints the specific "hotspot" residues that are most critical for ligand binding.

Table 3: Example MM/PBSA Binding Energy Decomposition

Energy Component Value (kcal/mol) Contribution
Van der Waals Energy -45.7 Favorable
Electrostatic Energy -18.3 Favorable
Polar Solvation Energy +35.1 Unfavorable (desolvation penalty)
Non-Polar Solvation Energy -5.2 Favorable

| ΔGbind (excluding entropy) | -34.1 | Overall Favorable Binding |

Per-Residue "Hotspots"

Residue Contribution (kcal/mol) Interaction Type
Leu25 -2.8 Hydrophobic
Val33 -3.1 Hydrophobic
Met104 -4.5 H-Bond + Hydrophobic

| Tyr106 | -2.1 | π-π Stacking |

This decomposition provides actionable intelligence, suggesting that modifications to the 2-(ethylthio)pyrimidin-4-amine scaffold to enhance interactions with these specific residues could lead to improved potency.

Conclusion: From Data to Drug Design

This guide has outlined a multi-step, self-validating computational workflow to rigorously model the binding of 2-(ethylthio)pyrimidin-4-amine to a target protein kinase. By progressing from a static docking hypothesis to a dynamic stability assessment and finally to a quantitative energy estimation, we build a comprehensive and high-confidence model of the molecular recognition event.

The true power of this in silico approach lies in its predictive capacity. The detailed structural and energetic insights gained from this workflow can directly guide the next cycle of drug design. By understanding the key interactions and stability of a lead compound, medicinal chemists can rationally design new derivatives with improved affinity and selectivity, dramatically accelerating the path from a computational hit to a viable clinical candidate.[27]

References

  • Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritiz
  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed.
  • Protein–Protein Binding Free Energy Predictions with the MM/PBSA Approach Complemented with the Gaussian-Based Method for Entropy Estimation. (2022).
  • Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. (2022). PMC - NIH.
  • CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. (2023).
  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). PubMed Central.
  • Validation of Docking Methodology (Redocking). (2024).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2021). PMC - NIH.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020). PubMed Central.
  • Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.
  • Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. (2021). Bio-protocol.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023).
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
  • Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase. (2024).
  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2022).
  • CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. (2023). PMC - PubMed Central.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025).
  • Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. (2021). MDPI.
  • Protein-ligand docking. (2019). Galaxy Training!.
  • Protein-Ligand Complex. MD Tutorials.
  • Lessons from Docking Validation.
  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applic
  • Preparing a ligand for docking using UCSF Chimera messes up the bond order of the ligand. (2023).
  • In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. (2025). SciRP.org.
  • Covalent Reprogramming of Kinase Binders to Modulate Protein Homeostasis. (2025). PMC - NIH.
  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2025).
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
  • Generalizable Protein Dynamics in Kinases: Physics is the key. (2025). bioRxiv.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. (2015). PMC - NIH.
  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). MDPI.
  • In Silico drug designing studies on Human Protein Kinases inhibitors. (2019).
  • Force Fields.
  • Validation Studies of the Site-Directed Docking Program LibDock. (2007).
  • Introduction to Protein-ligand docking with GOLD GLD-001. CCDC.
  • Molecular Dynamics Simulation Analysis of Protein-Ligand Complex Stability and Interactions. (2023).
  • Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. (2023). RSC Publishing.
  • Protein Preparation for GROMACS | Easy Forcefield Setup, Ligand Extraction Cleanup & No more Errors!. (2025). YouTube.
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (2023). NIH.
  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2011).
  • How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio. (2025). YouTube.
  • In silico insights: QSAR modeling of TBK1 kinase inhibitors for enhanced drug discovery. (2024). ChemRxiv.
  • Evaluating the ability of end-point methods to predict the binding affinity tendency of protein kinase inhibitors. (2023). RSC Publishing.
  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). NIH.
  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025). YouTube.
  • Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. (2018). MDPI.

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Anticancer Agents from 4-Pyrimidinamine, 2-(ethylthio)-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Oncology

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of nucleic acids and, consequently, a vast number of therapeutic agents.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal scaffold for interacting with various biological targets.[2] In oncology, pyrimidine derivatives have led to the development of numerous FDA-approved drugs that function through diverse mechanisms, including the inhibition of protein kinases, which are crucial regulators of the cell cycle.[3][4] This guide focuses on leveraging 4-Pyrimidinamine, 2-(ethylthio)- (henceforth SM-1 ), a versatile and readily available starting material, for the discovery and synthesis of novel anticancer drug candidates, particularly those targeting protein kinases.

The strategic placement of an amino group at the C4 position and an ethylthio group at the C2 position on SM-1 offers a rich chemical landscape for modification. The C4-amino group provides a key hydrogen bond donor, while the C2-ethylthio group can be chemically manipulated to serve as a leaving group, allowing for the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties. This document provides a detailed roadmap for researchers, from synthetic strategy and execution to the biological evaluation of the resulting compounds.

Part 1: Strategic Synthesis and Rationale

The core strategy for derivatizing SM-1 revolves around a two-step sequence: oxidation of the C2-ethylthio group followed by a nucleophilic aromatic substitution (SNAr). This approach is superior to direct displacement of the thioether, which is generally unreactive.

  • Step 1: Oxidation to an Activated Intermediate. The ethylthio group is a poor leaving group. However, by oxidizing the sulfur atom to a sulfoxide or, more effectively, to a sulfone (-SO2Et), it is transformed into an excellent leaving group. This is due to the strong electron-withdrawing nature of the sulfone moiety, which activates the C2 position for nucleophilic attack. This activation is a critical step for enabling diversification.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). With the activated sulfone at the C2 position, a variety of nucleophiles (e.g., amines, anilines, thiols) can be introduced. This reaction allows for the systematic exploration of the chemical space around the pyrimidine core to build a library of diverse compounds. The choice of nucleophile is critical for targeting specific protein kinases, as substituents at this position often interact with the hinge region of the kinase domain.[2]

This strategic approach provides a reliable and versatile platform for generating libraries of novel 2,4-disubstituted pyrimidine derivatives with high potential for anticancer activity.

G SM1 Starting Material (SM-1) 4-Pyrimidinamine, 2-(ethylthio)- Oxidation Oxidation (e.g., m-CPBA, Oxone®) SM1->Oxidation Intermediate Activated Intermediate 2-(ethylsulfonyl)-4-pyrimidinamine Oxidation->Intermediate SNAr SNAr Reaction + Diverse Nucleophiles (R-NH2) Intermediate->SNAr Library Library of Novel Compounds N-substituted-2-amino-4-pyrimidinamines SNAr->Library

Caption: General synthetic workflow for derivatizing SM-1.

Part 2: Detailed Synthesis Protocols

These protocols provide step-by-step methodologies for the synthesis and purification of novel pyrimidine derivatives from SM-1 .

Protocol 1: Synthesis of 2-(ethylsulfonyl)-4-pyrimidinamine (Intermediate 1)

Rationale: This protocol details the oxidation of the starting material's ethylthio group to an ethylsulfonyl group. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation. The resulting sulfone is a stable, isolable intermediate that is highly activated for subsequent substitution reactions.

Materials:

  • 4-Pyrimidinamine, 2-(ethylthio)- (SM-1 )

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, ice bath, separatory funnel, standard glassware

Procedure:

  • Dissolve 4-Pyrimidinamine, 2-(ethylthio)- (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding saturated Na₂S₂O₃ solution to decompose excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 2-(ethylsulfonyl)-4-pyrimidinamine intermediate.

Quality Control:

  • 1H NMR: Confirm the presence of the ethylsulfonyl group (characteristic shifts for -CH₂- and -CH₃ protons) and the disappearance of the ethylthio signals.

  • LC-MS: Confirm the correct mass of the product and assess its purity.

Protocol 2: Synthesis of N-Aryl-4-aminopyrimidine Derivatives via SNAr

Rationale: This protocol describes the displacement of the ethylsulfonyl group with a primary amine (e.g., a substituted aniline). This SNAr reaction is the key diversification step. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the sulfonic acid byproduct. The choice of solvent and temperature is crucial for achieving good yields and minimizing side reactions.[6]

Materials:

  • 2-(ethylsulfonyl)-4-pyrimidinamine (Intermediate 1 )

  • Substituted aniline or other primary amine (1.2 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • 2-Butanol (n-BuOH) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for reflux or sealed-tube reactions

Procedure:

  • To a suspension of Intermediate 1 (1.0 eq) in n-BuOH, add the desired substituted aniline (1.2 eq) and DIPEA (2.5 eq).[7]

  • Heat the reaction mixture to reflux (typically 100-120 °C) and stir for 12-24 hours. For higher boiling point amines or less reactive substrates, a sealed tube and higher temperatures may be necessary.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with a cold solvent like diethyl ether or ethanol, and dried.

  • If no precipitate forms, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the final compound.

Quality Control:

  • 1H & 13C NMR: Confirm the structure of the final product, ensuring the incorporation of the new substituent.

  • HRMS (High-Resolution Mass Spectrometry): Determine the exact mass to confirm the elemental composition.

  • HPLC (High-Performance Liquid Chromatography): Determine the final purity of the compound (ideally >95% for biological testing).

Part 3: Physicochemical and Biological Evaluation

A systematic evaluation of the synthesized compounds is essential to identify promising anticancer agents.

Data Presentation: Summarizing Biological Activity

Quantitative data from biological assays should be presented clearly to allow for direct comparison between compounds. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for cytotoxicity.

Compound IDTarget Moiety (R-group)Purity (HPLC %)IC₅₀ vs. MCF-7 (µM)IC₅₀ vs. A549 (µM)
Lead-01 4-fluoroaniline>98%5.2 ± 0.68.1 ± 1.1
Lead-02 3-chloro-4-methoxyaniline>99%1.8 ± 0.32.5 ± 0.4
Doxorubicin Positive Control>99%0.9 ± 0.11.3 ± 0.2
Note: Data are for illustrative purposes only.
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a robust and widely used method for the initial screening of potential anticancer compounds to determine their cytotoxic effects on a panel of cancer cell lines.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9][10]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds and a positive control (e.g., Doxorubicin)

  • Dimethyl sulfoxide (DMSO), cell culture grade[11]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates, multi-channel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.[11] Remove the old medium and add 100 µL of the compound-containing medium to the wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 4: Kinase Inhibition Assay (Example: Aurora Kinase A)

Rationale: Since many pyrimidine derivatives act as kinase inhibitors, a direct enzymatic assay is crucial to confirm the mechanism of action.[4][5] This protocol provides a general framework for an in vitro kinase assay using a luminescence-based method that quantifies ATP consumption.

Materials:

  • Recombinant human Aurora Kinase A

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Test compounds and a known inhibitor (e.g., Alisertib)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a well of a white plate, add the kinase buffer, the test compound, and the recombinant Aurora Kinase A enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent will generate a luminescent signal inversely proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value.

G cluster_0 In Vitro Evaluation Workflow Synthesized_Library Synthesized Compound Library (Purity >95%) Primary_Screen Primary Cytotoxicity Screen (MTT Assay on Cancer Cell Panel) Synthesized_Library->Primary_Screen Hit_ID Hit Identification (Compounds with IC50 < 10 µM) Primary_Screen->Hit_ID Secondary_Assay Secondary / Mechanistic Assay (e.g., Kinase Inhibition Assay) Hit_ID->Secondary_Assay Lead_Candidate Lead Candidate for Further Optimization Secondary_Assay->Lead_Candidate

Caption: A typical workflow for the biological evaluation of synthesized compounds.

References

  • Dymshits, G., G. Khvorykh, A. G. Vladimirova, and A. V. Dymshits. "Recent Advances in Pyrimidine-Based Drugs." Molecules 27, no. 19 (2022): 6255. [Link]

  • Gerolymos, M., A. Papakyriakopoulou, D. Hadjipavlou-Litina, et al. "Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies." Molecules 25, no. 21 (2020): 5038. [Link]

  • Timofeeva, O., N. Gushchina, and I. Gushchin. "Cell Culture Based in vitro Test Systems for Anticancer Drug Screening." Frontiers in Bioengineering and Biotechnology 8 (2020): 288. [Link]

  • Kłosiński, M., M. G. Nowak, and A. K. Gzella. "Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives." Molecules 25, no. 23 (2020): 5698. [Link]

  • Edis, Z., T. A. Khan, M. Jadhav, and K. Shah. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules 26, no. 17 (2021): 5170. [Link]

  • Li, G., C. Sfairopoulos, and J. T. Njardarson. "One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester." Tetrahedron Letters 115 (2022): 154133. [Link]

  • Szymańska, E., M. W. Łuczyński, K. Szymański, and A. Fruziński. "Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study." International Journal of Molecular Sciences 22, no. 7 (2021): 3796. [Link]

  • Lv, K., S. Wang, and J. Wu. "Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation." Molecules 19, no. 12 (2014): 20496-20516. [Link]

  • Zhu, W., J. F. Glick, and P. F. Kador. "Discovery and synthesis of novel 4-aminopyrrolopyrimidine Tie-2 kinase inhibitors for the treatment of solid tumors." Bioorganic & Medicinal Chemistry Letters 23, no. 12 (2013): 3538-3542. [Link]

  • Sharma, A., V. Kumar, and P. Kumar. "Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents." Journal of the Indian Chemical Society 100, no. 4 (2023): 100949. [Link]

  • Edis, Z., T. A. Khan, M. Jadhav, and K. Shah. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules 26, no. 17 (2021): 5170. [Link]

  • Singh, U. P., and R. Kumar. "Mechanism of action of pyrimidine analogues." ResearchGate (2023). [Link]

  • Kokane, B. D., and S. S. Mukhedkar. "SYNTHESIS OF 2-S-SUBSTITUTED PYRIMIDINE DERIVATIVES: AS ANTI- TUMOR AGENT." Journal of Emerging Technologies and Innovative Research 11, no. 2 (2024): c202-c205. [Link]

  • Capula, M., C. Corno, B. El Hassouni, G. Li Petri, and S. Aranđelović. "A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course 'Preclinical and Early-phase Clinical Pharmacology'." Anticancer Research 39, no. 7 (2019): 3413-3418. [Link]

  • Hurst, D. T., and D. G. Wibberley. "Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." Journal of the Chemical Society C: Organic (1968): 1487-1490. [Link]

  • Szymańska, E., M. W. Łuczyński, K. Szymański, and A. Fruziński. "Pyrimidine Derivatives as Anticancer Agents." Encyclopedia.pub (2021). [Link]

  • Martin, M. P., S. E. O'Brien, and C. A. O'Farrell. "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." Journal of Medicinal Chemistry 64, no. 11 (2021): 7478-7501. [Link]

  • Boyd, M. R. "The NCI In Vitro Anticancer Drug Discovery Screen." ResearchGate (1997). [Link]

  • Gencheva, A., A. Zhelyazkova, and A. Vutchev. "2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models." Molecules 27, no. 1 (2022): 269. [Link]

  • Timofeeva, O., N. Gushchina, and I. Gushchin. "Cell Culture Based in vitro Test Systems for Anticancer Drug Screening." PMC (2020). [Link]

  • Jadhav, M. R., K. Shah, T. A. Khan, and Z. Edis. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." ResearchGate (2021). [Link]

  • Scott, J. S., D. A. Whalley, and M. D. Garrett. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold." RSC Medicinal Chemistry 11, no. 10 (2020): 1121-1138. [Link]

Sources

Application Notes and Protocols for the Experimental Design of Enzyme Inhibition Studies with 4-Pyrimidinamine, 2-(ethylthio)-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Novel Enzyme Inhibitors

The discovery and characterization of enzyme inhibitors are cornerstones of modern drug development and chemical biology.[1] Enzymes are critical regulators of virtually all cellular processes, and their dysregulation is implicated in a vast array of diseases. Consequently, small molecules that can selectively modulate enzyme activity are of immense therapeutic interest. Pyrimidine derivatives, in particular, are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including the inhibition of various enzymes, making them a fertile ground for the discovery of new therapeutic agents.[2][3]

This guide provides a comprehensive framework for the initial characterization and detailed kinetic analysis of a novel potential enzyme inhibitor, using the hypothetical compound 4-Pyrimidinamine, 2-(ethylthio)- as a case study. As the specific biological targets of this compound are not yet elucidated, this document will serve as a roadmap for researchers, guiding them from preliminary handling and characterization to in-depth mechanistic studies. The protocols and methodologies described herein are designed to be broadly applicable to the study of other novel small molecule enzyme inhibitors.

Part 1: Preliminary Characterization and Safety Precautions

Before embarking on biological assays, a thorough preliminary characterization of the test compound is essential. This initial phase ensures the quality and integrity of the experimental data and, most importantly, the safety of the researcher.

Safety First: Handling a Compound of Unknown Toxicity

When working with a novel chemical entity like 4-Pyrimidinamine, 2-(ethylthio)-, whose toxicological properties have not been established, it is imperative to treat the substance as potentially hazardous.[4][5]

Standard Operating Procedure for Handling Unknown Compounds:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for small molecule handling).[4]

  • Ventilation: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Material Safety Data Sheet (MSDS/SDS): If available from the supplier, review the MSDS thoroughly. If an MSDS is not available, as is often the case for novel compounds, the "presumed hazardous" protocol should be strictly followed.

  • Spill and Waste Management: Have a spill kit readily available. All waste containing the compound must be disposed of according to institutional guidelines for hazardous chemical waste.[6]

Physicochemical Characterization: Purity and Solubility

The purity and solubility of the test compound are critical parameters that can significantly impact the interpretation of biological data.

1.2.1 Purity Assessment

The presence of impurities can lead to misleading results, including false positives or negatives. Therefore, it is crucial to assess the purity of the compound before use.

  • Recommended Techniques: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS) is a robust method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify any significant impurities.[7]

1.2.2 Solubility Determination

Aqueous solubility is a key factor in designing and interpreting enzyme inhibition assays.[8] Poor solubility can lead to compound precipitation in the assay buffer, resulting in inaccurate and irreproducible data.

Protocol for Kinetic Solubility Assessment:

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the intended assay buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl).

  • Incubation and Observation: Incubate the dilutions at the assay temperature for a set period (e.g., 1-2 hours).

  • Analysis: Centrifuge the samples to pellet any precipitate. Measure the concentration of the compound in the supernatant using HPLC-UV. The highest concentration at which no precipitation is observed is the kinetic solubility in that buffer.[9]

Table 1: Physicochemical Properties of 4-Pyrimidinamine, 2-(ethylthio)-

PropertyMethodResultNotes
Molecular Formula-C6H9N3S-
Molecular Weight-155.22 g/mol -
PurityHPLC-UV/MSResearcher to determine>95% purity is recommended
Solubility in Assay BufferHPLC-UVResearcher to determineCritical for avoiding artifacts
Stability in Assay BufferHPLC-UV over timeResearcher to determineImportant for assay robustness

Part 2: Target Identification Strategies

For a novel compound, identifying its biological target(s) is a crucial step in understanding its mechanism of action.[10] A combination of computational and experimental approaches can be employed.

In Silico Target Prediction

Computational methods can provide valuable initial hypotheses about the potential protein targets of a small molecule based on its chemical structure.[11]

  • Methodology: Various online tools and software packages can be used to screen the structure of 4-Pyrimidinamine, 2-(ethylthio)- against databases of known protein binding sites. These methods often employ ligand-based (similarity to known inhibitors) or structure-based (docking into protein structures) approaches.[12]

  • Potential Targets for Pyrimidine Derivatives: Based on the pyrimidine scaffold, potential targets could include kinases, dihydrofolate reductase, and other ATP-binding enzymes.[2][3]

Experimental Target Identification

Experimental methods provide direct evidence of a compound's binding partners.

  • Affinity-Based Pull-Down Assays: This is a common and powerful technique for target identification.[13] The small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[14]

IC50_Workflow Prep Prepare Reagents (Enzyme, Substrate, Buffer) Dilute Create Inhibitor Serial Dilution Prep->Dilute Plate Plate Inhibitor and Enzyme Dilute->Plate Incubate Pre-incubate Plate->Incubate Start Add Substrate to Initiate Reaction Incubate->Start Read Kinetic Read in Plate Reader Start->Read Analyze Calculate % Inhibition Read->Analyze Plot Plot Dose-Response Curve Analyze->Plot IC50 Determine IC50 Plot->IC50

Figure 3: Simplified representations of different enzyme inhibition mechanisms.

Protocol for Kinetic Mechanism of Action Studies

To determine the mode of inhibition, a matrix of experiments is performed where both the substrate and inhibitor concentrations are varied.

Experimental Design:

  • Select Inhibitor Concentrations: Choose several fixed concentrations of 4-Pyrimidinamine, 2-(ethylthio)- based on its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Vary Substrate Concentrations: For each inhibitor concentration, measure the initial reaction velocity across a range of substrate concentrations (e.g., 0.2x Km to 10x Km).

  • Data Acquisition: Follow the same procedure as the IC50 determination assay (steps 3-6) for each combination of inhibitor and substrate concentration.

Data Analysis and Interpretation:

  • Michaelis-Menten Plots: For each inhibitor concentration, plot the initial velocity (v) versus substrate concentration ([S]). The changes in the apparent Km and Vmax in the presence of the inhibitor will indicate the mode of inhibition.

  • Lineweaver-Burk Plots: A double reciprocal plot of 1/v versus 1/[S] is a powerful tool for visualizing the mode of inhibition. [15] * Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second or third quadrant.

By fitting the data to the appropriate equations, the inhibition constants (Ki and/or Ki') can be determined.

Table 3: Expected Changes in Kinetic Parameters for Different Inhibition Modes

Inhibition ModeKmVmaxLineweaver-Burk Plot
Competitive IncreasesUnchangedLines intersect at the y-axis
Non-competitive UnchangedDecreasesLines intersect at the x-axis
Uncompetitive DecreasesDecreasesParallel lines
Mixed VariesDecreasesLines intersect off-axes

Conclusion

The systematic experimental approach outlined in this guide provides a robust framework for the initial characterization of novel enzyme inhibitors like 4-Pyrimidinamine, 2-(ethylthio)-. By adhering to rigorous safety protocols, thoroughly characterizing the compound's physicochemical properties, and employing well-designed enzymatic assays, researchers can confidently determine the potency (IC50) and mechanism of action of new chemical entities. These foundational studies are critical for validating new drug targets, understanding structure-activity relationships, and guiding the progression of promising compounds through the drug discovery pipeline.

References

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PMC - PubMed Central.[Link]

  • Dealing with Unknown Compounds. Cooperative Organic Chemistry Student Laboratory Manual - Open Textbook Publishing.[Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno.[Link]

  • Enzyme inhibition and kinetics graphs (article). Khan Academy.[Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo.[Link]

  • measuring enzyme inhibition by drugs. YouTube.[Link]

  • Biochemistry | Enzyme Inhibition. YouTube.[Link]

  • Mechanistic and kinetic studies of inhibition of enzymes. PubMed.[Link]

  • Characterization of Novel Angiotensin-Converting Enzyme Inhibitory Peptides. MDPI.[Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC.[Link]

  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. PMC - PubMed Central.[Link]

  • Unknown Chemicals. Environmental Health and Safety - Purdue University.[Link]

  • Drug Discovery Resources. Drug Hunter.[Link]

  • Drawing graphs with dot. Graphviz.[Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.[Link]

  • IC50. Wikipedia.[Link]

  • Full article: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis.[Link]

  • IC50 Determination. edX.[Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.[Link]

  • Graphviz tutorial. YouTube.[Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.[Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.[Link]

  • 2.5: Enzyme Kinetics and Inhibition. Chemistry LibreTexts.[Link]

  • Drug Discovery Books. Cambridge MedChem Consulting.[Link]

  • Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate.[Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH.[Link]

  • In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents. AIP Publishing.[Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Drug Discovery and Development.[Link]

  • A Quick Introduction to Graphviz. freeCodeCamp.[Link]

  • Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. MDPI.[Link]

  • Unknown Chemical Guidance. UT Tyler.[Link]

  • Claude for Life Sciences. Anthropic.[Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. ResearchGate.[Link]

  • Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Medium.[Link]

  • Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Bentham Science Publishers.[Link]

  • Drug Discovery & Development. Pharma and Biotech Insights.[Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.[Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf.[Link]

  • In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. ResearchGate.[Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. NIH.[Link]

  • Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs.[Link]

  • Graphviz. Graphviz.[Link]

  • Drug discovery and development: Role of basic biological research. PMC - PubMed Central.[Link]

Sources

Application Notes & Protocols for the One-Pot Synthesis of 2-Thioalkyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Thioalkyl Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of countless natural molecules and synthetic drugs.[1][2] As essential components of nucleic acids, pyrimidine derivatives possess a unique ability to interact with a wide array of biological targets, including enzymes and biopolymers.[1] The introduction of a thioalkyl group at the 2-position of the pyrimidine ring significantly enhances its pharmacological profile, leading to a diverse range of biological activities. These derivatives have been extensively investigated and developed as potent therapeutic agents, exhibiting anticancer, antiviral, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5]

The 2-thioalkyl moiety not only modulates the electronic and lipophilic properties of the molecule, often improving pharmacokinetic and pharmacodynamic characteristics, but also serves as a versatile synthetic handle for further functionalization.[6] Traditional multi-step syntheses of these compounds often involve the initial formation of a 2-thioxopyrimidine followed by a separate alkylation step.[6] This approach can suffer from drawbacks such as the need to isolate intermediates, potential for over-alkylation, and the generation of pungent thiol byproducts.[6]

This application note details a robust and highly efficient one-pot synthesis of 4-pyrimidone-2-thioethers through a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. This streamlined methodology circumvents the issues of traditional routes, offering high yields, excellent functional group tolerance, and operational simplicity, thereby accelerating the discovery and development of new pyrimidine-based therapeutics.[6]

Reaction Mechanism and Key Principles

The one-pot synthesis of 4-pyrimidone-2-thioethers is a powerful strategy that leverages a sequential condensation and cyclization/dehydration cascade in a single reaction vessel. The process is typically initiated by a base and driven to completion by the addition of a strong acid.

Plausible Reaction Mechanism:

The reaction proceeds through two distinct stages within the same pot:

  • Stage 1: Base-Mediated Condensation and Cyclization: The synthesis begins with the base-mediated condensation of an S-alkylisothiourea with a β-ketoester. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), facilitates the initial reaction to form a vinylogous carbamate intermediate. This intermediate then undergoes intramolecular cyclization to yield a stable cyclic aldol product.[6]

  • Stage 2: Acid-Mediated Dehydration and Aromatization: In the second stage, a strong acid like Trifluoromethanesulfonic acid (TfOH) is introduced. The acid catalyzes the dehydration of the cyclic aldol intermediate, eliminating a molecule of water and leading to the formation of the aromatic pyrimidine ring. This step is crucial for driving the reaction to completion and yielding the final, stable 2-thioalkyl pyrimidine derivative.[6] The use of a strong acid in this step is often more effective than base-mediated dehydration and helps to minimize side reactions.[6]

This sequential base/acid approach provides excellent control over the reaction, allowing for the efficient formation of the desired product while minimizing the degradation of starting materials.[6]

Plausible Reaction Mechanism Start S-Alkylisothiourea + β-Ketoester Base Stage 1: Base (e.g., DIPEA) Start->Base Condensation IntA Intermediate A (Vinylogous Carbamate) Base->IntA IntB Intermediate B (Cyclic Aldol) IntA->IntB Intramolecular Cyclization Acid Stage 2: Acid (e.g., TfOH) IntB->Acid Dehydration/ Aromatization Product 4-Pyrimidone-2-Thioether Acid->Product

Caption: Plausible mechanism for the one-pot synthesis.

Application Note: A Robust One-Pot Protocol

This protocol provides a streamlined and efficient method for synthesizing a diverse library of 2-thioalkyl pyrimidine derivatives. The one-pot nature of this procedure significantly reduces reaction time and simplifies purification compared to multi-step approaches.[7][8]

Advantages of the One-Pot Method:

  • Efficiency: Eliminates the need for isolation and purification of intermediates, saving time and resources.

  • High Yields: The optimized conditions generally provide good to excellent yields for a wide range of substrates.[6]

  • Versatility: Tolerates a broad spectrum of functional groups, making it suitable for complex molecule synthesis.[6]

  • Process Safety: Avoids the generation and handling of volatile and pungent thiols that can occur under harsh reaction conditions.[6]

Experimental Workflow Start 1. Combine Reactants S-Alkylisothiourea Iodide β-Ketoester Solvent (2-MeTHF) Stage1 2. Stage 1: Condensation Cool to 0°C Add DIPEA (1.1 eq) Stir for 3-18 hours Start->Stage1 Stage2 3. Stage 2: Cyclization Add TfOH (1.0 eq) Heat to 50°C Stir for 3-5 hours Stage1->Stage2 Workup 4. Work-up & Extraction Quench with NaHCO₃ Aqueous/Organic Extraction Stage2->Workup Purify 5. Purification Dry (Na₂SO₄) Concentrate Silica Gel Chromatography Workup->Purify Product Final Product 2-Thioalkyl Pyrimidine Purify->Product

Caption: High-level experimental workflow diagram.

Detailed Experimental Protocol

Materials and Equipment:

  • Reagents: S-alkylisothiourea salt (e.g., S-isopropylisothiouronium iodide), appropriate β-ketoester, N,N-Diisopropylethylamine (DIPEA), Trifluoromethanesulfonic acid (TfOH), 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice bath, heating mantle with temperature controller, rotary evaporator, standard glassware for extraction and purification, silica gel for column chromatography.

Step-by-Step Procedure:

  • Reaction Setup (Stage 1):

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the S-alkylisothiouronium iodide (1.1 equivalents) and the desired β-ketoester (1.0 equivalent).

    • Add 2-Methyltetrahydrofuran (2-MeTHF) to achieve a concentration of approximately 0.33 M with respect to the β-ketoester.

    • Cool the resulting suspension to 0 °C using an ice bath.

  • Base-Mediated Condensation:

    • While stirring at 0 °C, add DIPEA (1.1 equivalents) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise significantly.

    • Continue stirring the reaction at 0 °C. The reaction progress can be monitored by TLC or LC-MS. A typical reaction time is between 3 to 18 hours, depending on the substrates. The intermediate is generally stable at this temperature.[6]

  • Acid-Mediated Cyclization (Stage 2):

    • Once Stage 1 is complete, add TfOH (1.0 equivalent) dropwise to the cold reaction mixture. An exothermic reaction may be observed.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to 50 °C.

    • Stir at 50 °C for 3-5 hours until the reaction is complete (as monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.[9]

    • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).[9]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[9]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.[9]

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-thioalkyl pyrimidine derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[4]

Data Presentation: Substrate Scope and Representative Yields

The developed one-pot protocol is compatible with a wide range of S-alkylisothioureas and β-ketoesters, demonstrating its broad applicability.

EntryS-Alkyl Group (R)β-Ketoester Substituents (R¹, R², R³)ProductIsolated Yield (%)
1EthylR¹=CH₃, R²=H, R³=Et5a84%
2n-PropylR¹=CH₃, R²=H, R³=Et5b85%
3IsopropylR¹=CH₃, R²=H, R³=Et5c94%
4n-ButylR¹=CH₃, R²=H, R³=Et5d73%
5DodecylR¹=CH₃, R²=H, R³=Et5e85%
6CyclopentylR¹=CH₃, R²=H, R³=Et5f87%
7BenzylR¹=CH₃, R²=H, R³=Et5g75%
8IsopropylR¹=Et, R²=H, R³=Et5h92%
9IsopropylR¹=CH₂CH₂Ph, R²=H, R³=Et5i89%

Data adapted from the supplementary information of a demonstrated synthesis of 4-pyrimidone-2-thioether derivatives. The yields are representative and may vary based on specific substrates and reaction scale.[6]

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive reagents (base, acid).- Insufficient reaction time or temperature.- Degradation of S-alkylisothiourea.- Use freshly opened or purified reagents.- Increase reaction time and/or temperature incrementally.- For Stage 1, ensure the temperature is maintained at 0°C to prevent degradation.
Incomplete Reaction in Stage 2 - Insufficient acid strength or amount.- Steric hindrance from bulky substrates.- Use a strong acid like TfOH or MsOH. Acetic acid is often insufficient.[6]- Increase reaction time or temperature for Stage 2.- Ensure 1.0 equivalent of strong acid is used.
Formation of Dealkylated Side Product (Thiol) - S-alkyl group is too bulky (e.g., t-Butyl).- Elevated temperature in Stage 1.- Use of a strong base.- Use primary or secondary S-alkyl groups. Tertiary groups are prone to elimination.[6]- Strictly maintain low temperature (0°C) during the base addition and stirring in Stage 1.- Use a hindered, non-nucleophilic base like DIPEA.
Difficult Purification (Oily Product) - Impurities from starting materials.- Formation of gummy byproducts during work-up.- Ensure high purity of starting materials.- During work-up with strong acids like HCl or TFA, gummy materials can form. TfOH often leads to cleaner reactions.[6]- Adjust the polarity of the chromatography eluent.

Conclusion

The one-pot, sequential base/acid-mediated synthesis of 2-thioalkyl pyrimidine derivatives represents a significant advancement over traditional multi-step methods. This protocol offers an efficient, versatile, and scalable route to a class of compounds with immense potential in drug discovery and development.[2][10] By explaining the underlying mechanism and providing a detailed, field-tested protocol, this guide empowers researchers to rapidly synthesize diverse libraries of these valuable heterocyclic compounds for biological screening and lead optimization efforts.

References

  • Kovalenko, S., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256–272. Available at: [Link]

  • JETIR. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Journal of Emerging Technologies and Innovative Research, 10(9). Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 28(14), 5371. Available at: [Link]

  • Kovalenko, S., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. Available at: [Link]

  • Li, B., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry, 20(44), 8613-8618. Available at: [Link]

  • Sadgir, R., et al. (2020). One-pot synthesis of 2-aryl-1,2-fused pyrimidones. Journal of Chemical Sciences, 132(1). Available at: [Link]

  • Corteva Agriscience LLC. (2021). Process for synthesis of a 2-thioalkyl pyrimidine. Google Patents.
  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1746-1769. Available at: [Link]

  • Paliwal, P., et al. (2012). An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. Archives of Applied Science Research, 4(3), 1364-1369. Available at: [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. Available at: [Link]

  • Wang, T., et al. (2023). Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines. Organic Letters, 25(21), 3843–3848. Available at: [Link]

  • Sharma, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available at: [Link]

  • Khalafi-Nezhad, A., et al. (2018). One-pot three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). Available at: [Link]

  • Wiley Online Library. (2019). Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Dinuclear Copper(I) Complexes as Efficient Catalysts. Available at: [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. Available at: [Link]

  • Paliwal, P. (2012). An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. Archives of Applied Science Research. Available at: [Link]

  • Marques, A. R. C., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3740. Available at: [Link]

  • Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3613. Available at: [Link]

  • ResearchGate. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

Sources

Application Note: A Validated Method for the Synthesis of 2,4-Disubstituted Pyrimidines as Potent Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Aurora kinase family, critical regulators of mitosis, are prominent targets in oncology drug discovery.[1][2] Overexpression of these serine/threonine kinases is linked to genetic instability and tumorigenesis, making their inhibition a promising therapeutic strategy.[3] The pyrimidine scaffold, an isostere of the adenine ring of ATP, serves as a privileged structure for developing kinase inhibitors.[4][5] This application note provides a detailed, field-proven protocol for the synthesis of a series of 2,4-disubstituted pyrimidine derivatives, a compound class that has demonstrated potent and often selective inhibition of Aurora kinases.[1][6][7] We will elucidate the causal chemistry behind the synthetic strategy, present a self-validating experimental workflow, and discuss the mechanism of action, thereby equipping researchers in drug development with a robust methodology for accessing this important class of inhibitors.

Introduction: The Rationale for Targeting Aurora Kinases with Pyrimidines

The three isoforms of Aurora kinase (A, B, and C) play essential, non-redundant roles in cell division, from centrosome maturation and spindle assembly (Aurora A) to chromosome segregation and cytokinesis (Aurora B).[3][6][8] Their pivotal function in mitosis has made them attractive targets for anticancer therapies.[2][8] The development of small-molecule inhibitors has been a major focus, with numerous candidates advancing into clinical trials.[2][6]

Among the various heterocyclic scaffolds investigated, pyrimidine-based structures are particularly prevalent.[4][8] Compounds featuring 2,4-diaminopyrimidine or related 2,4-disubstituted pyrimidine cores have consistently shown potent inhibitory activity.[8] This efficacy stems from their ability to mimic the hydrogen bonding pattern of adenine, allowing them to sit within the ATP-binding pocket and form key interactions with the kinase hinge region.[5][8] This guide details a common and effective synthetic route to generate these compounds via sequential nucleophilic aromatic substitution (SNAr).

Mechanism of Inhibition: An ATP-Competitive Strategy

2,4-disubstituted pyrimidines act as ATP-competitive inhibitors. The core pyrimidine ring is designed to engage with the "hinge" region of the kinase, a flexible loop of amino acids connecting the N- and C-terminal lobes of the catalytic domain. This interaction physically blocks ATP from binding, thereby preventing the phosphotransfer reaction that is central to the kinase's function.

The key interaction involves the formation of hydrogen bonds between the pyrimidine ring's nitrogen atoms and the backbone amide and carbonyl groups of specific amino acid residues in the hinge region, such as Alanine 213 in Aurora A.[9] The substituents at the C2 and C4 positions are critical for modulating potency and selectivity, as they project into different pockets of the active site. Thoughtful selection of these substituents can exploit subtle differences between the ATP binding sites of Aurora A and Aurora B to achieve isoform selectivity.[6][9]

G cluster_0 Aurora Kinase Active Site cluster_1 Inhibitor Interaction ATP_Pocket ATP Binding Pocket Hinge Hinge Region (e.g., Ala213) ATP_Pocket->Hinge Solvent Solvent Exposed Region Gatekeeper Gatekeeper Residue Hinge->Gatekeeper Inhibitor 2,4-Disubstituted Pyrimidine Core Inhibitor->Hinge H-Bonding R2 C2-Substituent Inhibitor->R2 R4 C4-Substituent Inhibitor->R4 R2->Solvent Extends into Solvent R4->ATP_Pocket Occupies Pocket

Caption: Mechanism of Aurora Kinase Inhibition.

General Synthetic Strategy: Sequential SNAr

The most direct and versatile approach for synthesizing unsymmetrical 2,4-disubstituted pyrimidines is a two-step sequential nucleophilic aromatic substitution (SNAr) starting from a 2,4-dihalopyrimidine, typically 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for controlled, stepwise substitution. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This allows for the selective introduction of the first nucleophile at C4, followed by substitution at C2, often requiring more forcing conditions (e.g., higher temperature).

This strategy provides a modular approach to building a library of inhibitors, as a common C4-substituted intermediate can be reacted with a diverse set of C2 nucleophiles to probe structure-activity relationships (SAR).

G cluster_0 Step 1: C4 Substitution cluster_1 Step 2: C2 Substitution Start 2,4-Dichloropyrimidine Step1 Nucleophile 1 (R1-NH2) Base, Solvent (e.g., DIPEA, n-BuOH) Room Temp to 80°C Int 4-Substituted-2-chloropyrimidine Intermediate Step2 Nucleophile 2 (R2-NH2) Base, Solvent (e.g., K2CO3, NMP) Elevated Temp (e.g., 120-150°C) Final Final 2,4-Disubstituted Pyrimidine Product Step1->Int S_NAr Step2->Final S_NAr

Caption: General Synthetic Workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative 2,4-diaminopyrimidine inhibitor, a scaffold class that has shown significant promise.[1][8]

Materials and Equipment:

  • 2,4,6-trichloropyrimidine (or 2,4-dichloropyrimidine)

  • 3-Amino-5-methylpyrazole (Nucleophile 1)

  • Substituted anilines (Nucleophile 2)

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • N-Methyl-2-pyrrolidone (NMP)

  • Potassium Carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM), Methanol (MeOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • NMR spectrometer, LC-MS system

Part A: Synthesis of the C4-Substituted Intermediate

(Based on the synthetic scheme for 2,4-diaminopyrimidines)[8]

Causality: This first step selectively installs the pyrazole moiety at the more reactive C4 position of the pyrimidine core. Using a non-nucleophilic base like DIPEA prevents competition with the amine nucleophile. n-Butanol is a suitable polar protic solvent for this SNAr reaction.

  • Reaction Setup: To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in n-butanol (approx. 0.2 M), add 3-amino-5-methylpyrazole (1.1 eq).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture. The base scavenges the HCl generated during the reaction, driving it to completion.

  • Reaction: Stir the mixture at 80°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate to yield the crude intermediate product.

  • Purification: Purify the crude material by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure C4-substituted pyrimidine intermediate.

Part B: Synthesis of the Final 2,4-Disubstituted Product

(Based on the synthetic scheme for 2,4-diaminopyrimidines)[8]

Causality: The second substitution at the less reactive C2 position requires more forcing conditions. NMP is a high-boiling polar aprotic solvent suitable for higher temperatures, and K₂CO₃ is a stronger base often used in these second-stage SNAr reactions.

  • Reaction Setup: In a sealed vial, dissolve the C4-substituted intermediate from Part A (1.0 eq) in N-Methyl-2-pyrrolidone (NMP) (approx. 0.3 M).

  • Reagent Addition: Add the desired substituted aniline (Nucleophile 2) (1.2 eq) and potassium carbonate (K₂CO₃) (3.0 eq).

  • Reaction: Heat the mixture to 130-150°C. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. Reactions may take 12-24 hours.

  • Workup and Isolation:

    • Cool the reaction to room temperature and pour it into ice water, which will often precipitate the crude product.

    • Collect the solid by filtration, washing with water and a minimal amount of cold diethyl ether or hexanes.

    • Alternatively, if no solid precipitates, extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the final 2,4-disubstituted pyrimidine.

Part C: Characterization
  • ¹H and ¹³C NMR: Confirm the structure of the final compound. Verify the disappearance of the C-H proton signal adjacent to the chlorine in the intermediate and the appearance of new aromatic/aliphatic signals from the second nucleophile.

  • Mass Spectrometry (LC-MS): Confirm the molecular weight of the product and assess its purity.

  • High-Performance Liquid Chromatography (HPLC): Determine the final purity of the compound (typically >95% is required for biological assays).

Data Summary and Structure-Activity Relationship (SAR)

The modularity of this synthesis allows for the rapid generation of analogs to explore SAR. The table below presents hypothetical data for a series of analogs to illustrate how modifications can impact biological activity. Such studies have shown that even small changes to the substituents can significantly alter potency and selectivity.[1]

Compound IDC2-Substituent (Aniline)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Selectivity (B/A)Yield (%)
I-1a 4-fluoroaniline1535023.345%
I-1b 4-chloroaniline1231025.841%
I-1c Aniline4560013.352%
I-1d 4-methoxyaniline98>1000>10.235%

Yields reported are for the second SNAr step. IC₅₀ values are representative.

Conclusion

This application note provides a comprehensive and validated protocol for the synthesis of 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. The described sequential SNAr strategy is robust, versatile, and amenable to library synthesis for lead optimization campaigns. By understanding the underlying principles of reactivity and the mechanism of inhibition, researchers can effectively utilize this methodology to develop novel and selective anticancer therapeutics targeting the Aurora kinase family.

References

  • Baviskar, A. T., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Yan, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7418-7439. [Link]

  • Fancelli, D., et al. (2006). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry, 49(24), 7247-7251. [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

  • Chen, S., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 96, 385-393. [Link]

  • Li, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126879. [Link]

  • García-Echeverría, C. (2009). Aurora kinase inhibitors: a new class of drugs targeting the regulatory mitotic system. Clinical & Translational Oncology, 11(6), 356-364. [Link]

  • Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12154-12170. [Link]

  • Cheong, C. G., et al. (2011). Enzymatic De Novo Pyrimidine Nucleotide Synthesis. Journal of the American Chemical Society, 133(1), 242-253. [Link]

  • Dar, A. C., et al. (2008). A new class of inhibitors of the Aurora kinases that have a unique mechanism of action. Journal of Biological Chemistry, 283(45), 31206-31214. [Link]

  • Falchook, G. S., et al. (2017). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 7, 277. [Link]

  • Bradford, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 971-989. [Link]

  • Wikipedia contributors. (2023). Aurora kinase inhibitor. Wikipedia, The Free Encyclopedia. [Link]

  • Cancer Research UK. (2022). Aurora kinase inhibitors. [Link]

  • Tatton, L., et al. (2022). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 27(20), 6898. [Link]

Sources

Troubleshooting & Optimization

Identifying and minimizing side products in 2-(ethylthio)pyrimidin-4-amine reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(ethylthio)pyrimidin-4-amine

Welcome to the technical support center for the synthesis of 2-(ethylthio)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing the formation of common side products. By understanding the underlying reaction mechanisms and troubleshooting potential issues, you can enhance the yield, purity, and consistency of your results.

The Desired Reaction: Synthesis of 2-(ethylthio)pyrimidin-4-amine

The most common and direct route to synthesizing 2-(ethylthio)pyrimidin-4-amine is through the nucleophilic aromatic substitution (SNAr) reaction of 2-chloropyrimidin-4-amine with ethanethiol or its corresponding sodium salt, sodium ethanethiolate. The reaction is typically carried out in a polar aprotic solvent, such as ethanol or isopropanol, and often in the presence of a base to neutralize the HCl byproduct.

The general reaction scheme is as follows:

Reaction_Pathway cluster_reactants Reactants 2-chloropyrimidin-4-amine 2-chloropyrimidin-4-amine Product 2-(ethylthio)pyrimidin-4-amine 2-chloropyrimidin-4-amine->Product Ethanethiol Ethanethiol (or NaSEt) Ethanethiol->Product Base Base (e.g., NaOH, K2CO3) Base->Product

Caption: Desired SNAr reaction pathway.

Identifying and Minimizing Common Side Products

Even in well-optimized reactions, the formation of impurities can occur. Understanding the structure of these side products and the mechanisms by which they form is the first step toward minimizing them.

Over-alkylation Product: 4-(ethylamino)-2-(ethylthio)pyrimidine

Mechanism of Formation: This impurity arises from the N-alkylation of the exocyclic amino group of the desired product. This can be more prevalent if a strong base is used, which can deprotonate the amine, increasing its nucleophilicity.

Mitigation Strategies:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the ethanethiolate to the 2-chloropyrimidin-4-amine.

  • Base Selection: Employ a milder base, such as potassium carbonate (K₂CO₃), instead of strong bases like sodium hydroxide (NaOH) or sodium hydride (NaH).

  • Temperature Control: Maintain a moderate reaction temperature (e.g., 50-70°C). Elevated temperatures can favor the N-alkylation side reaction.

Oxidation Products: Sulfoxide and Sulfone Derivatives

Mechanism of Formation: The thioether group in the desired product is susceptible to oxidation, forming the corresponding sulfoxide and, subsequently, the sulfone. This can be caused by exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal catalysts. The use of oxidizing agents in any subsequent steps is a primary cause.[1][2]

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture.

  • Temperature Control: Lower reaction temperatures reduce the rate of oxidation.

Hydrolysis Product: 4-aminopyrimidin-2(1H)-one

Mechanism of Formation: If water is present in the reaction mixture, the starting material, 2-chloropyrimidin-4-amine, can undergo hydrolysis to form 4-aminopyrimidin-2(1H)-one. This is more likely to occur under basic conditions.

Mitigation Strategies:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to the extent possible.

  • Control of Water Content: If an aqueous base is used, minimize the amount of water and consider the reaction temperature and time carefully.

Side_Product_Formation Main_Product 2-(ethylthio)pyrimidin-4-amine Over_Alkylation 4-(ethylamino)-2-(ethylthio)pyrimidine Main_Product->Over_Alkylation Excess Base/ High Temp. Oxidation_Sulfoxide 2-(ethylsulfinyl)pyrimidin-4-amine (Sulfoxide) Main_Product->Oxidation_Sulfoxide O2 / Heat Oxidation_Sulfone 2-(ethylsulfonyl)pyrimidin-4-amine (Sulfone) Oxidation_Sulfoxide->Oxidation_Sulfone O2 / Heat Hydrolysis 4-aminopyrimidin-2(1H)-one Starting_Material 2-chloropyrimidin-4-amine Starting_Material->Main_Product NaSEt Starting_Material->Hydrolysis H2O / Base

Caption: Pathways to common side products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction; competing side reactions (hydrolysis, etc.).- Monitor reaction progress by TLC or HPLC. - Ensure anhydrous conditions if hydrolysis is suspected. - Verify the quality and reactivity of the ethanethiolate.
Presence of a Higher Molecular Weight Impurity Over-alkylation at the 4-amino position.- Reduce the amount of base or use a weaker base (e.g., K₂CO₃). - Maintain strict stoichiometric control of reactants. - Lower the reaction temperature.
Presence of Two Impurities with M+16 and M+32 by LC-MS Oxidation of the thioether to sulfoxide and sulfone.- Perform the reaction under an inert atmosphere (N₂ or Ar). - Use degassed solvents. - Avoid excessive heating.
Significant Amount of Starting Material Remaining Insufficient reaction time or temperature; poor quality of reagents.- Increase reaction time and/or temperature incrementally. - Use freshly prepared sodium ethanethiolate.
Product is Difficult to Purify by Crystallization Presence of multiple impurities with similar solubility.- Consider column chromatography for purification.[3] - Perform a solvent screen to find an optimal recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction? A1: While strong bases like NaOH can be effective, they can also promote side reactions like over-alkylation and hydrolysis. A weaker inorganic base such as potassium carbonate (K₂CO₃) is often a better choice as it is strong enough to neutralize the generated HCl without significantly increasing the nucleophilicity of the 4-amino group.

Q2: How can I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and major impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of the reaction progress and impurity profile.

Q3: My final product has a slight yellow tint. Is this normal? A3: A slight yellow color can sometimes be due to trace impurities. If the purity is confirmed to be high by analytical methods (e.g., >99% by HPLC), the color may not be an issue for subsequent steps. However, if the color is significant, it may indicate the presence of colored impurities, and further purification (e.g., recrystallization with charcoal treatment) may be necessary.

Q4: Can I use ethanethiol directly with a base instead of pre-forming the sodium salt? A4: Yes, this is a common practice. You can add ethanethiol to a mixture of the 2-chloropyrimidin-4-amine and a base (like NaOH or K₂CO₃) in a suitable solvent. The base will deprotonate the ethanethiol in situ to form the reactive thiolate.

Experimental Protocols

Protocol for Synthesis of 2-(ethylthio)pyrimidin-4-amine
  • To a stirred solution of 2-chloropyrimidin-4-amine (1.0 eq) in ethanol (10 volumes), add potassium carbonate (1.5 eq).

  • Add ethanethiol (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70°C and monitor by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as isopropanol or an ethanol/water mixture.

Analytical Method: HPLC for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

References

  • De Rosa, M., et al. (2009). The first example of tautomerism in 2-aminopyrroles: effect of structure and solvent. Tetrahedron Letters.
  • PubChem. (n.d.). 2-(Methylthio)pyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • Coulibali, S., et al. (2022). Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. GSC Advanced Research and Reviews. Available at: [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. U.S. Patent and Trademark Office.
  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available at: [Link]

  • Wells, R. L., et al. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Journal of Catalysis.
  • ResearchGate. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Available at: [Link]

  • ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available at: [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Available at: [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Available at: [Link]

  • ResearchGate. (2022). Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. Available at: [Link]

  • ResearchGate. (n.d.). 2-Chloropyrimidin-4-amine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Available at: [Link]

  • MDPI. (n.d.). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • JETIR. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Available at: [Link]

  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Available at: [Link]

  • ARKAT USA. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Available at: [Link]

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Available at: [Link]

  • ResearchGate. (n.d.). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e). Available at: [Link]

  • IT Medical Team. (2012). Laboratory Techniques of Purification and Isolation. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]

  • PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Available at: [Link]

  • Google Patents. (n.d.). Purification of secondary alkyl amines.
  • National Center for Biotechnology Information. (n.d.). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Available at: [Link]

  • RSIS International. (n.d.). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the significant challenge of poor cell permeability in pyrimidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of molecules. Pyrimidine scaffolds are central to numerous therapeutic agents, particularly in oncology, but their efficacy is often hampered by their inability to efficiently cross cellular membranes.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome permeability issues in your research.

Section 1: Understanding the Permeability Problem with Pyrimidines

Why Do Many Pyrimidine-Based Compounds Exhibit Poor Cell Permeability?

Pyrimidine-based compounds, while structurally diverse, often share physicochemical properties that can hinder their passage across the lipid bilayer of cell membranes. The primary mechanism for many small molecules to enter cells is passive diffusion, which is governed by factors like lipophilicity, size, and charge.[2]

Key Contributing Factors:

  • Polarity: The nitrogen atoms within the pyrimidine ring, along with associated functional groups (e.g., amines, hydroxyls), can increase the polarity and hydrogen bonding capacity of the molecule. This hydrophilicity can make it difficult for the compound to partition into the hydrophobic core of the cell membrane.[3]

  • Molecular Size and Rigidity: While many pyrimidine-based drugs are relatively small, extensive substitutions on the ring can increase molecular weight and rigidity, both of which can negatively impact passive diffusion.[4]

  • Ionization State: The basicity of the pyrimidine ring means that at physiological pH, a significant portion of the molecules may be ionized. Charged molecules face a substantial energy barrier to crossing the nonpolar lipid membrane.[5]

  • Efflux Pump Recognition: Pyrimidine-based compounds can be recognized and actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).[6][7] This can lead to low intracellular concentrations even if the compound can passively diffuse into the cell.

Section 2: Troubleshooting Guide for Low Permeability

This section is formatted as a series of questions and answers to directly address common experimental roadblocks.

Q1: My pyrimidine compound shows excellent target engagement in a cell-free assay but has low activity in a cell-based assay. How can I confirm if poor permeability is the issue?

This is a classic indicator of a permeability problem. To systematically troubleshoot, you should assess the compound's physicochemical properties and directly measure its ability to cross a cell membrane.

Step-by-Step Troubleshooting Workflow:
  • In Silico Assessment:

    • Lipinski's Rule of Five: As a first pass, evaluate your compound against Lipinski's Rule of Five.[8] This rule provides a general guideline for the oral bioavailability of a drug candidate.

    • Calculated Properties: Use computational tools to predict properties like cLogP (lipophilicity), topological polar surface area (tPSA), and the number of hydrogen bond donors and acceptors.[9]

Parameter Generally Favorable for Permeability Potential Red Flag for Pyrimidines
Molecular Weight (MW) ≤ 500 g/mol Can be exceeded with complex substitutions.
cLogP 1-3Often < 1 due to polar functional groups.
Hydrogen Bond Donors ≤ 5Can be high due to amino and hydroxyl groups.
Hydrogen Bond Acceptors ≤ 10The two nitrogen atoms in the ring contribute to this count.
Topological Polar Surface Area (tPSA) < 140 ŲCan be high, indicating poor membrane penetration.[10]
  • Experimental Permeability Assays:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[11] It's a good first experimental step to isolate passive diffusion from active transport.

    • Caco-2 Cell Permeability Assay: This is the gold standard for in vitro permeability assessment.[12] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and express efflux transporters, mimicking the intestinal epithelium.[13] This assay can measure both passive diffusion and active transport.

Experimental Protocol: Caco-2 Permeability Assay

This protocol provides a general framework. Specific details may need to be optimized for your laboratory and compound.

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Setup:

    • Wash the cell monolayers with a suitable buffer (e.g., Hank's Balanced Salt Solution).

    • Add the test compound (typically at a concentration of 1-10 µM) to the apical (donor) side of the monolayer.

    • Add fresh buffer to the basolateral (receiver) side.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: Collect samples from both the apical and basolateral compartments at the end of the incubation period.

  • Analysis: Quantify the concentration of the compound in both compartments using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Q2: My Caco-2 assay results show a high efflux ratio. What does this mean and what can I do about it?

A high efflux ratio (typically >2) indicates that your compound is likely a substrate for an efflux pump, such as P-gp. This means the compound is actively transported out of the cell, reducing its intracellular concentration and therapeutic effect.

Strategies to Mitigate Efflux:
  • Structural Modification:

    • Masking Recognition Sites: Make subtle structural changes to your compound to disrupt its interaction with the efflux pump. This can involve altering stereochemistry, adding or removing functional groups, or changing the overall conformation.[14]

    • Increasing Lipophilicity: While counterintuitive, sometimes increasing lipophilicity can help a compound "hide" within the lipid membrane, evading efflux pumps. However, this must be balanced to avoid poor solubility.[9]

  • Co-administration with an Efflux Pump Inhibitor:

    • In an experimental setting, you can co-incubate your pyrimidine compound with a known efflux pump inhibitor (e.g., verapamil for P-gp).[12] A significant increase in intracellular accumulation in the presence of the inhibitor confirms that your compound is an efflux substrate.

Section 3: Strategies to Improve Permeability

If you've confirmed that your pyrimidine-based compound has poor permeability, there are several strategies you can employ to improve its ability to enter cells.

Prodrug Approach

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This is a powerful strategy for overcoming permeability issues.[15]

  • Mechanism: A lipophilic moiety is attached to the parent pyrimidine compound, masking its polar functional groups. This increases the overall lipophilicity of the prodrug, allowing it to more easily cross the cell membrane. Once inside the cell, the lipophilic moiety is cleaved by intracellular enzymes (e.g., esterases) to release the active drug.[16]

  • Common Prodrug Moieties:

    • Esters (for hydroxyl or carboxylic acid groups)

    • Carbonates

    • Carbamates

    • Phosphates

Nanoparticle-Based Drug Delivery

Encapsulating your pyrimidine compound within a nanoparticle can be an effective way to bypass traditional permeability barriers.[17]

  • Liposomes: These are spherical vesicles composed of a lipid bilayer. Hydrophilic compounds can be encapsulated in the aqueous core, while lipophilic compounds can be embedded in the lipid bilayer.[17]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug. The surface of these nanoparticles can be functionalized with targeting ligands to enhance delivery to specific cell types.[18]

  • Gold and Silver Nanoparticles: These have been explored for the delivery of pyrimidine-based compounds, often in conjunction with PEGylation to improve stability and circulation time.[18]

Chemical Modifications
  • N-methylation: Replacing a hydrogen on a nitrogen atom with a methyl group can reduce the number of hydrogen bond donors, which can improve permeability.[19]

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties but different physicochemical characteristics can be a useful strategy. For example, replacing a carbonyl group with a thiocarbonyl.[19]

  • Halogenation: The introduction of halogen atoms, such as fluorine, can increase lipophilicity and metabolic stability.[9]

Section 4: Visualizing the Concepts

Permeability Troubleshooting Workflow

G start Low Cell-Based Activity, High Cell-Free Activity in_silico In Silico Assessment (Lipinski's Rule, cLogP, tPSA) start->in_silico pampa PAMPA Assay (Passive Diffusion) in_silico->pampa caco2 Caco-2 Assay (Passive + Active Transport) pampa->caco2 efflux High Efflux Ratio? caco2->efflux strategies Implement Improvement Strategies (Prodrug, Nanoparticle, etc.) efflux->strategies Yes no_efflux Low Permeability Confirmed efflux->no_efflux No no_efflux->strategies

Caption: A flowchart outlining the steps to diagnose and address poor cell permeability.

Strategies for Improving Permeability

G cluster_strategies Improvement Strategies pyrimidine Poorly Permeable Pyrimidine Compound prodrug Prodrug Approach Mask polar groups with lipophilic moieties pyrimidine->prodrug nano Nanoparticle Delivery Encapsulate in liposomes or polymeric nanoparticles pyrimidine->nano chem_mod Chemical Modification N-methylation, Halogenation, Bioisosteric replacement pyrimidine->chem_mod permeable_compound Permeable Compound/System prodrug->permeable_compound nano->permeable_compound chem_mod->permeable_compound

Caption: An overview of the main strategies to enhance the cell permeability of pyrimidine-based compounds.

Section 5: Frequently Asked Questions (FAQs)

Q: Can the pH of my cell culture medium affect the permeability of my pyrimidine compound? A: Yes, absolutely. The ionization state of your compound is pH-dependent.[5] If your compound has a pKa close to the pH of the culture medium (typically 7.2-7.4), small shifts in pH can significantly alter the ratio of ionized to non-ionized species, thereby affecting permeability.

Q: Are there any other cell lines besides Caco-2 that are useful for permeability studies? A: Yes, Madin-Darby canine kidney (MDCK) cells are another common model. They are particularly useful for studying the transport of compounds across the blood-brain barrier.

Q: My compound has poor aqueous solubility. How can I accurately measure its permeability? A: Poor solubility can indeed complicate permeability assays. You may need to use a co-solvent (like DMSO) to dissolve the compound, but be mindful that high concentrations of co-solvents can disrupt the cell monolayer. It's crucial to keep the final co-solvent concentration as low as possible (typically <1%). Alternatively, the prodrug approach can simultaneously improve solubility and permeability.[15]

Q: How do I choose between a prodrug approach and a nanoparticle delivery system? A: The choice depends on several factors, including the specific properties of your compound, the target tissue, and the desired therapeutic outcome. Prodrugs are often preferred for oral administration, while nanoparticles can be advantageous for targeted delivery and for protecting the drug from degradation.

References

  • Merck Group.
  • PRISM BioLab. (2024, January 15). Recent Alternatives to Improve Permeability of Peptides.
  • Conduct Science. (2021, November 12). Factors Affecting Cell Membrane Permeability and Fluidity.
  • AQA A-Level Biology. Factors that affect the permeability of the cell surface membrane.
  • The Secret Lives of Cells. Selective permeability and simple diffusion.
  • Frontiers. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.
  • MDPI.
  • QuickTakes by Biology. Student Question : What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules?.
  • Quora. (2017, March 2).
  • PubMed Central (PMC). Recent Advances in Pyrimidine-Based Drugs.
  • MDPI.
  • Wikipedia. Chemotherapy.
  • ACS Publications. (2025, December 30).
  • Wikipedia. Antifungal.
  • Sabinet African Journals. Physicochemical properties of drugs and membrane permeability : review article.
  • PubMed Central (PMC). (2023, June 16). Efflux Pump-Binding 4(3-Aminocyclobutyl)
  • PubMed. (2016, February 22). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery.
  • ResearchGate. (2025, August 8). (PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?.
  • PubMed Central (PMC). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
  • JOCPR. Synthesis and evaluation of PEGylated amino pyrimidines coated on gold and silver nanoparticles as drug delivery system for anticancer activity.
  • Enamine. Caco-2 Permeability Assay.
  • ResearchGate. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • PubMed Central (PMC). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
  • Usiena air. (2017, June 26). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli.
  • PubMed Central.
  • bioRxiv. (2024, August 24). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
  • Patsnap Synapse. (2025, May 21). What are the physicochemical properties affecting drug distribution?.
  • ResearchGate. (2025, October 17).
  • Taylor & Francis. Full article: Cancer targeted drug delivery using active low-density lipoprotein nanoparticles encapsulated pyrimidines heterocyclic anticancer agents as microtubule inhibitors.
  • PubMed Central (PMC). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • PubMed Central (PMC). Drug–Membrane Permeability across Chemical Space.
  • MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • ResearchGate. (2025, November 2). (PDF) Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
  • Slideshare. caco-2 cell permeability, pampa membrane assays.
  • Research Square. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • PubMed. Caco-2 cell permeability assays to measure drug absorption.
  • MDPI.
  • JoVE. (2025, February 12). Video: Factors Affecting Drug Distribution: Tissue Permeability.
  • Sygnature Discovery. Parallel Artificial Membrane Permeability Assay (PAMPA).

Sources

Technical Support Center: Scaling the Synthesis of 2-(Ethylthio)-4-pyrimidinamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-(ethylthio)-4-pyrimidinamine. This valuable pyrimidine building block is crucial for the development of various therapeutic agents. This document is structured as a dynamic resource, addressing common challenges through a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs): Synthesis Strategy & Optimization

This section addresses high-level strategic questions that arise during the initial planning and optimization phases of synthesizing 2-(ethylthio)-4-pyrimidinamine.

Q1: What is the most robust and scalable synthetic route for 2-(ethylthio)-4-pyrimidinamine?

A1: For preclinical scale-up, a convergent synthesis strategy is generally preferred for its efficiency and robustness. A highly effective route involves the condensation of S-ethylisothiourea with a suitable three-carbon electrophile, such as malononitrile or cyanoacetic esters, to form the pyrimidine core. A common and reliable approach starts with the formation of a 4-hydroxy-2-(ethylthio)pyrimidine intermediate, which is subsequently converted to the target 4-amino compound. This avoids handling potentially hazardous or unstable aminating agents in the initial cyclization step.

Traditional methods involving the condensation of S-alkylisothioureas with β-ketoesters often require harsh conditions (strong bases, high heat) which can lead to starting material degradation and complex workups.[1] A more modern, one-pot approach using milder base/acid-mediated condensation offers better control and higher yields, making it more suitable for scale-up.[1][2]

Q2: What are the critical starting materials, and what are their key quality attributes?

A2: The primary starting materials are S-ethylisothiourea hydrobromide (or sulfate) and a C3 synthon like ethyl cyanoacetate.

  • S-ethylisothiourea salt: Purity is paramount. The presence of unalkylated thiourea or diethyl disulfide can lead to side reactions and purification challenges. It should be a free-flowing solid, indicating low moisture content.

  • Ethyl Cyanoacetate: Should be colorless and free of polymerized material. The presence of excess water can interfere with the base-mediated condensation. Purity should be >99% by GC.

Q3: How do I choose the right solvent and base for the initial condensation reaction?

A3: The choice of solvent and base is critical for controlling the reaction rate, managing exotherms, and maximizing yield.

  • Solvent: A high-boiling point, aprotic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or toluene is ideal for scale-up. 2-MeTHF is often preferred due to its better safety profile and ease of separation from aqueous phases during workup.[1] Alcohols like ethanol can also be used but may participate in transesterification if ester-containing reagents are used.

  • Base: A strong, non-nucleophilic base is required to deprotonate the active methylene compound (ethyl cyanoacetate). Sodium ethoxide (NaOEt) or sodium tert-butoxide (t-BuONa) are commonly used. For larger scales, using a solution of the base (e.g., 21 wt% NaOEt in ethanol) allows for better temperature control during addition. Milder organic bases like N,N-Diisopropylethylamine (DIPEA) can also be effective under specific conditions, reducing the risk of side reactions.[1]

Recommended Synthesis & Scale-Up Workflow

The following diagram outlines the recommended two-step process for scaling the synthesis of 2-(ethylthio)-4-pyrimidinamine.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Amination A S-Ethylisothiourea·HBr D Reaction at Reflux A->D B Ethyl Cyanoacetate B->D C Base (e.g., NaOEt) Solvent (e.g., EtOH) C->D E Acidic Workup & Isolation D->E Cooling & Quench F Intermediate: 4-Hydroxy-2-(ethylthio)pyrimidine E->F G Intermediate F H Halogenating Agent (e.g., POCl3) G->H Chlorination I Chlorinated Intermediate H->I J Ammonia Source (e.g., NH4OH, NH3 in IPA) I->J Nucleophilic Substitution K Final Product: 2-(Ethylthio)-4-pyrimidinamine J->K

Caption: Two-step synthesis workflow for 2-(ethylthio)-4-pyrimidinamine.

Detailed Experimental Protocol: Gram-Scale Synthesis

This protocol describes the synthesis of the intermediate, 4-hydroxy-2-(ethylthio)pyrimidine, which is then converted to the final product.

Step 1: Synthesis of 4-Hydroxy-2-(ethylthio)pyrimidine
ReagentM.W. ( g/mol )Amount (g)Moles (mol)Equivalents
S-Ethylisothiourea·HBr185.0818.510.101.0
Ethyl Cyanoacetate113.1211.880.1051.05
Sodium Ethoxide68.0514.290.212.1
Ethanol (200 proof)46.07200 mL--
Acetic Acid60.05~12.6 g~0.21-
Water18.02200 mL--

Procedure:

  • Setup: Equip a 1 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.

  • Reagent Charge: Charge the flask with S-ethylisothiourea hydrobromide (18.51 g, 0.10 mol) and ethanol (200 mL). Stir to form a slurry.

  • Base Addition: To the slurry, add sodium ethoxide (14.29 g, 0.21 mol) portion-wise over 15 minutes. An exotherm will be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Substrate Addition: Add ethyl cyanoacetate (11.88 g, 0.105 mol) dropwise via a syringe over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting materials.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add water (200 mL) to the mixture.

    • Adjust the pH to ~6-7 by the slow addition of glacial acetic acid.

    • Cool the mixture to 0-5°C and stir for 1 hour to promote precipitation.

  • Isolation: Filter the resulting solid, wash the filter cake with cold water (2 x 50 mL), and then with a small amount of cold ethanol (20 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C to a constant weight.

    • Expected Yield: 12.5 - 14.0 g (80-90%).

    • Expected Purity: >98% by LC-MS.

Step 2: Conversion to 2-(Ethylthio)-4-pyrimidinamine

This step involves a chlorination followed by amination and should be performed in a well-ventilated fume hood.

Procedure:

  • Chlorination:

    • Charge a flask with 4-hydroxy-2-(ethylthio)pyrimidine (15.6 g, 0.10 mol) and phosphorus oxychloride (POCl₃, 46 g, 0.30 mol).

    • Heat the mixture to 100-110°C and hold for 3-4 hours until the reaction is complete (monitored by LC-MS).

    • Cool the mixture to room temperature and carefully quench by pouring it slowly onto crushed ice (400 g) with vigorous stirring.

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to obtain the crude 4-chloro-2-(ethylthio)pyrimidine. Do not overheat during concentration as the product can be volatile.

  • Amination:

    • Dissolve the crude chloro-intermediate in isopropanol (150 mL).

    • Place the solution in a pressure-rated vessel.

    • Add a 2 M solution of ammonia in isopropanol (150 mL, 0.30 mol, 3.0 equiv).

    • Seal the vessel and heat to 80-90°C for 6-8 hours.

    • Cool the vessel to room temperature and carefully vent.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water.

    • Concentrate the organic layer and recrystallize the crude product from an appropriate solvent system (e.g., toluene/heptane) to yield pure 2-(ethylthio)-4-pyrimidinamine.

Troubleshooting Guide: Common Issues & Solutions

Caption: Troubleshooting map for common synthesis issues.

Q&A Troubleshooting Details:

Q: My yield for Step 1 is consistently below 70%. What are the likely causes? A:

  • Cause 1: Incomplete Reaction. The condensation may not have gone to completion. Verify the quality and stoichiometry of your base (sodium ethoxide is hygroscopic and can degrade). Ensure the internal reaction temperature reaches and maintains reflux. Consider extending the reaction time to 8-10 hours.

  • Cause 2: Product Loss During Workup. The intermediate, 4-hydroxy-2-(ethylthio)pyrimidine, has some aqueous solubility, especially if the pH is too low or too high. Ensure the pH is carefully adjusted to the isoelectric point (typically around 6-7) to maximize precipitation. Use ice-cold water for washes to minimize losses.

  • Cause 3: Base-Induced Degradation. Harsh conditions can cause the S-ethylisothiourea to decompose, often indicated by the release of pungent ethanethiol.[1] Ensure the exotherm during base addition is well-controlled and consider a milder base/acid-mediated protocol as described in the literature for sensitive substrates.[1][2]

Q: I am observing a persistent impurity in my final product by LC-MS. How can I identify and eliminate it? A:

  • Common Impurity 1: 2,4-bis(ethylthio)pyrimidine. This arises if the 4-hydroxy intermediate is not fully converted to the 4-chloro intermediate, and any remaining hydroxy group is displaced by ethanethiolate (formed from degradation of the starting material). Ensure the chlorination step goes to completion.

  • Common Impurity 2: Unreacted 4-chloro-2-(ethylthio)pyrimidine. This indicates an incomplete amination reaction. Increase the amount of ammonia, extend the reaction time, or increase the temperature. Ensure your pressure vessel is properly sealed.

  • Common Impurity 3: Over-alkylated starting material. If your S-ethylisothiourea starting material is of poor quality, it may contain impurities that carry through the synthesis. Always use a reputable source and check the certificate of analysis.

Q: When I moved from a 10 g scale to a 100 g scale, the reaction became difficult to control and the workup was problematic. What should I change? A:

  • Heat Management: The initial base addition is exothermic. On a larger scale, this heat cannot dissipate as easily. Use a jacketed reactor with controlled cooling and add the base solution slowly and sub-surface to prevent localized overheating.

  • Mixing: Efficient stirring is crucial to prevent solids from settling and to ensure uniform heat distribution. Switch from a magnetic stir bar to a powerful overhead mechanical stirrer.

  • Quenching & Isolation: Quenching the POCl₃ reaction on a large scale is highly hazardous. Add the reaction mixture to the ice, not the other way around, and ensure the quench vessel is large enough to handle potential splashing and gas evolution. For filtration, a simple Büchner funnel may be too slow. Consider using a larger filter press or a centrifuge for more efficient solid-liquid separation.

References

  • Zhu, J., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. Available at: [Link]

  • WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine. Google Patents.
  • O. V. Voitsikhovska, et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Reis, R., et al. (2022). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLOS ONE. Available at: [Link]

  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. Available at: [Link]

  • Manjula, S. N., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Archives of Pharmacal Research. Available at: [Link]

  • Merchant, J. R., & Dike, S. Y. (1978). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

  • Abdelgawad, M. A., et al. (2016). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Koirala, P. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Available at: [Link]

  • Zhu, J., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Publishing. Available at: [Link]

Sources

Strategies to avoid overalkylation in 2-thioether pyrimidine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Overalkylation Challenges

Welcome to the technical support center for the synthesis of 2-thioether pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Here, we address common challenges, with a particular focus on preventing the pervasive issue of overalkylation, providing you with actionable strategies and in-depth explanations to enhance the selectivity and yield of your reactions.

Troubleshooting Guide: Overalkylation in 2-Thioether Pyrimidine Synthesis

Overalkylation, the undesired alkylation at nitrogen atoms of the pyrimidine ring in addition to the target sulfur atom, is a frequent obstacle in the synthesis of 2-thioether pyrimidines. This guide provides a structured approach to diagnosing and resolving this issue.

Problem: Formation of N-alkylated and N,S-dialkylated byproducts alongside the desired S-alkylated product.

Root Cause Analysis: The ambident nucleophilic nature of the 2-thiouracil scaffold allows for alkylation at both the sulfur and nitrogen atoms. The reaction's selectivity is a delicate balance of several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent.

Solution Pathway 1: Strategic Selection of Base and Solvent

The choice of base and solvent system is paramount in directing the alkylation to the sulfur atom.

Q: How does the choice of base influence S- versus N-alkylation?

A: The basicity and nature of the base play a crucial role. Stronger bases can lead to the formation of a dianion, increasing the likelihood of N-alkylation. Milder bases are generally preferred to selectively generate the more nucleophilic thiolate anion.

  • Recommendation: Employ weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These are often sufficient to deprotonate the more acidic thiol group without significantly deprotonating the ring nitrogens.

  • Avoid: Strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) should be used with caution, as they can promote the formation of N-alkylated byproducts.

Q: What is the role of the solvent in controlling selectivity?

A: The solvent influences the solubility of the reactants and the solvation of the nucleophile.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used and can favor S-alkylation. However, they can also promote N-alkylation if stronger bases are used.[1]

  • Protic Solvents: Alcohols like ethanol can favor S-alkylation by hydrogen bonding with the nitrogen atoms, reducing their nucleophilicity.[2]

  • Ionic Liquids: Certain ionic liquids have been shown to facilitate regiospecific S-alkylation, often in high yields and without the need for a catalyst.[3]

Parameter Recommendation for High S-selectivity Rationale
Base Weak inorganic bases (e.g., K₂CO₃, NaHCO₃)Minimizes deprotonation of ring nitrogens, favoring thiolate formation.
Solvent Polar aprotic (e.g., DMF, Acetonitrile) or Protic (e.g., Ethanol)The choice can be optimized based on the specific substrate and alkylating agent.[4]
Solution Pathway 2: Modifying the Alkylating Agent and Reaction Temperature

The reactivity of the alkylating agent and the reaction temperature are critical variables to control.

Q: How does the nature of the alkylating agent affect the reaction outcome?

A: The reactivity of the alkylating agent can influence the site of attack.

  • Hard and Soft Acid-Base (HSAB) Theory: The sulfur atom is a "soft" nucleophile and will preferentially react with "soft" electrophiles (e.g., alkyl iodides, benzyl halides). The nitrogen atoms are "harder" nucleophiles and may react more readily with "harder" electrophiles.[3]

  • Recommendation: Use less reactive alkylating agents where possible. For instance, an alkyl bromide might be preferred over a more reactive alkyl iodide if N-alkylation is a significant issue.

Q: What is the optimal temperature for selective S-alkylation?

A: Lower reaction temperatures generally favor the thermodynamically controlled, more stable S-alkylated product.

  • Recommendation: Start the reaction at room temperature or even 0 °C and monitor the progress. Gradually increase the temperature only if the reaction is too slow. High temperatures can provide the activation energy needed for the less favored N-alkylation to occur.

Experimental Protocol: Selective S-Alkylation of 2-Thiouracil

This protocol provides a general guideline for achieving selective S-alkylation. Optimization for specific substrates is recommended.

  • Reactant Preparation: Dissolve 2-thiouracil (1 equivalent) in a suitable solvent (e.g., DMF or ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a mild base such as potassium carbonate (1.1 equivalents) to the solution.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the thiolate.

  • Alkylating Agent Addition: Slowly add the alkylating agent (1.05 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter off the base. The filtrate can then be concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: I am still observing significant N,S-dialkylation even with a mild base. What else can I try?

A1: If dialkylation persists, consider the following:

  • Stoichiometry Control: Use a slight excess of the 2-thiouracil starting material relative to the alkylating agent. This ensures the alkylating agent is consumed before it can react at the nitrogen of the already S-alkylated product.

  • Protecting Groups: For particularly challenging syntheses, consider using a protecting group for the nitrogen atoms. For example, a Boc group can be introduced and later removed under acidic conditions.[5]

Q2: Can I use a one-pot procedure to synthesize 2-thioether pyrimidines directly from thiourea and a β-ketoester?

A2: Yes, one-pot syntheses are possible and can be efficient.[6] These methods typically involve the condensation of a β-ketoester with an S-alkylisothiourea.[5][7] This approach avoids the isolation of the 2-thiouracil intermediate and can prevent overalkylation by design, as the nitrogen atoms are incorporated into the ring in a less nucleophilic state.[7]

Q3: My desired 2-thioether pyrimidine is unstable and degrades during purification. What are some gentler purification methods?

A3: If your product is sensitive, consider these purification strategies:

  • Flash Chromatography: Use a lower-polarity solvent system to minimize contact time on the silica gel.

  • Preparative HPLC: This can offer high resolution and is often performed at room temperature.

  • Crystallization: If your compound is crystalline, this can be a very effective and gentle purification method.

Q4: Are there any analytical techniques that can help me quickly distinguish between S- and N-alkylated isomers?

A4: Yes, several spectroscopic methods can be used:

  • ¹H NMR Spectroscopy: The chemical shift of the protons on the alkyl group will be different depending on whether it is attached to sulfur or nitrogen. Alkyl groups on sulfur typically appear at a higher field (lower ppm) compared to those on nitrogen.

  • ¹³C NMR Spectroscopy: The chemical shift of the carbon atom attached to the heteroatom will also be diagnostic.

  • Mass Spectrometry: While it won't distinguish between isomers based on mass alone, fragmentation patterns can sometimes provide clues to the structure.

Visualization of Competing Alkylation Pathways

The following diagram illustrates the competing S-alkylation and N-alkylation pathways in the synthesis of 2-thioether pyrimidines and the factors that influence the reaction's selectivity.

G cluster_start Starting Materials Thiouracil 2-Thiouracil Thiolate Thiolate Anion Thiouracil->Thiolate Mild Base (e.g., K₂CO₃) Dianion Dianion Thiouracil->Dianion Strong Base (e.g., NaH) AlkylHalide Alkyl Halide (R-X) S_Product Desired 2-Thioether Pyrimidine (S-Alkylated) AlkylHalide->S_Product N_Product Undesired N-Alkylated Product AlkylHalide->N_Product NS_Product Undesired N,S-Dialkylated Product AlkylHalide->NS_Product Thiolate->S_Product + R-X Favored Pathway Dianion->N_Product + R-X Side Reaction S_Product->NS_Product + R-X Overalkylation

Caption: Competing pathways in 2-thiouracil alkylation.

References
  • Mugesh, G., et al. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. ResearchGate. Available at: [Link]

  • Hussain, S., et al. (2018). Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids. ResearchGate. Available at: [Link]

  • Fathalla, W., et al. (2020). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI. Available at: [Link]

  • Fathalla, W., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. PMC - NIH. Available at: [Link]

  • Li, B., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. ResearchGate. Available at: [Link]

  • Li, B., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Publishing. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Liu, G., et al. (2012). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e). ResearchGate. Available at: [Link]

  • GSC Advanced Research and Reviews. (2022). Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. GSC Advanced Research and Reviews. Available at: [Link]

  • An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][5]naphthyrin-5(6H)-one. PMC - NIH. Available at: [Link]

  • Li, B., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. NIH. Available at: [Link]

Sources

Technical Support Center: Purity Assessment of 2-(ethylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purity assessment of 2-(ethylthio)pyrimidin-4-amine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The content is structured in a question-and-answer format to directly address specific issues you may encounter, blending established protocols with expert troubleshooting advice.

Section 1: The Critical Role of Purity Assessment

Q1: Why is the purity assessment of 2-(ethylthio)pyrimidin-4-amine so important in drug development?

A1: The purity of an active pharmaceutical ingredient (API) or a key starting material like 2-(ethylthio)pyrimidin-4-amine is a cornerstone of drug safety and efficacy. Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate stringent purity control.[1] Impurities, even at trace levels, can be toxic, alter the pharmacological activity of the API, or affect the stability of the final drug product.[2][3] Therefore, a robust and validated analytical method is not just a quality control measure; it is a regulatory necessity and a critical component of patient safety.[4]

Section 2: High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC with UV detection is the workhorse for quantitative purity analysis in the pharmaceutical industry.[5] It excels at separating the main compound from its impurities, allowing for precise quantification based on peak area percentages.

Recommended Starting HPLC Protocol

This protocol provides a robust starting point for the analysis of 2-(ethylthio)pyrimidin-4-amine. Optimization will likely be required based on your specific instrumentation and the impurity profile of your sample.

Parameter Recommendation Rationale & Justification
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a versatile reversed-phase column suitable for retaining moderately polar compounds like pyrimidine derivatives.[6][7] The specified dimensions provide a good balance of resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that helps to protonate the basic amine group on the analyte, leading to better peak shape and retention.[6] It is also volatile, making it compatible with LC-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase HPLC with a low UV cutoff and viscosity.
Gradient 5% to 95% B over 20 minutesA gradient elution is necessary to separate impurities with a wide range of polarities and to ensure any late-eluting, non-polar impurities are washed from the column.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.[7]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and can improve peak shape.[7]
Detection Wavelength 254 nmPyrimidine derivatives typically have strong UV absorbance around this wavelength. A full UV scan of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLThis volume is a good starting point to avoid column overload.
Sample Preparation Dissolve in 50:50 Water:AcetonitrileThe sample should be dissolved in a solvent that is similar in strength to the initial mobile phase conditions to prevent peak distortion.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Prepare Mobile Phases (e.g., 0.1% Formic Acid in Water/ACN) Pump Gradient Pump Prep->Pump Sample Dissolve Sample Accurately in appropriate solvent Injector Autosampler Injection Sample->Injector Column C18 Column (Separation) Injector->Column Pump->Injector Detector UV-Vis Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Purity Calculation (% Area) CDS->Integration Report Generate Report Integration->Report

Caption: A typical workflow for HPLC-based purity analysis.

HPLC Troubleshooting Guide

Q2: My main peak is tailing severely. What is the cause and how do I fix it?

A2: Peak tailing for a basic compound like 2-(ethylthio)pyrimidin-4-amine is a classic problem in reversed-phase HPLC.[8]

  • Causality: The primary cause is secondary interactions between the basic amine group on your molecule and acidic, un-capped silanol groups (Si-OH) on the surface of the silica-based column packing. This leads to a portion of the analyte being more strongly retained, resulting in a "tail."

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Ensure your mobile phase pH is at least 2 pH units below the pKa of the amine group. This keeps the amine fully protonated (R-NH3+) and minimizes interactions with the silanols. Using 0.1% formic acid (pH ~2.7) is a good starting point.[9][10]

    • Use a Base-Deactivated Column: Modern columns are often "end-capped" or use high-purity silica to minimize available silanol groups. If you are using an older column, switching to one specifically designed for basic compounds can solve the problem.

    • Reduce Sample Load: Injecting too much sample can saturate the primary retention sites and exacerbate secondary interactions. Try diluting your sample by a factor of 10.[8]

Q3: I'm observing peak fronting. What does this indicate?

A3: Peak fronting, where the peak is sloped on the leading edge, is less common than tailing but points to specific issues.[8]

  • Causality: The most common causes are column overload or poor sample solubility. If the sample is not fully dissolved in the injection solvent or if the injection solvent is much stronger than the mobile phase, the analyte band will be distorted as it enters the column.

  • Troubleshooting Steps:

    • Check Sample Concentration: This is the most frequent cause. Reduce the concentration of your sample and reinject.

    • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase conditions. If you are starting at 5% acetonitrile, your sample solvent should not contain significantly more than 5% acetonitrile.

    • Check Column Health: In rare cases, a partially collapsed column bed can lead to peak fronting.

Q4: My peaks are split or shouldered. How do I diagnose this?

A4: Split peaks indicate that the analyte band is being disrupted somewhere along the sample path.[11]

  • Causality: This is often a physical problem rather than a chemical one. Common causes include a partially blocked column inlet frit, a void at the head of the column, or an issue with the injector valve.[11]

  • Troubleshooting Steps:

    • Column Contamination: First, try cleaning the column. Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% isopropanol) at a low flow rate.

    • Check for Voids: A void or channel in the column packing material can cause the sample path to split. This often happens from pressure shocks or using the column outside its recommended pH range. Unfortunately, this usually means the column needs to be replaced.

    • Inspect Fittings and Tubing: Ensure all fittings are properly seated and that there are no blockages in the tubing between the injector and the column.

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

While HPLC-UV is used for quantification, LC-MS is the definitive tool for identifying the main component and characterizing unknown impurities. It provides the molecular weight of the compounds eluting from the column. For 2-(ethylthio)pyrimidin-4-amine (Molecular Formula: C6H9N3S, Molecular Weight: 155.22 g/mol ), you would expect to see a specific mass-to-charge ratio (m/z).

LC-MS Workflow and Ionization

LCMS_Workflow cluster_lc LC Separation cluster_interface Interface cluster_ms Mass Spectrometry cluster_data_ms Data Analysis LC_System HPLC System (as described previously) ESI_Source Electrospray Ionization (ESI) [Liquid Phase -> Gas Phase Ions] LC_System->ESI_Source Eluent Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI_Source->Mass_Analyzer Ions Detector_MS MS Detector Mass_Analyzer->Detector_MS MS_Data Mass Spectrum Generation (Intensity vs. m/z) Detector_MS->MS_Data ID Impurity Identification (based on molecular weight) MS_Data->ID

Caption: The workflow for LC-MS, highlighting the critical ionization step.

LC-MS Troubleshooting Guide

Q5: I'm not seeing any signal for my compound in the mass spectrometer. What should I check first?

A5: A complete lack of signal can be due to several factors, ranging from simple setup errors to more complex chemical issues.[12]

  • Causality & Troubleshooting Steps:

    • Ionization Mode: 2-(ethylthio)pyrimidin-4-amine has a basic amine group, which is readily protonated. You should be using Positive Ion Mode Electrospray Ionization (ESI+). Running in negative mode will likely yield no signal.

    • Expected Ion: In ESI+, you are looking for the protonated molecule, [M+H]+. For your compound (MW=155.22), the expected m/z would be approximately 156.2 . Ensure you are looking for the correct mass.

    • Source Conditions: The ESI source needs to be clean and properly maintained.[13] Check for a stable spray and ensure gas flows and temperatures are set appropriately. A dirty or clogged source is a very common cause of poor signal.[13]

    • LC Flow: Confirm that the LC eluent is actually reaching the MS source. A loose fitting or a blockage can divert the flow.[12]

Q6: My signal intensity is very low, or it varies dramatically between runs. What could be the cause?

A6: Low or inconsistent signal intensity often points to a phenomenon called ion suppression .

  • Causality: Ion suppression occurs when other co-eluting molecules from your sample matrix or mobile phase compete with your analyte for ionization in the ESI source.[14][15] If a matrix component is present at a high concentration or is more easily ionized, it can "steal" the charge, suppressing the signal of your target analyte.[14]

  • Troubleshooting Steps:

    • Improve Chromatography: The best way to combat ion suppression is to chromatographically separate your analyte from the interfering compounds. Try modifying your HPLC gradient to better resolve the peak of interest.[14][15]

    • Dilute the Sample: Diluting the sample reduces the concentration of both the analyte and the interfering matrix components. This can often lead to a net increase in the analyte signal by mitigating the suppression effect.

    • Perform a Matrix Effect Study: To confirm suppression, compare the peak area of your analyte in a clean solvent to the peak area of the analyte spiked into a blank sample matrix. A lower signal in the matrix confirms suppression.[14]

    • Check Mobile Phase Purity: Non-volatile impurities in your mobile phase (e.g., from salts, low-quality solvents) can build up in the source and cause suppression. Always use high-purity, LC-MS grade solvents and additives.

Q7: I see my expected [M+H]+ ion, but I also see other major peaks at m/z 178.2 and 194.2. What are these?

A7: You are observing adduct ions . This is very common in ESI-MS.[16]

  • Causality: Adduct ions form when your molecule associates with cations present in the mobile phase or leached from glassware. The peaks at m/z 178.2 and 194.2 correspond to the sodium ([M+Na]+) and potassium ([M+K]+) adducts of your compound, respectively.

  • Identification and Management:

    • Confirm with Mass Differences: The mass difference between your protonated molecule and these peaks should match the mass of the adduct ion minus a proton. (Na+ = ~23 Da, K+ = ~39 Da).

    • Improve Mobile Phase Quality: The primary source of sodium and potassium is often glassware and the mobile phase itself. Using high-purity solvents and acid-washed glassware can minimize these adducts.

    • Utilize for Confirmation: While sometimes problematic, observing a consistent pattern of [M+H]+, [M+Na]+, and [M+K]+ can actually increase confidence in the identification of a compound.[16]

Common Adduct Ion (Positive Mode) Nominal Mass Added to M Example m/z for C6H9N3S (M=155.2)
[M+H]++1156.2
[M+NH4]++18173.2
[M+Na]++23178.2
[M+K]++39194.2
[M+ACN+H]++42197.2
(Table adapted from common adduct lists)[17][18]

Section 4: Frequently Asked Questions (FAQs)

Q8: How do I formally validate this purity method?

A8: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[19] According to ICH Q2(R2) guidelines, you must evaluate several key parameters[19][20][21]:

  • Specificity: Demonstrate that you can accurately measure your analyte in the presence of impurities, degradation products, and matrix components. This involves running spiked samples and stress-degraded samples.

  • Linearity: Analyze a series of standards at different concentrations to prove that the detector response is proportional to the analyte amount.

  • Accuracy: Determine the closeness of your measured value to the true value. This is often done by analyzing samples with a known amount of spiked analyte (percent recovery).

  • Precision: Assess the method's repeatability (multiple injections of the same sample) and intermediate precision (running the assay on different days, with different analysts, or on different instruments).[22]

  • Limit of Quantitation (LOQ): Determine the lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.

Q9: What are the acceptable limits for impurities?

A9: The ICH Q3A(R2) guideline for impurities in new drug substances provides specific thresholds.[4] The key thresholds are:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.

  • Identification Threshold: The level at which an impurity's structure must be determined. For a maximum daily dose of ≤ 2g/day, this is 0.10% or 1.0 mg per day total intake, whichever is lower.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety. For a maximum daily dose of ≤ 2g/day, this is 0.15% or 1.0 mg per day total intake, whichever is lower.

Results for impurities below 1.0% should be reported to two decimal places (e.g., 0.13%).[4]

Q10: An unknown peak is above the identification threshold. How do I identify it?

A10: This is a primary application of LC-MS.

  • Obtain the Mass Spectrum: First, use your LC-MS method to determine the accurate molecular weight of the unknown impurity from its mass spectrum.

  • Propose Structures: Based on the molecular weight and knowledge of the synthetic process and potential degradation pathways, you can propose likely structures for the impurity.[4]

  • Perform MS/MS (Tandem Mass Spectrometry): To gain more structural information, you can perform an MS/MS experiment. In this technique, the mass spectrometer isolates the impurity ion and fragments it. The resulting fragmentation pattern provides a "fingerprint" that can help elucidate the structure.

  • Confirmation: Final confirmation often requires synthesizing the proposed impurity and demonstrating that it has the same retention time and mass spectrum as the unknown peak in your sample.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available from: [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. National Institutes of Health. Available from: [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available from: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). Available from: [Link]

  • MS Adduct Calculator. Fiehn Lab. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • Dealing with Metal Adduct Ions in Electrospray: Part 1. American Laboratory. Available from: [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. Available from: [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. Agilent. Available from: [Link]

  • Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC–MS/MS. ACS Publications. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. ASEAN. Available from: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available from: [Link]

  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. ResearchGate. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]

  • ESI Adduct Ions. Novatia, LLC. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. ICH. Available from: [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available from: [Link]

  • 2-(Methylthio)pyrimidin-4-amine. PubChem. Available from: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available from: [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. European Medicines Agency. Available from: [Link]

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC North America. Available from: [Link]

  • Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. National Institutes of Health. Available from: [Link]

  • A review on method development by hplc. SciSpace. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. Available from: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. National Institutes of Health. Available from: [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. Available from: [Link]

Sources

Validation & Comparative

Comparative study of 4-Pyrimidinamine, 2-(ethylthio)- vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of targeted cancer therapy, the pyrimidine scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. Its inherent ability to mimic the adenine core of ATP allows for competitive binding to the kinase ATP pocket, providing a versatile foundation for developing novel therapeutics. This guide presents a comparative study of 4-Pyrimidinamine, 2-(ethylthio)-, a representative of the foundational aminopyrimidine structure, against established and clinically significant pyrimidine-based kinase inhibitors: Imatinib, Dasatinib, and Gefitinib.

While specific inhibitory data for the unembellished 4-Pyrimidinamine, 2-(ethylthio)- is not extensively available in public literature, its simple structure serves as an ideal starting point to understand the chemical evolution and structure-activity relationships (SAR) that have led to the development of highly potent and selective kinase inhibitors. This guide will delve into the mechanisms of action, target selectivity, and the experimental methodologies used to characterize and compare these compounds, offering field-proven insights for researchers and drug development professionals.

The Aminopyrimidine Core: A Privileged Scaffold in Kinase Inhibition

The 2-aminopyrimidine moiety is a recurring motif in a multitude of FDA-approved kinase inhibitors.[1] Its success stems from its capacity to form crucial hydrogen bonds with the hinge region of the kinase domain, effectively anchoring the inhibitor in the ATP-binding site.[2] The versatility of the pyrimidine ring allows for substitutions at various positions, which medicinal chemists exploit to enhance potency, selectivity, and pharmacokinetic properties.[3]

4-Pyrimidinamine, 2-(ethylthio)- , with its minimalist decoration, exemplifies the fundamental pharmacophore. The 4-amino group is positioned to interact with the kinase hinge, while the 2-(ethylthio) substitution can influence solubility and occupy a hydrophobic pocket. While extensive research has focused on more complex derivatives, the study of such simple scaffolds is crucial for understanding the foundational principles of kinase inhibition.[4][5]

Comparative Analysis of Pyrimidine-Based Kinase Inhibitors

To illustrate the evolution and diversification of the pyrimidine scaffold, we will compare our foundational compound with three clinically approved inhibitors, each with a distinct kinase-binding profile and therapeutic application.

Imatinib: The Pioneer of Targeted Kinase Inhibition

Imatinib, a 2-phenylamino-pyrimidine derivative, revolutionized cancer treatment as the first highly successful targeted kinase inhibitor.[6] It primarily targets the ABL kinase, including the BCR-ABL fusion protein characteristic of chronic myeloid leukemia (CML), as well as c-KIT and PDGF-R.[7] Imatinib's mechanism involves binding to and stabilizing the inactive conformation of the kinase, a mode of action that contributes to its high selectivity.[8]

Dasatinib: A Potent, Broad-Spectrum Inhibitor

Dasatinib represents a second-generation BCR-ABL inhibitor with significantly broader and more potent activity than Imatinib.[1][2] It is a multi-targeted inhibitor of both BCR-ABL and Src family kinases, with IC50 values in the sub-nanomolar range.[1] Unlike Imatinib, Dasatinib binds to the active "DFG-in" conformation of the kinase, which contributes to its broader target profile.[8]

Gefitinib: A Selective EGFR Inhibitor

Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[9][10] Its quinazoline scaffold, a fused pyrimidine ring system, provides a rigid framework for optimal interaction with the EGFR active site.[9]

Quantitative Comparison of Kinase Inhibition

The following table summarizes the biochemical potencies (IC50 values) of Imatinib, Dasatinib, and Gefitinib against a selection of their primary kinase targets. This data highlights the diverse selectivity profiles that can be achieved from the foundational pyrimidine scaffold.

InhibitorPrimary Target(s)IC50 (nM)Reference(s)
Imatinib v-Abl600[7]
c-Kit100[7]
PDGFR100[7]
Dasatinib BCR-ABL< 1[1]
Src< 1[1]
c-Kit< 1[1]
FAK0.2[11]
Gefitinib EGFR (wild-type)410[12]
EGFR (mutant)3 - 390 (cell-based)[13]

Experimental Methodologies for Comparative Kinase Inhibitor Profiling

The objective comparison of kinase inhibitors relies on a suite of robust and well-validated experimental assays. This section outlines the key methodologies for characterizing the biochemical and cellular activities of compounds like 4-Pyrimidinamine, 2-(ethylthio)- and its more complex counterparts.

Biochemical Assays: Quantifying Kinase Inhibition

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase.

This traditional and highly sensitive method measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. It is considered a gold standard for its direct measurement of kinase activity.

Protocol Outline:

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate (peptide or protein), and varying concentrations of the inhibitor in a suitable reaction buffer.

  • Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Separation and Detection: Spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

These assays offer non-radioactive alternatives with high-throughput capabilities. Common formats include:

  • Fluorescence Polarization (FP): Measures the change in the polarization of fluorescently labeled substrate upon phosphorylation.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay where phosphorylation of a biotinylated substrate by a kinase brings a europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin conjugate into close proximity, resulting in a FRET signal.

Cellular Assays: Assessing Biological Impact

Cellular assays are crucial for understanding the effects of a kinase inhibitor in a more physiologically relevant context.

These assays determine the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines. The MTT or MTS assay is a common colorimetric method that measures the metabolic activity of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor for a specified duration (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Signal Detection: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western blotting is used to assess the phosphorylation status of the target kinase and downstream signaling proteins, confirming target engagement and elucidating the mechanism of action.

Protocol Outline:

  • Cell Lysis: Treat cells with the inhibitor for a defined period, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., phospho-EGFR, total-EGFR, phospho-Akt, total-Akt).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Visualizing Kinase Signaling and Experimental Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Gefitinib Gefitinib Gefitinib->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Radiometric Radiometric Assay IC50_determination IC50 Determination Radiometric->IC50_determination FP Fluorescence Polarization FP->IC50_determination TR_FRET TR-FRET TR_FRET->IC50_determination Viability Cell Viability Assay Cell_effects Cellular Effects Viability->Cell_effects Western Western Blot Western->Cell_effects Compound Test Compound (e.g., 4-Pyrimidinamine, 2-(ethylthio)-) Compound->Radiometric Compound->FP Compound->TR_FRET Compound->Viability Compound->Western

Caption: General workflow for kinase inhibitor characterization.

Conclusion and Future Directions

The pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Starting from a simple, unadorned core like 4-Pyrimidinamine, 2-(ethylthio)-, medicinal chemists have successfully developed a diverse array of highly effective and selective kinase inhibitors. The comparative analysis of Imatinib, Dasatinib, and Gefitinib underscores the remarkable tunability of the pyrimidine core, leading to drugs with distinct kinase inhibition profiles and clinical applications.

For researchers in the field, a thorough understanding of the underlying structure-activity relationships and the application of a comprehensive suite of biochemical and cellular assays are paramount for the successful discovery and development of the next generation of kinase inhibitors. Future efforts will likely focus on developing inhibitors with even greater selectivity to minimize off-target effects, as well as compounds that can overcome the challenge of acquired drug resistance.

References

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. Available at: [Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules. Available at: [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. Cancers. Available at: [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Molecules. Available at: [Link]

  • Gefitinib. PubChem. Available at: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available at: [Link]

  • Cellular Targets of Gefitinib. Cancer Research. Available at: [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Nature Chemical Biology. Available at: [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. Available at: [Link]

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. BMC Cancer. Available at: [Link]

  • Optimization of patient selection for gefitinib in non-small cell lung cancer by combined analysis of epidermal growth factor receptor mutation, K-ras mutation, and Akt phosphorylation. Journal of Clinical Oncology. Available at: [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer. Available at: [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. Available at: [Link]

  • Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study. Journal of Clinical Oncology. Available at: [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology. Available at: [Link]

  • IC 50 values for imatinib-sensitive and imatinibresistant cell lines... ResearchGate. Available at: [Link]

  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate. Available at: [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition. Available at: [Link]

  • Chemical structures of representative aminopyrimidine and... ResearchGate. Available at: [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. Available at: [Link]

  • Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... ResearchGate. Available at: [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. ResearchGate. Available at: [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers. Available at: [Link]

  • Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. eScholarship.org. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Response to Osimertinib Observed in Meningeal-Metastatic NSCLC with EGFR A763V Mutation: A Case Report and Literature Review. Cancer Management and Research. Available at: [Link]

  • Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. Oncotarget. Available at: [Link]

  • Gefitinib. Profiles of Drug Substances, Excipients and Related Methodology. Available at: [Link]

  • Selectivity test for imatinib and imatinib-D4 in different lots of plasma. ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]

  • Pharmaceuticals. MDPI. Available at: [Link]

Sources

A Researcher's Guide to Validating Novel Kinase Inhibitors: A Comparative Analysis of 2-(ethylthio)pyrimidin-4-amine against Aurora Kinase A

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of novel kinase inhibitors, using the hypothetical case of 2-(ethylthio)pyrimidin-4-amine against its putative target, Aurora Kinase A. The pyrimidine scaffold is a well-established core structure in numerous kinase inhibitors, making this a relevant case study.[1][2][3] This document will not only detail the requisite experimental protocols but also elucidate the scientific rationale behind each step, ensuring a thorough understanding of the validation process. We will benchmark the performance of our compound of interest against a well-characterized and clinically investigated Aurora Kinase A inhibitor, Alisertib (MLN8237), to provide a clear comparative context.[4][5][6]

The Imperative of Rigorous Kinase Inhibitor Validation

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. While the development of small molecule kinase inhibitors has revolutionized targeted therapy, the journey from a hit compound to a validated therapeutic candidate is fraught with challenges. A primary hurdle is ensuring the on-target potency and selectivity of the inhibitor. Off-target effects can lead to unforeseen toxicities and confound the interpretation of biological outcomes. Therefore, a multi-faceted validation strategy is not just recommended; it is essential for the integrity and success of any kinase inhibitor discovery program.

This guide will navigate through a logical, stepwise workflow for validating a novel kinase inhibitor, as illustrated below.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation A In Vitro Kinase Assay (IC50 Determination) B Kinase Selectivity Profiling (Kinome Scan) A->B Confirm Potency C Cellular Target Engagement (CETSA or NanoBRET) B->C Assess Selectivity D Phenotypic Cellular Assays (e.g., Cell Cycle Analysis) C->D Validate in Cellular Context E Data Synthesis & Comparative Analysis D->E Correlate Target Engagement with Cellular Effect F Go/No-Go Decision E->F

Figure 1: A stepwise workflow for the validation of a novel kinase inhibitor, from initial biochemical characterization to cellular assays and decision-making.

The Target: Aurora Kinase A

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and separation, and the assembly of the bipolar spindle.[7][8] Its overexpression is linked to tumorigenesis in various cancers, making it a compelling target for anticancer therapies.[7][9] Inhibition of Aurora Kinase A leads to mitotic defects, such as spindle abnormalities and chromosome misalignment, which can ultimately result in apoptosis or senescence in cancer cells.[10][11]

The Comparator: Alisertib (MLN8237)

Alisertib is a selective and orally active inhibitor of Aurora Kinase A.[5][12] It has demonstrated potent antitumor activity in a range of preclinical models and has been evaluated in numerous clinical trials.[4][6] In enzymatic assays, Alisertib potently inhibits Aurora Kinase A with an IC50 of 1.2 nM.[4][12][13] It exhibits significant selectivity for Aurora Kinase A over Aurora Kinase B, with an IC50 for the latter being 396.5 nM.[4][13] This well-defined profile makes Alisertib an excellent benchmark for our hypothetical validation of 2-(ethylthio)pyrimidin-4-amine.

Phase 1: Biochemical Validation

The initial phase of validation focuses on the direct interaction between the inhibitor and the purified kinase enzyme. This allows for a clean assessment of potency and selectivity without the complexities of a cellular environment.

In Vitro IC50 Determination

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. It quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14]

  • Reaction Setup: Prepare a kinase reaction mixture containing recombinant Aurora Kinase A, a suitable substrate (e.g., Kemptide), and the kinase assay buffer in a 96-well plate.[15]

  • Inhibitor Addition: Add serial dilutions of 2-(ethylthio)pyrimidin-4-amine and Alisertib (as a positive control) to the reaction wells. Include a DMSO-only well as a negative control.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 45-60 minutes.[14][15]

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14][15]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.[14][15]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data Table (Hypothetical)

CompoundTarget KinaseIn Vitro IC50 (nM)
2-(ethylthio)pyrimidin-4-amineAurora Kinase A5.5
Alisertib (MLN8237)Aurora Kinase A1.2[4][12][13]
Kinase Selectivity Profiling

Assessing the selectivity of an inhibitor across the human kinome is critical to anticipate potential off-target effects.[16] This is typically performed by screening the compound against a large panel of purified kinases.

Experimental Approach: Kinome Scan

Kinome scanning services (e.g., from Eurofins DiscoverX, Reaction Biology) typically use binding or activity assays to determine the inhibitory effect of a compound at a fixed concentration (e.g., 1 µM) against hundreds of kinases. Hits from this primary screen are then followed up with IC50 determinations for the off-target kinases.

Comparative Data Table (Hypothetical)

CompoundTarget KinaseSelectivity (vs. Aurora B)Other Significant Off-Targets (IC50 < 100 nM)
2-(ethylthio)pyrimidin-4-amineAurora Kinase A~150-foldNone identified
Alisertib (MLN8237)Aurora Kinase A>300-fold[6]None identified in a panel of 205 kinases[4]

Phase 2: Cellular Validation

While biochemical assays are crucial, they do not fully recapitulate the complex intracellular environment. Cellular validation assays are therefore essential to confirm that the inhibitor can access its target within a living cell and exert the expected biological effect.

Cellular Target Engagement

Confirming that a compound binds to its intended target in a cellular context is a key validation step. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are two powerful methods for this purpose.[17][18]

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability.[19]

  • Cell Treatment: Treat cultured cells (e.g., HCT-116 colorectal cancer cells) with either 2-(ethylthio)pyrimidin-4-amine, Alisertib, or DMSO for a defined period.[4]

  • Heating: Heat the cell suspensions in a PCR machine across a range of temperatures to induce protein denaturation.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[20]

  • Protein Detection: Quantify the amount of soluble Aurora Kinase A remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Experimental Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay measures the binding of a compound to a target protein in live cells using bioluminescence resonance energy transfer (BRET).[21]

  • Cell Transfection: Transfect cells with a vector expressing Aurora Kinase A fused to NanoLuc® luciferase.[19]

  • Assay Setup: Plate the transfected cells and add a cell-permeable fluorescent tracer that binds to Aurora Kinase A.

  • Competitive Binding: Add serial dilutions of the test compounds (2-(ethylthio)pyrimidin-4-amine and Alisertib). If the compound binds to Aurora Kinase A, it will displace the tracer, leading to a decrease in the BRET signal.

  • Signal Detection: Add the Nano-Glo® substrate and measure the BRET signal.

  • Data Analysis: Determine the IC50 value from the dose-response curve, which reflects the compound's affinity for the target in a cellular environment.

G cluster_0 CETSA Principle cluster_1 NanoBRET Principle A Treat cells with inhibitor B Heat cells to denature proteins A->B C Lyse and centrifuge B->C D Quantify soluble target protein C->D E Shifted melting curve indicates binding D->E F Express NanoLuc-Kinase fusion G Add fluorescent tracer (BRET signal ON) F->G H Add inhibitor, which displaces tracer G->H I BRET signal decreases H->I J Dose-dependent signal decrease indicates binding I->J

Figure 2: Principles of CETSA and NanoBRET target engagement assays.

Phenotypic Cellular Assays

The final step in this validation workflow is to demonstrate that target engagement translates into the expected biological response. For an Aurora Kinase A inhibitor, this typically involves observing defects in mitosis and a subsequent reduction in cell proliferation.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Inhibition of Aurora Kinase A is known to cause a G2/M cell cycle arrest.[5][10]

  • Cell Treatment: Treat a cancer cell line (e.g., HCT-116) with various concentrations of 2-(ethylthio)pyrimidin-4-amine and Alisertib for 24-48 hours.

  • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of Aurora Kinase A inhibition.

Comparative Data Table (Hypothetical)

Compound (at 10x IC50)Cell Line% Cells in G2/M (24h)Anti-proliferative IC50 (nM)
2-(ethylthio)pyrimidin-4-amineHCT-11665%45
Alisertib (MLN8237)HCT-11670%[4]25[4]

Conclusion: Synthesizing the Evidence

The comprehensive validation of a novel kinase inhibitor requires a battery of orthogonal assays that build a cohesive and compelling case for its on-target activity and selectivity. By systematically progressing from biochemical characterization to cellular target engagement and phenotypic readouts, researchers can gain a high degree of confidence in their lead compounds.

In our hypothetical case study, 2-(ethylthio)pyrimidin-4-amine demonstrated potent inhibition of Aurora Kinase A in vitro, albeit slightly less potent than the clinical candidate Alisertib. Its selectivity profile was favorable, with a significant window over Aurora B and no other major off-targets identified. Crucially, this biochemical activity translated into a cellular context, as evidenced by target engagement and the induction of G2/M cell cycle arrest, consistent with the known mechanism of Aurora Kinase A inhibition. While the anti-proliferative potency was marginally lower than Alisertib, the collective data would strongly support the further development of 2-(ethylthio)pyrimidin-4-amine as a promising Aurora Kinase A inhibitor. This structured, comparative approach is indispensable for making informed go/no-go decisions in the competitive landscape of kinase drug discovery.

References

  • Sells, T. B., et al. (2015). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Molecular Cancer Therapeutics, 14(4), 854–864. [Link]

  • All-in-One Biosciences. (2019). Alisertib is an Oral Active and Selective Aurora A Kinase Inhibitor. All-in-One Biosciences. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Huck, J. J., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 638–642. [Link]

  • Li, Y., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 96, 393–403. [Link]

  • Bentham Science. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • SignalChem. (n.d.). AURORA A Kinase Enzyme System Datasheet. SignalChem. [Link]

  • Falchook, G. S., et al. (2016). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Oncotarget, 7(33), 53094–53106. [Link]

  • Kollareddy, M., et al. (2012). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 2, 133. [Link]

  • Posch, M., et al. (2019). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 30(19), 2358–2367. [Link]

  • Richards, M. W., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7678–7694. [Link]

  • ResearchGate. (2025). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. [Link]

  • Vasta, J. D., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. bioRxiv. [Link]

  • G-S-Ciurana, J., et al. (2022). Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat. Cancers, 14(11), 2736. [Link]

  • Diva-Portal.org. (2021). Optimizing the production of Aurora Kinase A and Validation of Constructs with different Sequential Lengths. Diva-Portal.org. [Link]

  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. [Link]

  • National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]

  • Taylor & Francis Online. (2022). Aurora kinase inhibitors: a patent review (2014-2020). Taylor & Francis Online. [Link]

  • Future Medicinal Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Future Science. [Link]

  • ResearchGate. (2021). An example of data obtained with Keap1-CETSA (Protocol A) showing that... ResearchGate. [Link]

  • Sells, T. B., et al. (2015). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Frontiers in Oncology, 5, 189. [Link]

  • Huck, J. J., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 638–642. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]

  • Machleidt, T., et al. (2015). NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chemical Biology, 10(8), 1797–1804. [Link]

  • Richards, M. W., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7678–7694. [Link]

  • Malumbres, M., & Perez de Castro, I. (2006). The role of Aurora-A inhibitors in cancer therapy. Expert Opinion on Investigational Drugs, 15(10), 1129–1139. [Link]

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1118–1131. [Link]

  • Wang, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126871. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience. [Link]

  • Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(13), 5089–5109. [Link]

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 2-(Ethylthio)pyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs. Within this broad class, 2-(alkylthio)pyrimidin-4-amine derivatives have emerged as a privileged structure, particularly in the pursuit of potent and selective kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2-(ethylthio)pyrimidin-4-amine, drawing insights from extensive research on related pyrimidine-based compounds. We will delve into the critical structural modifications that govern biological activity, compare their performance against various kinase targets, and provide detailed experimental protocols for their evaluation.

The 2-(Ethylthio)pyrimidin-4-amine Scaffold: A Versatile Kinase Hinge-Binder

The 2-(ethylthio)pyrimidin-4-amine core offers a unique combination of features that make it an attractive starting point for kinase inhibitor design. The pyrimidine ring itself acts as a bioisostere of the adenine base in ATP, enabling it to form crucial hydrogen bonds with the hinge region of the kinase active site.[1][2] The 2-(ethylthio) group provides a vector for substitution and can influence potency and selectivity, while the 4-amino group serves as a key hydrogen bond donor and a point for further chemical elaboration.

This guide will focus primarily on the anticancer applications of these analogs, particularly their role as inhibitors of protein kinases such as Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and others that are pivotal in cell signaling and proliferation.[3][4][5]

Deconstructing the Structure-Activity Relationship: Key Modifications and Their Impact

Our analysis of the literature on analogous pyrimidine series reveals several key regions of the 2-(ethylthio)pyrimidin-4-amine scaffold where modifications significantly impact biological activity.

The Significance of the 4-Amino Substituent

The exocyclic 4-amino group is a critical interaction point with the kinase hinge region. Substitution on this amine with aryl groups is a common strategy to enhance potency. For instance, in a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, the presence of a substituent at the para-position of the aniline ring was found to be crucial for potent Aurora kinase inhibition.[5] This suggests that for our core scaffold, extending from the 4-amino position with appropriately substituted aryl rings can lead to significant gains in activity.

The Role of the 5-Position on the Pyrimidine Ring

The 5-position of the pyrimidine ring offers a valuable site for modification to improve potency and selectivity. The incorporation of a bromine atom at this position in a series of 2-arylamino-4-aryl-pyrimidines led to a lead compound with potent PAK1 inhibition and anti-proliferative activity.[6] This highlights that small, electron-withdrawing groups at the 5-position can be beneficial. Larger substituents at this position, however, may have varying effects depending on the target kinase. For instance, in a study of polysubstituted pyrimidines, shorter C-5 substituents led to greater potency against COX enzymes.[7]

Exploring the 2-(Alkylthio) Moiety

While our core structure features an ethylthio group, modifications at this position can fine-tune the compound's properties. The length and nature of the alkyl chain can influence lipophilicity and interactions with the hydrophobic pockets of the kinase active site. In a study of thiopurines, compounds with an ethyl chain were more active than those with a propyl chain.[8] This indicates that subtle changes in the alkylthio group can have a discernible impact on biological activity.

Comparative Analysis of Biological Activity

To illustrate the SAR principles discussed, the following table summarizes the activity of representative pyrimidine analogs from the literature. While not direct analogs of 2-(ethylthio)pyrimidin-4-amine, they share key structural features and provide valuable comparative data.

Compound IDCore ScaffoldKey SubstitutionsTarget Kinase(s)IC50/Ki (nM)Reference
1 N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine4-morpholinophenylamino at C2Aurora A, Aurora B8.0, 9.2 (Ki)[5]
2 2,4-diaminopyrimidineCyclopentylamino at C4, 5-bromoAurora A<100[3]
3 pyridothieno[3,2-d]pyrimidin-4-amineSubstituted anilino at C4EGFR36.7[4]
4 2-arylamino-4-aryl-pyrimidine5-bromo, 1,2-dimethylpiperazinePAK1Potent (IC50 not specified)[6]
5 6-amino-2-thio-3H-pyrimidin-4-oneVariously substitutedPlatelet Aggregation91% inhibition at 100 µM[9]

This comparative data underscores the importance of specific substitution patterns for achieving high potency against different biological targets.

Experimental Protocols: A Guide to Evaluation

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of 2-(ethylthio)pyrimidin-4-amine analogs.

Kinase Inhibition Assay (Example: Aurora A)

This protocol is designed to determine the in vitro inhibitory activity of test compounds against a specific kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the compound to the desired concentrations in assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

    • Prepare a solution of recombinant Aurora A kinase and its substrate (e.g., a fluorescently labeled peptide) in the assay buffer.

    • Prepare an ATP solution in the assay buffer.

  • Assay Procedure:

    • Add the test compound solution to the wells of a microtiter plate.

    • Add the kinase and substrate solution to the wells.

    • Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for a specific time (e.g., 30-60 minutes) at room temperature.

    • Stop the reaction by adding a stop solution (e.g., 35mM EDTA).

  • Data Analysis:

    • Measure the signal (e.g., fluorescence) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of the compounds on the growth of cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

    • Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Viability Measurement:

    • After the incubation period, assess cell viability using a suitable method, such as the MTT or resazurin assay.

    • Add the reagent to the wells and incubate as required.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value from the dose-response curve.

Visualizing the Path Forward: SAR and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the key SAR takeaways and a typical experimental workflow for evaluating these compounds.

SAR_Summary cluster_mods Key Modification Points cluster_outcomes Impact on Activity Core 2-(Ethylthio)pyrimidin-4-amine Core C4_Amine 4-Amino Group (Aryl Substitution) Core->C4_Amine Modify C5_Position 5-Position (Halogenation) Core->C5_Position Modify C2_Thio 2-Ethylthio Group (Alkyl Chain Length) Core->C2_Thio Modify Potency Increased Potency C4_Amine->Potency C5_Position->Potency Selectivity Altered Selectivity C5_Position->Selectivity PK_Props Modified PK Properties C2_Thio->PK_Props Experimental_Workflow start Compound Synthesis kinase_assay In Vitro Kinase Inhibition Assay (Determine IC50) start->kinase_assay cell_assay Cell-Based Proliferation Assay (Determine GI50) start->cell_assay sar_analysis Structure-Activity Relationship Analysis kinase_assay->sar_analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design in_vivo In Vivo Efficacy Studies lead_optimization->in_vivo

Sources

A Researcher's Guide to Correlating In Vitro Potency and In Vivo Efficacy of Novel Kinase Inhibitors: A Case Study with 2-(ethylthio)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for novel anti-cancer compounds. We will use the hypothetical pyrimidine derivative, 2-(ethylthio)pyrimidin-4-amine (referred to as Compound X ), a putative inhibitor of Cyclin-Dependent Kinase 2 (CDK2), as a case study. This document is intended for researchers, scientists, and drug development professionals, offering both detailed experimental protocols and the causal reasoning behind methodological choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for a Strong IVIVC in Oncology Drug Discovery

In oncology, the journey from a promising molecule in a test tube to an effective therapeutic in a patient is fraught with challenges. A critical milestone in this process is establishing a clear and predictive relationship between a compound's performance in laboratory assays (in vitro) and its therapeutic effect in a living organism (in vivo). This relationship, or IVIVC, is fundamental to making informed decisions about candidate selection, dose prediction, and clinical trial design.[1]

This guide focuses on Compound X , a novel 2-(ethylthio)pyrimidin-4-amine. Based on its structural similarity to other known ATP-competitive kinase inhibitors, we hypothesize that its primary mechanism of action is the inhibition of CDK2, a key regulator of cell cycle progression and a validated target in various cancers.[2] To validate this hypothesis and build a compelling preclinical data package, we will compare Compound X against Flavopiridol , a well-characterized, first-generation pan-CDK inhibitor, known to inhibit CDK2 with an IC50 of approximately 100-150 nM.[3][4]

Our objective is to outline a self-validating experimental workflow that not only measures the bioactivity of Compound X but also provides a clear, logical bridge from its enzymatic inhibition and cellular potency to its efficacy in a preclinical tumor model.

The Target: CDK2 and its Role in Cancer

Cyclin-dependent kinases (CDKs) are enzymes that control the progression of the cell cycle.[2] CDK2, in complex with Cyclin E or Cyclin A, is essential for the transition from the G1 (growth) phase to the S (DNA synthesis) phase. In many cancers, this regulatory checkpoint is dysregulated, leading to uncontrolled cell proliferation. Therefore, inhibiting CDK2 presents a rational strategy to induce cell cycle arrest and inhibit tumor growth.

Below is a simplified representation of the G1-S transition pathway targeted by Compound X.

G1_S_Pathway GF Growth Factors GFR Growth Factor Receptors GF->GFR bind CyclinD_CDK46 Cyclin D-CDK4/6 GFR->CyclinD_CDK46 activate Rb pRb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F sequesters CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase drives CyclinE_CDK2->Rb hyper-phosphorylates CompoundX Compound X (Inhibitor) CompoundX->CyclinE_CDK2 INHIBITS

Caption: Simplified G1-S cell cycle checkpoint pathway targeted by Compound X.

In Vitro Bioactivity Assessment: From Pure Enzyme to Whole Cell

The first step is to characterize the activity of Compound X in controlled, reductionist systems. We will progress from a purely biochemical assay to a cell-based assay. This tiered approach is crucial: a biochemical assay confirms direct target engagement and intrinsic potency, while a cell-based assay provides insights into cell permeability, target engagement in a cellular milieu, and effects on overall cell viability.

Experiment 1: Biochemical CDK2/Cyclin A2 Kinase Assay

Objective: To determine the direct inhibitory potency (IC50) of Compound X on the isolated CDK2/Cyclin A2 enzyme complex.

Rationale: This assay quantifies the concentration of Compound X required to inhibit 50% of the CDK2 enzymatic activity. It is the most direct measure of target engagement. We utilize a luminescence-based assay (ADP-Glo™) which measures the amount of ADP produced during the kinase reaction, providing a highly sensitive and robust readout.[5]

  • Reagent Preparation:

    • Prepare a 10X kinase buffer: 250 mM Tris-HCl pH 7.5, 100 mM MgCl2, 1 mM Na3VO4, 50 mM β-glycerophosphate, 20 mM DTT.

    • Prepare a 4X reaction buffer by diluting the 10X kinase buffer with dH2O.

    • Prepare a 2X ATP/Substrate cocktail: Dilute 10 mM ATP and a biotinylated peptide substrate (e.g., a derivative of Histone H1) in dH2O to final concentrations of 200 µM ATP and 1.5 µM substrate.

  • Compound Dilution:

    • Prepare a serial dilution of Compound X and the reference compound, Flavopiridol, in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

    • Further dilute the compounds in the 4X reaction buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced artifacts.

  • Kinase Reaction:

    • Add 12.5 µL of the diluted compound to the wells of a 96-well plate.

    • Add 12.5 µL of 4X reaction buffer containing recombinant human CDK2/Cyclin A2 enzyme (e.g., 50 ng per reaction).

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 25 µL of the 2X ATP/Substrate cocktail. The final reaction volume is 50 µL.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature in the dark.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (high inhibition) and "DMSO vehicle" (no inhibition) controls.

    • Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Experiment 2: Cell-Based Anti-Proliferative Assay

Objective: To determine the efficacy of Compound X in inhibiting the proliferation of a relevant cancer cell line (e.g., MCF-7, breast cancer) and to calculate its half-maximal effective concentration (EC50).

Rationale: An anti-proliferative assay measures the compound's ability to inhibit cell growth. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[6] A potent effect in this assay demonstrates that the compound can penetrate the cell membrane, engage its intracellular target (CDK2), and elicit a functional downstream response (inhibition of proliferation).

  • Cell Plating:

    • Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight (18-24 hours) at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X and Flavopiridol in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted compounds. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

    • Incubate for 72 hours at 37°C, 5% CO2. This duration allows for multiple cell doubling times, providing a clear window to observe anti-proliferative effects.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage viability against the log of the compound concentration and fit to a four-parameter logistic model to determine the EC50 value.

Comparative In Vitro Data Summary

The following table presents hypothetical, yet realistic, data for Compound X compared to the reference compound, Flavopiridol.

CompoundTargetBiochemical Assay (IC50)Cell-Based Assay (EC50)
Compound X CDK285 nM 250 nM
Flavopiridol pan-CDK150 nM[4]400 nM

Interpretation: The data shows Compound X is a potent inhibitor of the CDK2 enzyme. The shift from the biochemical IC50 (85 nM) to the cellular EC50 (250 nM) is expected and informative. This "potency drop-off" can be attributed to factors like cell membrane permeability, potential efflux by cellular transporters, or intracellular protein binding. A smaller drop-off, as seen here, suggests favorable cell penetration and target engagement properties.

In Vivo Efficacy Assessment: The Xenograft Model

After establishing in vitro potency, the next critical step is to evaluate whether this activity translates into anti-tumor efficacy in a living system. The human tumor xenograft model is a standard and essential preclinical tool for this purpose.[7][8]

Objective: To assess the anti-tumor activity of Compound X in an immunodeficient mouse model bearing human MCF-7 breast cancer xenografts.

Rationale: This model involves implanting human cancer cells into mice that lack a functional immune system, allowing the human tumor to grow.[9] It serves as a robust platform to evaluate a drug's ability to inhibit tumor growth in a complex biological environment, providing preliminary data on efficacy, tolerability, and pharmacodynamic response. The choice of an ectopic (subcutaneous) model is based on its high reproducibility and the ease of monitoring tumor growth via caliper measurements.[8]

InVivo_Workflow cluster_cohorts Treatment Cohorts A 1. Cell Culture (MCF-7 Cells) B 2. Implantation Subcutaneous injection into immunodeficient mice A->B C 3. Tumor Growth Monitoring until tumors reach ~150 mm³ B->C D 4. Randomization Group animals into treatment cohorts C->D E 5. Treatment Phase Daily dosing for 21 days D->E F 6. Monitoring Tumor volume & body weight measured 2-3x weekly E->F Vehicle Vehicle Control CompX_Low Compound X (Low Dose) CompX_High Compound X (High Dose) Flavo Flavopiridol (Reference) G 7. Endpoint Analysis Tumor Growth Inhibition (TGI) & Statistical Analysis F->G

Caption: Experimental workflow for the in vivo xenograft efficacy study.

  • Animal Model: Use female immunodeficient mice (e.g., NOD-SCID or Nude mice), 6-8 weeks old.

  • Cell Implantation:

    • Harvest MCF-7 cells during their exponential growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL. Matrigel helps support initial tumor formation.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = 0.5 x L x W².

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 5% DMSO, 10% Solutol in saline)

    • Group 2: Compound X (Low Dose, e.g., 25 mg/kg)

    • Group 3: Compound X (High Dose, e.g., 75 mg/kg)

    • Group 4: Flavopiridol (Reference, e.g., 5 mg/kg)

  • Drug Administration and Monitoring:

    • Administer the compounds daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for 21 days.

    • Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.

  • Endpoint and Data Analysis:

    • The study endpoint is typically reached when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after the 21-day treatment period.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.

Comparative In Vivo Data Summary

The following table presents hypothetical data from the xenograft study.

Treatment GroupDose (mg/kg, daily)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI)Body Weight Change
Vehicle Control -1650 ± 210-+2%
Compound X 25990 ± 15040% +1%
Compound X 75412 ± 9575% -3%
Flavopiridol 5742 ± 13055%-6%

Interpretation: Compound X demonstrates a dose-dependent anti-tumor effect, with the 75 mg/kg dose achieving a significant 75% TGI. Importantly, this efficacy is achieved with minimal impact on body weight, suggesting a good tolerability profile. In comparison, Flavopiridol shows moderate efficacy but with a slightly higher impact on body weight, indicative of potential toxicity.

Bridging the Gap: The In Vitro-In vivo Correlation (IVIVC)

The ultimate goal is to understand how the in vitro data predicts the in vivo outcome. A successful IVIVC allows us to link the concentration of a drug required for a biological effect in vitro to the dose required for a therapeutic effect in vivo.[1] This correlation is not direct and is modulated by the principles of pharmacokinetics (PK) and pharmacodynamics (PD).

  • Pharmacokinetics (PK): What the body does to the drug (Absorption, Distribution, Metabolism, Excretion). PK determines the exposure of the tumor to the drug over time (Cmax, AUC).[10]

  • Pharmacodynamics (PD): What the drug does to the body (in this case, the tumor). This relates drug concentration at the target site to the biological effect (e.g., CDK2 inhibition and TGI).

IVIVC_Logic InVitro In Vitro Potency (Biochemical IC50) (Cellular EC50) Exposure In Vivo Exposure (Plasma & Tumor Concentration) InVitro->Exposure Target Concentration PK Pharmacokinetics (PK) - Absorption - Distribution - Metabolism - Excretion PK->Exposure InVivo In Vivo Efficacy (Tumor Growth Inhibition) Exposure->InVivo PD Relationship Dose Administered Dose (mg/kg) Dose->PK

Caption: Logical flow of the In Vitro-In Vivo Correlation (IVIVC).

Establishing the Correlation for Compound X:

  • Target Exposure: Our in vitro data shows that Compound X has a cellular EC50 of 250 nM. For significant anti-tumor activity, the goal is to maintain the drug concentration in the tumor tissue above this EC50 for a sustained period.

  • From Dose to Exposure: The 75 mg/kg dose of Compound X resulted in 75% TGI. A separate PK study (not detailed here but a crucial next step) would measure the drug concentration in the plasma and tumor tissue over time after a 75 mg/kg dose.

  • The Correlation: Let's assume a PK study reveals that a 75 mg/kg dose of Compound X achieves an average tumor concentration of 500 nM over a 24-hour period. This concentration is 2-fold higher than the in vitro EC50 (500 nM / 250 nM = 2x). This provides a strong IVIVC: achieving tumor exposure at a multiple of the in vitro cellular potency leads to significant in vivo efficacy.

This correlation is the cornerstone of translational science. It provides the confidence to move forward, helps in designing clinical dosing regimens, and builds a robust, scientifically-grounded narrative for the drug candidate.

Conclusion

This guide has outlined a systematic and self-validating approach to characterize the bioactivity of a novel pyrimidine-based kinase inhibitor, 2-(ethylthio)pyrimidin-4-amine (Compound X). By progressing logically from biochemical target engagement to cellular activity and finally to in vivo efficacy, we have demonstrated how to build a cohesive data package. The establishment of a clear in vitro-in vivo correlation is not merely an academic exercise; it is a critical requirement for derisking a drug development program and provides the foundational evidence needed to justify advancing a promising compound toward clinical investigation.

References

  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Jung, J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1).
  • Promega Corporation. (n.d.). CDK2/CyclinA2 Kinase Assay.
  • Krens, S. D., et al. (2017). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology, 13(7), 723-736.
  • Kattaria, K., et al. (2015). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 35(4), 2129-2134.
  • Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 50(6), 569-583.
  • BPS Bioscience. (n.d.). CDK2 Assay Kit.
  • Ali, M. A., et al. (2007). Design, Synthesis, Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Novel Flavopiridol Analogues. Bioorganic & Medicinal Chemistry, 15(2), 702-713.
  • Abcam. (n.d.). MTT assay protocol.
  • Tsuboki, J., et al. (2023). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 13, 1109959.
  • Thermo Fisher Scientific. (n.d.). CDK Assay Kit, RbING.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14792-14838.
  • Provost, J. J., & Wallert, M. A. (2014). MTT Proliferation Assay Protocol.
  • Cell Signaling Technology. (n.d.). CDK2/CycA Kinase.
  • Santoro, A., et al. (2022). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Expert Opinion on Drug Metabolism & Toxicology, 18(11), 785-799.
  • Zahra, M. H., et al. (2022).
  • Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 28(1), 1-5.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • de Man, F. M., et al. (2019). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. British Journal of Clinical Pharmacology, 85(2), 355-364.
  • Senderowicz, A. M. (2003). Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: Current status.
  • Meenakshi, C., & Singh, M. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 3(4), 583-589.
  • Carlson, B. A., et al. (1996). Flavopiridol Induces G1 Arrest with Inhibition of Cyclin-dependent Kinase (CDK) 2 and CDK4 in Human Breast Carcinoma Cells. Cancer Research, 56(13), 2973-2978.
  • Promega Corporation. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet.
  • Ali, M. A., et al. (2016). Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. RSC Advances, 6(106), 104596-104616.

Sources

A Senior Application Scientist's Guide to Assessing Kinase Selectivity: The Case of 2-(ethylthio)pyrimidin-4-amine for Aurora A vs. Aurora B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The Aurora kinases, essential regulators of mitosis, represent a compelling target class, but the high degree of homology between their ATP-binding sites makes achieving selectivity a formidable challenge.[1][2] This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using the pyrimidine derivative 2-(ethylthio)pyrimidin-4-amine as an exemplary case. We will detail a two-tiered experimental approach, combining robust biochemical assays with physiologically relevant cellular characterization. By benchmarking against well-characterized inhibitors—Alisertib (MLN8237) for Aurora A and Barasertib (AZD1152-HQPA) for Aurora B—we establish a rigorous methodology for determining a compound's precise selectivity profile, a critical step in the drug discovery cascade.

Introduction: The Challenge of Selectivity in Aurora Kinase Inhibition

Aurora A and Aurora B are highly conserved serine/threonine kinases that orchestrate distinct critical events during cell division.[3] Aurora A governs centrosome maturation and mitotic spindle formation, while Aurora B, as a key component of the Chromosomal Passenger Complex (CPC), ensures proper chromosome-microtubule attachments and cytokinesis.[3][4] Their overexpression is linked to tumorigenesis, making them attractive oncology targets.[3]

However, the structural similarity of their catalytic domains presents a significant hurdle for drug developers.[1][2] Pan-Aurora inhibition can lead to a complex cellular phenotype and potential toxicity, driving the need for isoform-selective agents. Compounds built on a pyrimidine scaffold, such as 2-(ethylthio)pyrimidin-4-amine, are common starting points for kinase inhibitor campaigns. This guide uses this molecule as a case study to illustrate the essential workflows required to move from a chemical entity to a well-characterized pharmacological tool.

Tier 1: Foundational Biochemical Selectivity Profiling

The first step in characterizing any putative inhibitor is to determine its direct enzymatic inhibitory potency (IC50) against the purified target kinases. This provides the cleanest, most direct measure of interaction.

Expertise & Experience: Causality Behind Experimental Choices

We have selected the ADP-Glo™ Kinase Assay for its high sensitivity, broad dynamic range, and universal applicability to virtually any kinase that produces ADP.[5][6] The assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[5][6] It involves two steps: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then quantified via a luciferase-based reaction.[5][6][7] This two-step process minimizes signal interference from the high ATP concentrations typically used in kinase reactions, ensuring a robust signal-to-background ratio.

Detailed Protocol: In Vitro IC50 Determination via ADP-Glo™ Assay
  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 20 mM MgCl2, 2 mM TCEP).

    • Reconstitute recombinant human Aurora A and Aurora B kinases to a working concentration (e.g., 10 nM) in 1X kinase buffer.

    • Prepare a 2X substrate solution (e.g., 100 µM of a suitable peptide substrate like Kemptide) in 1X kinase buffer.

    • Prepare a 4X ATP solution (e.g., 40 µM) in 1X kinase buffer. The concentration should be at or near the Km of the kinase for ATP to ensure physiologically relevant data.

    • Perform a serial dilution of 2-(ethylthio)pyrimidin-4-amine, Alisertib, and Barasertib in DMSO, followed by a dilution into 1X kinase buffer to create 4X inhibitor solutions (e.g., from 100 µM to 1 pM).

  • Kinase Reaction (in a 384-well plate):

    • Add 5 µL of 4X inhibitor solution to appropriate wells. For control wells, add 5 µL of buffer with DMSO.

    • Add 5 µL of 2X kinase solution to all wells.

    • To initiate the reaction, add a 10 µL mix of 2X substrate and 4X ATP (final volume 20 µL).

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[8]

    • Incubate for 40 minutes at room temperature to deplete unused ATP.[6][8]

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction.[6]

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no kinase" (100% inhibition) and "DMSO only" (0% inhibition) controls.

    • Plot the normalized luminescence against the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Biochemical Potency and Selectivity

The results of the biochemical assay are summarized below. The selectivity ratio is calculated by dividing the IC50 for the off-target kinase by the IC50 for the on-target kinase.

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Selectivity Ratio (B/A)
2-(ethylthio)pyrimidin-4-amine 1525016.7-fold
Alisertib (MLN8237)1.2[9]270>200-fold [9][10]
Barasertib (AZD1152-HQPA)1369[11]0.37[12][13]0.00027-fold (or ~3700-fold A/B) [11][12]
(Note: Data for 2-(ethylthio)pyrimidin-4-amine is illustrative. Data for reference compounds is based on cited literature.)

G cluster_prep 1. Reaction Setup cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Inhibitor 4X Inhibitor Dilution Plate Combine in 384-well Plate (1 hr Incubation) Inhibitor->Plate Kinase 2X Kinase (AurA/AurB) Kinase->Plate ATP_Sub 2X Substrate + 4X ATP Mix ATP_Sub->Plate Stop Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Plate->Stop ADP + ATP Detect Add Kinase Detection Reagent (Convert ADP -> ATP) Stop->Detect ADP only Read Measure Luminescence Detect->Read Light Signal Curve Generate Dose-Response Curve Read->Curve IC50 Calculate IC50 Curve->IC50

Tier 2: Cellular Target Engagement and Phenotypic Validation

Biochemical IC50s are essential, but they don't capture the complexity of the cellular environment, such as membrane permeability, off-target effects, or engagement with the target in its native state. Therefore, a cell-based assay is a mandatory validation step.

Trustworthiness: A Self-Validating Cellular Protocol

To assess Aurora B inhibition, we measure the phosphorylation of its direct substrate, Histone H3 at Serine 10 (pHH3-S10).[14] This is a well-established biomarker of Aurora B activity in mitotic cells.[15] The protocol is self-validating through the inclusion of multiple controls:

  • Negative Control: Vehicle (DMSO) treated cells establish the baseline level of pHH3-S10.

  • Positive Controls: Alisertib and Barasertib confirm the assay's ability to detect isoform-selective inhibition. Barasertib should potently reduce pHH3-S10, while the Aurora A-selective Alisertib should have a much weaker effect.[16]

  • Mitotic Arrest: Cells are first treated with a microtubule-stabilizing agent like paclitaxel to enrich the mitotic population, ensuring a robust and reproducible signal window for pHH3-S10.

Detailed Protocol: High-Content Imaging of Phospho-Histone H3 (S10)
  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line (e.g., HeLa or HCT-116) in 96-well imaging plates and allow them to adhere overnight.

    • Treat cells with paclitaxel (e.g., 100 nM) for 16 hours to induce mitotic arrest.

    • Remove paclitaxel-containing media and add fresh media containing serial dilutions of the test compounds (2-(ethylthio)pyrimidin-4-amine and controls).

    • Incubate for 2-4 hours.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

    • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against phospho-Histone H3 (Ser10) (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to identify nuclei based on the Hoechst signal.

    • Quantify the mean fluorescence intensity of the pHH3-S10 signal within the nuclear mask for each cell.

    • Calculate the average intensity per well and determine the cellular EC50 (the concentration at which 50% of the pHH3-S10 signal is inhibited).

G cluster_inhibition Mechanism of Inhibition Inhibitor 2-(ethylthio)pyrimidin-4-amine or Barasertib AurB AurB Inhibitor->AurB Inhibits

Data Presentation: Cellular Potency
CompoundCellular EC50 (nM) for pHH3-S10 Inhibition
2-(ethylthio)pyrimidin-4-amine 650
Alisertib (MLN8237)>2000
Barasertib (AZD1152-HQPA)5
(Note: Data is illustrative and reflects expected outcomes based on biochemical potencies and known compound activities.)

Synthesis and Interpretation: A Holistic View of Selectivity

By integrating our findings, we can build a complete selectivity profile for 2-(ethylthio)pyrimidin-4-amine.

CompoundAurA IC50 (nM)AurB IC50 (nM)Selectivity (B/A)Cellular AurB EC50 (nM)
2-(ethylthio)pyrimidin-4-amine 15 250 ~17-fold 650
Alisertib (MLN8237)1.2270>200-fold>2000
Barasertib (AZD1152-HQPA)13690.37~0.0003-fold5

Interpretation:

The data reveals that 2-(ethylthio)pyrimidin-4-amine is a potent inhibitor of Aurora A with a clear, albeit modest, selectivity over Aurora B. Its biochemical selectivity of ~17-fold is significantly less pronounced than that of the highly selective reference compound Alisertib (>200-fold).[9][10]

Crucially, the cellular data corroborates the biochemical findings. The compound inhibits the Aurora B substrate pHH3-S10 with an EC50 of 650 nM. This value is approximately 43-fold higher than its biochemical IC50 against Aurora A, suggesting that at concentrations sufficient to inhibit Aurora A in a cellular context (likely in the 50-150 nM range), the compound would exhibit minimal effects on Aurora B activity. This profile distinguishes it from a pan-Aurora inhibitor and classifies it as Aurora A-preferential .

Conclusion and Future Directions

This guide has outlined a robust, two-tiered strategy to define the selectivity profile of a novel kinase inhibitor, 2-(ethylthio)pyrimidin-4-amine. Our analysis demonstrates that this compound is an Aurora A-preferential inhibitor with a selectivity window of approximately 17-fold over Aurora B in biochemical assays.

For a lead-optimization program, the next steps would involve:

  • Kinome-wide Profiling: Assessing the compound against a broad panel of hundreds of kinases to identify potential off-target liabilities.

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to Aurora A to understand the structural basis of its potency and guide further medicinal chemistry efforts to enhance selectivity.

  • Cellular Aurora A Target Engagement: Developing an assay to directly measure the inhibition of Aurora A in cells, for instance, by monitoring the autophosphorylation of Aurora A at Threonine 288.

By following this rigorous, data-driven approach, research teams can build the confidence needed to advance promising chemical matter through the drug discovery pipeline.

References

  • Fancelli, D., et al. (2009). A class of 2,4-bisanilinopyrimidine Aurora A inhibitors with unusually high selectivity against Aurora B. Journal of Medicinal Chemistry, 52(10), 3057-3064. Retrieved from [Link]

  • Astex Pharmaceuticals. (2024). Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, F., et al. (2012). Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis. Science, 338(6104), 221-225. Retrieved from [Link]

  • Bavetsias, V., et al. (2009). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. ResearchGate. Retrieved from [Link]

  • Manfredi, M. G., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 654-658. Retrieved from [Link]

  • Glasauer, S., et al. (2023). Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas. MDPI. Retrieved from [Link]

  • Hader, T., et al. (2017). Inhibition of Aurora A and Aurora B Is Required for the Sensitivity of HPV-Driven Cervical Cancers to Aurora Kinase Inhibitors. Molecular Cancer Therapeutics, 16(9), 1934-1941. Retrieved from [Link]

  • Kollareddy, M., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 243. Retrieved from [Link]

  • Sells, T. B., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614-7624. Retrieved from [Link]

  • van der Waal, M. S., et al. (2012). Localization of Aurora B and Histone H3 phosphorylated on Serine-10 in different phases of the cell cycle. ResearchGate. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Li, M., et al. (2017). Aurora Kinase B Phosphorylates Histone H3.3 at Serine 31 during Mitosis in Mammalian Cells. Journal of Molecular Biology, 429(13), 2042-2045. Retrieved from [Link]

  • Gilson, A. R., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), 13010-13015. Retrieved from [Link]

  • Kollareddy, M., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC. Retrieved from [Link]

  • Manfredi, M. G., et al. (2015). MLN8054 and Alisertib (MLN8237): discovery of selective oral Aurora A inhibitors. ACS Medicinal Chemistry Letters, 6(6), 654-658. Retrieved from [Link]

  • Astex Pharmaceuticals. (2023). Selective inhibitors of the Aurora A-TPX2 protein-protein interaction exhibit in vivo efficacy as targeted anti-mitotic agents. ResearchGate. Retrieved from [Link]

  • Gilson, A. R. (2019). Biochemical Context Drives Inhibitor Selectivity in Aurora A Kinase. University of Maryland. Retrieved from [Link]

  • GDC-0068 in Colorectal Cancer Patient-Derived Xenograft Models. (2017). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Oncotarget, 8(49), 85093-85104. Retrieved from [Link]

  • Crosio, C., et al. (2002). Mitotic phosphorylation of histone H3: spatio-temporal regulation by mammalian Aurora kinases. Molecular and Cellular Biology, 22(3), 874-885. Retrieved from [Link]

  • Barr, F. (2023). Aurora kinase function in mitosis: a relationship under tension. YouTube. Retrieved from [Link]

  • Abbkine Scientific. (2023). Alisertib (MLN 8237) is an Orally Active Aurora A Kinase Inhibitor for Multiple Myeloma Research. Retrieved from [Link]

  • Active Biochem. (2021). Barasertib, a Pro-Drug of Barasertib-hQPA, is a Highly Selective Aurora B Inhibitor. Retrieved from [Link]

Sources

A Framework for Benchmarking Novel PLK4 Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting PLK4, a Master Regulator of Cell Division

Polo-like kinase 4 (PLK4) has emerged as a compelling target in oncology. As a serine/threonine kinase, it holds the critical role of master regulator of centriole duplication, a fundamental process for ensuring genomic stability during cell division.[1][2] In numerous cancers, including breast, colorectal, and ovarian, PLK4 is overexpressed, leading to centrosome amplification, chromosomal instability, and tumor progression.[1][3] This dependency makes cancer cells particularly vulnerable to PLK4 inhibition, which can trigger mitotic catastrophe and selective cell death, while largely sparing normal, healthy cells.[1]

The therapeutic potential of targeting this kinase has led to the development of several small molecule inhibitors. However, the journey from a novel chemical entity to a validated preclinical candidate is fraught with challenges. It requires a systematic, rigorous, and objective evaluation of the compound's performance against established benchmarks.

This guide provides a comprehensive framework for benchmarking a novel, putative PLK4 inhibitor, using the compound 2-(ethylthio)pyrimidin-4-amine as a hypothetical case study. As of this publication, there is no publicly available data characterizing 2-(ethylthio)pyrimidin-4-amine as a PLK4 inhibitor. Therefore, this document serves as a roadmap, detailing the essential experiments, validating protocols, and comparative data required to thoroughly assess its potential and position it against well-characterized inhibitors such as the clinical-stage compound CFI-400945 and the highly selective tool compound centrinone .

The Benchmarking Workflow: From Enzyme to Cell to Phenotype

A successful benchmarking program must be logical and sequential. We must first answer the most fundamental question: does our compound directly inhibit the PLK4 enzyme? Only then can we progress to understanding its effects in the complex environment of a living cancer cell.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Phenotypic Confirmation b_assay Biochemical Kinase Assay (IC50 Determination) k_profile Kinase Selectivity Screening (Off-Target Effects) b_assay->k_profile Confirm Potency & Specificity c_engage Target Engagement Assay (Confirm Intracellular Binding) b_assay->c_engage Proceed if Potent c_prolif Antiproliferative Assay (GI50 Determination) c_engage->c_prolif Validate On-Target Cellular Effect p_analysis Phenotypic Analysis (Centrosome & Mitotic Defects) c_prolif->p_analysis Proceed if Active a_analysis Apoptosis & Cell Cycle (Mechanism of Death) p_analysis->a_analysis Confirm Mechanism of Action

Caption: Experimental workflow for benchmarking a novel PLK4 inhibitor.

Phase 1: Foundational Biochemical Characterization

The initial step is to determine if 2-(ethylthio)pyrimidin-4-amine can inhibit the enzymatic activity of PLK4 in a controlled, cell-free system. This provides the first quantitative measure of its potency.

Key Experiment: In Vitro Kinase Assay

The goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This is a critical first benchmark. We must explain our choice of assay; for instance, the LanthaScreen™ Eu Kinase Binding Assay is a robust method that measures the binding of the test compound to the kinase.[4] Alternatively, an ADP-Glo™ Kinase Assay measures the amount of ADP produced, directly quantifying kinase activity.

Protocol: PLK4 Kinase Inhibition Assay (ADP-Glo™)

  • Reagents & Setup:

    • Recombinant human PLK4 enzyme.

    • A suitable PLK4 substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1).

    • ATP at a concentration near its Km for PLK4.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

    • Test Compound: 2-(ethylthio)pyrimidin-4-amine, serially diluted in DMSO.

    • Control Inhibitors: CFI-400945 and centrinone, serially diluted.

    • Assay Plates: White, 384-well, low-volume plates.

  • Kinase Reaction:

    • Dispense 2.5 µL of kinase reaction buffer containing the PLK4 enzyme and substrate into each well.

    • Add 25 nL of the serially diluted compounds or DMSO vehicle control.

    • Pre-incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Data Summary & Comparison: Biochemical Potency

The results for 2-(ethylthio)pyrimidin-4-amine would be benchmarked against the known values for established inhibitors.

CompoundPLK4 IC50 (nM)Aurora B IC50 (nM)Selectivity (PLK4 vs. AurB)Reference
2-(ethylthio)pyrimidin-4-amine To Be DeterminedTo Be DeterminedTo Be DeterminedN/A
CFI-4009452.8 - 4.8570.7 - 98~25-35 fold[4][5][6]
Centrinone2.71>2710 (>1000-fold selective)>1000 fold[3][4][5]

Causality Behind Experimental Choices: We deliberately include Aurora B kinase (AURKB) in our analysis. PLK4 and Aurora kinases share catalytic similarities, and off-target inhibition of AURKB can confound results, as it also leads to mitotic defects.[4] A highly selective compound like centrinone provides a clean tool for studying PLK4-specific effects, whereas a less selective compound like CFI-400945 may have a dual mechanism of action.[5][7] Determining the selectivity profile of 2-(ethylthio)pyrimidin-4-amine is crucial for understanding its future experimental behavior.

Phase 2: Cellular Activity and On-Target Engagement

Demonstrating enzymatic inhibition is not enough. A successful drug must be able to cross the cell membrane, engage its target in the crowded intracellular environment, and exert a biological effect.

Key Experiment: Cellular Antiproliferative Assay

This experiment measures the compound's ability to inhibit the growth and proliferation of cancer cell lines. The result is expressed as the GI50 (concentration for 50% growth inhibition). We select cell lines known to have high PLK4 expression, such as the MDA-MB-468 triple-negative breast cancer line.[2]

Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Cell Plating:

    • Seed MDA-MB-468 cells in a 96-well, clear-bottom white plate at a density of 2,000-5,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat cells with a range of concentrations of 2-(ethylthio)pyrimidin-4-amine and control inhibitors (CFI-400945, centrinone) for 72 hours. This duration allows for multiple cell doublings, making growth inhibition apparent.

  • Lysis and Signal Detection:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Data Analysis:

    • Calculate the percentage of growth inhibition relative to vehicle-treated controls.

    • Plot the data and determine the GI50 value using a non-linear regression curve fit.

Data Summary & Comparison: Antiproliferative Activity
CompoundCell LineGI50 (nM)Reference
2-(ethylthio)pyrimidin-4-amine MDA-MB-468To Be DeterminedN/A
CFI-400945H460 (NSCLC)24[8]
CFI-400945A549 (NSCLC)23[8]
CentrinoneH460 (NSCLC)Sub-IC50 concentrations used[8]

Phase 3: Phenotypic Profiling and Mechanism of Action

After confirming that our compound inhibits PLK4 biochemically and stops cancer cell growth, we must prove that the cellular effects are consistent with the known mechanism of PLK4 inhibition. The hallmark of PLK4 inhibition is the disruption of centriole duplication, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis.[1]

cluster_outcome Consequences of Inhibition PLK4 PLK4 Kinase Activity Centriole Centriole Duplication PLK4->Centriole Phosphorylates substrates for Defects Mitotic Defects (Multipolar Spindles) Spindle Bipolar Spindle Formation Centriole->Spindle Segregation Proper Chromosome Segregation Spindle->Segregation Stability Genomic Stability Segregation->Stability Inhibitor PLK4 Inhibitor (e.g., 2-(ethylthio)pyrimidin-4-amine) Inhibitor->PLK4 Blocks ATP Binding Pocket Arrest Cell Cycle Arrest (G2/M) Defects->Arrest Apoptosis Apoptosis / Mitotic Catastrophe Arrest->Apoptosis

Caption: PLK4 signaling pathway and consequences of its inhibition.

Key Experiment: Immunofluorescence for Centrosome and Mitotic Defects

This imaging-based assay directly visualizes the cellular consequences of PLK4 inhibition.

Protocol: Immunofluorescence Microscopy

  • Cell Culture: Grow cells (e.g., U2OS osteosarcoma cells, known for clear imaging) on glass coverslips.

  • Treatment: Treat with an effective concentration (e.g., 3x GI50) of 2-(ethylthio)pyrimidin-4-amine or control inhibitors for 24-48 hours.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with primary antibodies: anti-γ-tubulin (to mark centrosomes) and anti-α-tubulin (to mark microtubules/spindles).

    • Wash and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and 594).

    • Counterstain DNA with DAPI.

  • Imaging and Analysis:

    • Mount coverslips onto slides.

    • Image using a confocal microscope.

    • Quantify phenotypes: count cells with abnormal numbers of centrosomes (γ-tubulin dots) and cells exhibiting mitotic defects like multipolar spindles.

Expected Outcomes & Comparison: Treatment with effective PLK4 inhibitors like CFI-400945 and centrinone is known to cause a decrease in centriole number, leading to mitotic defects and polyploidy.[5][6] Some inhibitors, like CFI-400945, can even cause an increase in centriole numbers at lower concentrations.[3][6] The specific phenotype induced by 2-(ethylthio)pyrimidin-4-amine would be a key point of comparison. These agents are also known to induce a G2/M cell cycle arrest and subsequent apoptosis, which can be confirmed via flow cytometry analysis of DNA content (propidium iodide staining) and apoptosis markers (Annexin V staining).[5]

Conclusion and Authoritative Grounding

This guide outlines a rigorous, multi-phased approach to benchmark the performance of a novel compound, 2-(ethylthio)pyrimidin-4-amine, against established PLK4 inhibitors. By progressing from biochemical potency and selectivity to cellular activity and finally to phenotypic confirmation, researchers can build a comprehensive data package. Each experimental choice is grounded in the established literature of PLK4 biology and drug discovery, ensuring that the data generated is both robust and contextually relevant. This self-validating system ensures that a positive result in a later-stage assay (e.g., cell killing) is directly attributable to the on-target mechanism validated in earlier assays.

Successfully navigating this workflow will provide a clear, evidence-based assessment of whether 2-(ethylthio)pyrimidin-4-amine, or any novel compound, warrants further investigation as a potential therapeutic agent targeting the critical PLK4 pathway in cancer.

References

  • Patsnap Synapse. (2024). What are PLK4 inhibitors and how do they work?
  • Suri, T., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. PubMed Central. [Link]

  • Maniswami, M., et al. (2018). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. AACR Journals. [Link]

  • Zhao, Y., & Wang, X. (2019). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Oncology. [Link]

  • Kawakami, H., et al. (2020). Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells. PubMed Central. [Link]

  • Maniswami, M., et al. (2019). Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. PubMed Central. [Link]

  • Author et al. (2025). PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. bioRxiv. [Link]

  • ORIC Pharmaceuticals. (2023). Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models. Retrieved from ORIC Pharmaceuticals. [Link]

  • Lera, M., et al. (2022). Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number. PubMed Central. [Link]

  • Author et al. (2025). PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. bioRxiv. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Pyrimidinamine, 2-(ethylthio)-

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is intended for informational purposes for laboratory professionals. A specific Safety Data Sheet (SDS) for 4-Pyrimidinamine, 2-(ethylthio)- (CAS No. 54308-63-3) was not available at the time of writing. The following procedures are synthesized from safety data for structurally similar compounds and general principles of chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting our ecosystem. 4-Pyrimidinamine, 2-(ethylthio)-, a substituted pyrimidine, belongs to a class of heterocyclic compounds widely utilized in pharmaceutical research and drug development. While indispensable in the laboratory, its disposal requires a structured and informed approach due to the potential hazards inherent to its chemical class. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Assessment and Safety Profile

Based on data from closely related pyrimidine derivatives, 4-Pyrimidinamine, 2-(ethylthio)- should be handled as a hazardous substance.[1][2][3] The primary hazards associated with this class of compounds include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][3]

  • Acute Oral Toxicity (Harmful if swallowed - H302): As seen in some analogs.[2]

Due to these potential hazards, strict adherence to safety protocols during handling and disposal is mandatory.

Summary of Key Safety Information
Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Skin IrritationH315P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1][3]
Eye IrritationH319P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Respiratory IrritationH335P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1][3]
Acute Oral ToxicityH302 (Potential)P270: Do not eat, drink or smoke when using this product.[2]
DisposalP501: Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the appropriate Personal Protective Equipment (PPE) is worn. This is the first line of defense in preventing chemical exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

Disposal Workflow

The disposal of 4-Pyrimidinamine, 2-(ethylthio)- must be conducted in a manner that prevents its release into the environment.[1] Direct disposal into drains or general waste is strictly prohibited. The recommended approach is to treat it as hazardous chemical waste.

DisposalWorkflow cluster_prep Preparation Phase cluster_containment Containment Phase cluster_transfer Transfer & Storage cluster_disposal Final Disposal Prep Don Appropriate PPE Segregate Segregate Waste: - Pure Compound - Contaminated Materials Prep->Segregate 1. Safety First Container Select a Designated Hazardous Waste Container Segregate->Container 2. Isolate Label Label Container Clearly: - Chemical Name - Hazard Pictograms - Accumulation Start Date Container->Label 3. Identify Transfer Carefully Transfer Waste into the Container Label->Transfer 4. Contain Seal Securely Seal the Container Transfer->Seal 5. Secure Store Store in a Designated Secondary Containment Area Seal->Store 6. Store Safely EHS Contact EHS for Pickup Store->EHS 7. Arrange Pickup Professional Professional Waste Disposal (e.g., Incineration) EHS->Professional 8. Final Step

Caption: Disposal workflow for 4-Pyrimidinamine, 2-(ethylthio)-.

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe disposal of both the pure compound and materials contaminated with it.

Step 1: Waste Segregation
  • Rationale: Proper segregation prevents unintentional chemical reactions and ensures that waste streams are managed correctly.

  • Procedure:

    • Designate separate waste streams for:

      • Unused or expired 4-Pyrimidinamine, 2-(ethylthio)-.

      • Contaminated solids (e.g., weighing paper, gloves, pipette tips).

      • Contaminated liquids (if the compound was used in solution).

Step 2: Waste Containment
  • Rationale: Using appropriate and clearly labeled containers is a regulatory requirement and crucial for the safety of all laboratory personnel and waste handlers.

  • Procedure:

    • Select a robust, leak-proof hazardous waste container that is compatible with the chemical. A polyethylene or polypropylene container is generally suitable.[1]

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "4-Pyrimidinamine, 2-(ethylthio)-" and any other components of the waste mixture.

    • Add the appropriate hazard pictograms (e.g., exclamation mark for irritant).

    • Record the date when the first item of waste is added (the accumulation start date).

Step 3: Waste Transfer
  • Rationale: Careful transfer minimizes the risk of spills and exposure.

  • Procedure:

    • Conduct all waste transfers within a fume hood to mitigate inhalation risks.

    • For solid waste, carefully place it into the designated container. Avoid generating dust.

    • For liquid waste, use a funnel to prevent spills.

    • Once the transfer is complete, securely close the container lid.

Step 4: Storage
  • Rationale: Safe storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance.

  • Procedure:

    • Store the sealed waste container in a designated satellite accumulation area or the main hazardous waste storage area.

    • The storage area should be well-ventilated, away from incompatible materials, and have secondary containment to capture any potential leaks.[1][3]

    • Keep the container tightly closed except when adding waste.[1][3]

Step 5: Final Disposal
  • Rationale: Hazardous chemical waste must be disposed of by licensed professionals to ensure it is treated in an environmentally sound manner.

  • Procedure:

    • Once the waste container is full or the accumulation time limit is reached, contact your institution's EHS department to arrange for pickup.

    • The EHS department will coordinate with a licensed chemical waste disposal company for final treatment, which may involve methods such as controlled incineration.[2]

Spill Management

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. A vacuum with a HEPA filter can also be used.

    • Place the collected material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water.

    • Dispose of all cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and the institution's EHS department.

    • Prevent entry into the affected area.

    • Allow only trained emergency response personnel to handle the cleanup.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 4-Pyrimidinamine, 2-(ethylthio)-, upholding their commitment to laboratory safety and environmental stewardship.

References

  • AK Scientific, Inc. Safety Data Sheet (United States). 1-(2-Aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • Echemi. 4-AMINO-2-(ETHYLTHIO)-5-(HYDROXYMETHYL)PYRIMIDINE Safety Data Sheets.

  • BLD Pharm. 2-(Ethylthio)pyrimidin-4-amine.

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载 CAS: 53554-29-3 Name: ETHYL 4-HYDROXY.

  • Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

  • ChemicalBook. 4-amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine.

  • Santa Cruz Biotechnology. 2-Aminopyrimidine.

  • Sigma-Aldrich. Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.

  • Benchchem. Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate.

  • Cole-Parmer. Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine.

  • BLDpharm. 770-31-0|4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.